molecular formula C14H16BNO2 B068619 [2-[(N-methylanilino)methyl]phenyl]boronic acid CAS No. 172940-58-8

[2-[(N-methylanilino)methyl]phenyl]boronic acid

Cat. No.: B068619
CAS No.: 172940-58-8
M. Wt: 241.1 g/mol
InChI Key: NKQAMYVFGSUOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(N-methylanilino)methyl]phenyl]boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H16BNO2 and its molecular weight is 241.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(N-methylanilino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(17)18/h2-10,17-18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQAMYVFGSUOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(C)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400707
Record name (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172940-58-8
Record name (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [2-[(N-Methylanilino)methyl]phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-[(N-Methylanilino)methyl]phenyl]boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore and a versatile building block in Suzuki-Miyaura cross-coupling reactions, with an ortho-aminomethyl substituent.[1][2][3] The presence of the tertiary amine functionality introduces unique properties, including the potential for intramolecular coordination with the boron center, which can modulate the Lewis acidity and reactivity of the boronic acid. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, offering detailed mechanistic insights, a step-by-step experimental protocol, and guidance on purification, characterization, and handling.

Core Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 2-formylphenylboronic acid with N-methylaniline. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of the aldehyde and the secondary amine, followed by its in-situ reduction to the desired tertiary amine.[4][5][6]

Mechanistic Insights

The reductive amination process begins with the nucleophilic attack of the nitrogen atom of N-methylaniline on the carbonyl carbon of 2-formylphenylboronic acid. This is typically acid-catalyzed to activate the carbonyl group towards nucleophilic attack. The resulting hemiaminal intermediate then dehydrates to form a resonance-stabilized iminium ion. A reducing agent, present in the reaction mixture, subsequently delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound.

G 2-Formylphenylboronic Acid 2-Formylphenylboronic Acid Iminium Ion Intermediate Iminium Ion Intermediate 2-Formylphenylboronic Acid->Iminium Ion Intermediate + N-Methylaniline - H2O N-Methylaniline N-Methylaniline This compound This compound Iminium Ion Intermediate->this compound + [H-] (from Reducing Agent) Reducing Agent Reducing Agent

Figure 1: Reductive amination pathway.

Experimental Protocol

This protocol is a representative procedure based on established methods for the reductive amination of 2-formylphenylboronic acid with secondary amines.[7] Optimization of reaction conditions may be necessary to achieve the highest yields and purity.

Materials:

  • 2-Formylphenylboronic acid

  • N-methylaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar mild reducing agent

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-formylphenylboronic acid (1.0 equivalent).

  • Addition of Amine: Dissolve the 2-formylphenylboronic acid in anhydrous DCM (or DCE) and add N-methylaniline (1.0-1.2 equivalents).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 equivalents) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and the reducing agent residues.

Recommended Purification Strategy:

MethodDescriptionConsiderations
Acid-Base Extraction The amphoteric nature of the product allows for purification via pH-controlled extractions. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, and the product is re-extracted into an organic solvent.This method is effective for removing non-basic impurities.
Column Chromatography Silica gel chromatography can be employed for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, can be effective.Boronic acids can sometimes be challenging to purify on silica gel due to their polar nature. Tailing of spots on TLC may be observed. Using a small amount of a polar modifier like methanol in the eluent can improve the separation.[8]
Recrystallization If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be an effective method for obtaining high-purity material.The choice of solvent will depend on the solubility of the product and impurities.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The benzylic methylene protons (-CH₂-) are expected to be a singlet around δ 4.0-5.0 ppm. The N-methyl protons (-NCH₃) should appear as a singlet around δ 2.5-3.5 ppm. The boronic acid protons (-B(OH)₂) are often broad and may be difficult to observe or exchange with residual water in the solvent.
¹³C NMR Aromatic carbons will be observed in the range of δ 120-150 ppm. The benzylic methylene carbon will be around δ 50-60 ppm, and the N-methyl carbon will be in the range of δ 30-40 ppm. The carbon attached to the boron atom (C-B) may be broad or not observed due to quadrupolar relaxation of the boron nucleus.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₄H₁₆BNO₂ (241.10 g/mol ).[7] Fragmentation patterns may include the loss of the benzyl group or other characteristic fragments.[9][10][11][12][13]
Infrared (IR) Spectroscopy Characteristic peaks for B-O stretching (around 1350 cm⁻¹), O-H stretching of the boronic acid (broad, around 3300 cm⁻¹), and C-N stretching will be present.

Potential Challenges and Solutions

A significant challenge in the synthesis of ortho-aminomethylphenylboronic acids is the potential for deboronation , the cleavage of the C-B bond.[14][15] This side reaction can be influenced by the reaction conditions and the nature of the substrates.

Mitigation Strategies:

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride are generally preferred over harsher reagents like sodium borohydride, as they are less likely to reduce the boronic acid group.

  • Control of pH: Maintaining a slightly acidic to neutral pH during the reaction is crucial. Strongly acidic or basic conditions can promote deboronation.

  • Reaction Temperature: Performing the reaction at room temperature or below can help to minimize side reactions.

Handling and Storage

Boronic acids are generally stable compounds but can be susceptible to dehydration to form boroxines (cyclic trimers). This compound should be stored in a cool, dry place, away from moisture and light. It is advisable to store it under an inert atmosphere if long-term stability is required.

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest a range of potential uses in:

  • Catalysis: The bifunctional nature of the molecule, with both a Lewis acidic boron center and a Lewis basic nitrogen atom, makes it a candidate for use as a catalyst in various organic transformations.

  • Sensing: The boronic acid moiety is known to reversibly bind to diols, such as those found in saccharides. The proximity of the amino group can influence the binding affinity and selectivity, making this compound a potential component in fluorescent or colorimetric sensors for biologically important molecules.[3][16]

  • Drug Discovery: As a fragment for incorporation into larger molecules, it can be used to introduce a boronic acid warhead, which is a known pharmacophore in several approved drugs, or to modulate the physicochemical properties of a lead compound.

Conclusion

The synthesis of this compound via the reductive amination of 2-formylphenylboronic acid with N-methylaniline is a robust and accessible method for researchers in organic and medicinal chemistry. By understanding the underlying mechanism, carefully controlling the reaction conditions to mitigate side reactions like deboronation, and employing appropriate purification and characterization techniques, this valuable building block can be efficiently prepared for a variety of applications.

References

  • Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure d. (n.d.). ScienceDirect. Retrieved January 13, 2026, from [Link]

  • (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid | C14H16BNO2. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Jones, B. H., Wheeler, D. R., Wheeler, J. S., Miller, L. L., Alam, T. M., & Spoerke, E. D. (2015). Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. OSTI.GOV. [Link]

  • Jones, B. H., Wheeler, D. R., Wheeler, J. S., Miller, L. L., Alam, T. M., & Spoerke, E. D. (2015). Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. OSTI.GOV. [Link]

  • Reuther, J. F., et al. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 40(2), 1686-1692.
  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4051.
  • Reuther, J. F., et al. (2016). Supporting Information: An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. The Royal Society of Chemistry.
  • Gabbaï, F. P., et al. (n.d.).
  • Reddit. (2017). Purification of boronic acids?[Link]

  • Reuther, J. F., et al. (2018). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines.
  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 13, 2026, from [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]

  • J&K Scientific LLC. (n.d.). 2-Methylphenylboronic acid | 16419-60-6. Retrieved January 13, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Naphthalonitriles featuring efficient emission in solution and in the solid state Experimental procedures. Retrieved January 13, 2026, from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 13, 2026, from [Link]

  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000202). Retrieved January 13, 2026, from [Link]

  • Milton Smith. (n.d.). Catalytic C-H Activation and Boronic Acid Synthesis. Grantome. Retrieved January 13, 2026, from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved January 13, 2026, from [Link]

  • James, T. D., & Phillips, M. D. (2010). Molecular recognition with boronic acids—applications in chemical biology. Biological chemistry, 391(9), 967-979.
  • Chem-Station Int. Ed. (2014, May 3). Borch Reductive Amination. [Link]

  • ResearchGate. (n.d.). Surface Modification Strategy of Boronic Acids on Glass Substrates and Its Application for Detecting Glycated Hemoglobin by Liquid Crystal-based Sensors. Retrieved January 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of [2-[(N-methylanilino)methyl]phenyl]boronic acid, a compound of significant interest in medicinal chemistry and organic synthesis. Boronic acids, particularly those with ortho-substituents capable of intramolecular coordination, exhibit unique reactivity and binding affinities, making them valuable scaffolds in drug design and as versatile reagents in cross-coupling reactions. This document delves into the synthesis, characterization, and key physicochemical parameters of this specific ortho-aminomethylphenylboronic acid derivative, offering insights into its electronic properties, stability, and potential applications. The content is structured to provide both foundational knowledge and practical experimental guidance for researchers in the field.

Introduction: The Significance of Ortho-Aminomethylphenylboronic Acids

Boronic acids have emerged as a privileged class of compounds in drug discovery and development, with several boronic acid-containing drugs approved by the FDA.[1] Their utility stems from their ability to form reversible covalent bonds with diols, a moiety present in many biological molecules such as carbohydrates, and their role as key building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.

The compound this compound belongs to a particularly interesting subclass: ortho-aminomethylphenylboronic acids. The proximate amino group introduces a key structural feature—the potential for an intramolecular dative bond between the nitrogen and the boron atom. This interaction significantly influences the electronic properties of the boronic acid, most notably by lowering its pKa.[2][3] For unsubstituted phenylboronic acid, the pKa is typically around 8.8, whereas for ortho-aminomethylphenylboronic acids, this value is often depressed to a range of 5 to 7.[2] This enhanced acidity facilitates boronate ester formation at physiological pH, a critical feature for applications in biological systems.

This guide will provide a detailed examination of the synthesis, structural characterization, and physicochemical properties of this compound, offering a technical resource for its application in research and development.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the utilization of any chemical entity. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established methodologies for preparing substituted phenylboronic acids. The most common and effective method involves the lithiation of an appropriate aryl halide followed by quenching with a borate ester.[4]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 2-bromobenzyl bromide and N-methylaniline.

Synthesis_Pathway cluster_0 Step 1: Synthesis of N-methyl-N-(2-bromobenzyl)aniline cluster_1 Step 2: Synthesis of this compound A 2-Bromobenzyl bromide C N-methyl-N-(2-bromobenzyl)aniline A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B N-Methylaniline B->C D N-methyl-N-(2-bromobenzyl)aniline F This compound D->F Lithiation-Borylation E 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. Acidic workup

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-methyl-N-(2-bromobenzyl)aniline

  • To a solution of N-methylaniline (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • To this suspension, add 2-bromobenzyl bromide (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-methyl-N-(2-bromobenzyl)aniline.

Step 2: Synthesis of this compound

  • Dissolve N-methyl-N-(2-bromobenzyl)aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • To the resulting solution, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Characterization

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (1H, 13C, 11B) Start->NMR MS Mass Spectrometry (ESI or EI) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR MP Melting Point Analysis Start->MP Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity MP->Purity Final Confirmed Structure and Purity Purity->Final

Caption: Workflow for the structural characterization of the title compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, a singlet for the benzylic methylene protons, and a singlet for the N-methyl protons. The B(OH)₂ protons may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the benzylic carbon, and the N-methyl carbon.

    • ¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 27-33 ppm is indicative of a trigonal planar boronic acid.[5] The chemical shift can be sensitive to the solvent and the presence of any coordinating species.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the B-O stretching vibration (around 1350 cm⁻¹).

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.

PropertyValue/DescriptionSource/Basis
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₄H₁₆BNO₂PubChem[1]
Molecular Weight 241.10 g/mol PubChem[1]
Melting Point Not experimentally reported. A related compound, 2-methylaminomethylphenylboronic acid, has a melting point of 189-191 °C.[6]-
pKa Estimated to be in the range of 5-7. The ortho-aminomethyl group significantly lowers the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[2]Inferred from related compounds
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF. Limited solubility in nonpolar solvents like hexanes. Phenylboronic acids generally show low solubility in water.Inferred from related compounds
Stability Boronic acids are generally stable solids but can undergo dehydration to form boroxines, especially upon heating. They can also be susceptible to oxidation, particularly in biological systems.[7] The intramolecular B-N coordination may offer some stabilization.General knowledge of boronic acids

Reactivity and Applications

The unique structural features of this compound give rise to its characteristic reactivity and a range of potential applications.

Intramolecular B-N Interaction and its Consequences

The key to understanding the reactivity of this molecule lies in the dynamic equilibrium between the open (trigonal boron) and closed (tetracoordinate boron) forms due to the intramolecular interaction between the nitrogen of the aminomethyl group and the boron atom.

Caption: Equilibrium between the open and closed forms of the boronic acid.

This equilibrium has several important consequences:

  • Lowered pKa: The electron-withdrawing effect of the protonated amino group in the closed, ion-pair form stabilizes the boronate anion, thereby lowering the pKa of the boronic acid.[2] This facilitates diol binding at neutral pH.

  • Enhanced Reactivity: The intramolecular coordination can activate the boronic acid towards certain reactions. For instance, the B-N interaction can influence the rate of transmetalation in Suzuki-Miyaura coupling reactions.

Applications in Organic Synthesis: Suzuki-Miyaura Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The presence of the ortho-substituent can influence the steric and electronic environment of the reaction center, potentially leading to unique reactivity or selectivity.

Suzuki_Coupling BoronicAcid This compound Product Biaryl Product BoronicAcid->Product Pd Catalyst Base ArylHalide Aryl Halide (Ar-X) ArylHalide->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Potential in Drug Discovery and Chemical Biology

The ability of ortho-aminomethylphenylboronic acids to bind diols at physiological pH makes them attractive scaffolds for the design of sensors and therapeutics that target carbohydrates or glycoproteins. The N-methylanilino group in the title compound provides a lipophilic moiety that can be further functionalized to modulate pharmacokinetic properties or to introduce additional binding interactions. Potential applications include:

  • Saccharide Sensing: Incorporation into fluorescent probes for the detection of specific sugars.

  • Enzyme Inhibition: Design of inhibitors for enzymes that process carbohydrate substrates.

  • Drug Delivery: Development of boronic acid-based systems for targeted drug delivery.

Conclusion

This compound is a fascinating molecule with a rich physicochemical profile governed by the interplay of its boronic acid functionality and the ortho-aminomethyl substituent. Its lowered pKa, potential for intramolecular B-N coordination, and utility in organic synthesis make it a valuable tool for chemists in both academic and industrial settings. This technical guide has provided a comprehensive overview of its properties, from a proposed synthetic route and characterization strategy to its reactivity and potential applications. Further experimental investigation into the specific properties of this compound, such as its precise melting point and solubility in various solvents, will undoubtedly further enhance its utility in the scientific community.

References

  • Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry, 3(8), 485-502. [Link]

  • PubChem. (n.d.). (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wulff, G. (1995). Molecular imprinting in cross-linked materials with the aid of molecular templates—a way towards artificial antibodies. Angewandte Chemie International Edition in English, 34(17), 1812-1832.
  • Hall, D. G. (Ed.). (2011).
  • Soundararajan, S., et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(2), 79-86.
  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922.
  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sporzyński, A., & Borys, K. M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 833-846.
  • Raines, R. T., & Gellman, S. H. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2022313118.
  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors.
  • PubChem. (n.d.). 2-methylaminomethylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Karikomi, M., & Toda, T. (2001). A new synthesis of 4-phenylquinolines by reaction of 2-(α-bromobenzyl)
  • Stefani, H. A., & Zimin, A. V. (2018).
  • DergiPark. (n.d.). Synthesis, Isolation and Characterisation of Some Substituted N-Benzyl and N-Benzoyl Anilines. Retrieved from [Link]

  • Chen, C. Y., et al. (2011). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 7, 1373-1378.
  • Reddy, G. S. (2015).
  • Sarma, M. J. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?.
  • PubChem. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • Aggarwal, V. K., & Armstrong, R. J. (2017). Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses, 94, 234-251.
  • PubChem. (n.d.). 2-Methylphenyl boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

[2-[(N-methylanilino)methyl]phenyl]boronic acid CAS number 172940-58-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [2-[(N-methylanilino)methyl]phenyl]boronic acid (CAS: 172940-58-8)

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

This compound, with CAS number 172940-58-8, is a sophisticated bifunctional organoboron compound.[1] Its structure is distinguished by the presence of a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and an ortho-disposed (N-methylanilino)methyl group. This unique arrangement imparts valuable properties, positioning the molecule not merely as a passive building block but as a potentially active participant in directing and facilitating complex chemical transformations. This guide provides an in-depth exploration of its synthesis, core applications, and strategic value in the fields of organic synthesis and medicinal chemistry.

PART 1: Core Molecular Profile and Physicochemical Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting.

Chemical Identity
  • IUPAC Name: this compound[1]

  • CAS Number: 172940-58-8[1]

  • Molecular Formula: C₁₄H₁₆BNO₂[1]

  • Molecular Weight: 241.10 g/mol [1]

  • Synonyms: 2-(N-Methyl-N-phenyl)aminomethylbenzeneboronic acid, (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid[1]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the title compound. These parameters are critical for selecting appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Physical Form Solid
Boiling Point 328.3 ± 44.0 °C (Predicted)[2]
Density 1.11 ± 0.1 g/cm³ (Predicted)[2]
pKa 8.33 ± 0.53 (Predicted)[2]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[2]
Molecular Structure

Caption: 2D structure of this compound.

PART 2: Synthesis and Mechanism

The synthesis of this compound is a multi-step process that hinges on the foundational principles of nucleophilic substitution and directed ortho-metalation/borylation. The causality behind the chosen synthetic strategy is to first construct the carbon-nitrogen framework and then introduce the synthetically versatile boronic acid group.

Synthetic Strategy: A Two-Stage Approach

The most logical pathway involves two primary stages:

  • Formation of the Precursor: Synthesis of N-methyl-N-(2-bromobenzyl)aniline. This is typically achieved via nucleophilic substitution, where N-methylaniline acts as the nucleophile attacking an ortho-halogenated benzyl electrophile.

  • Introduction of the Boronic Acid: Conversion of the aryl bromide to the corresponding boronic acid. The lithiation-borylation sequence is a robust and widely employed method for this transformation. It offers high efficiency and regiocontrol, which is critical for this specific isomer.

Caption: Overall synthetic workflow for the target boronic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies for N-benzylaniline synthesis and aryl bromide borylation.[3][4]

Stage 1: Synthesis of N-methyl-N-(2-bromobenzyl)aniline

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-methylaniline (1.0 eq.) and a suitable base such as potassium carbonate (1.5 eq.) in anhydrous acetonitrile.

  • Addition of Electrophile: While stirring under a nitrogen atmosphere, add a solution of 2-bromobenzyl bromide (1.05 eq.) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup and Purification: After cooling to room temperature, filter the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to yield N-methyl-N-(2-bromobenzyl)aniline.

Stage 2: Lithiation-Borylation to form the Boronic Acid

  • Setup: In a flame-dried, multi-neck flask under a strict argon atmosphere, dissolve the N-methyl-N-(2-bromobenzyl)aniline precursor (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting solution at -78°C for 1 hour. The bromine-lithium exchange is typically rapid at this temperature.[5]

  • Borylation: To the lithiated intermediate, add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise, again ensuring the temperature remains at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Hydrolysis and Isolation: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization to afford the final product, this compound.

PART 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7] This reaction is a staple in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[8]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of an aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[7]

The ortho-(N-methylanilino)methyl substituent in the title compound is of particular interest. The tertiary amine nitrogen can potentially coordinate to the palladium center during the catalytic cycle. This intramolecular coordination can stabilize catalytic intermediates, potentially accelerating the reaction rate and influencing selectivity, a concept explored in related palladium complexes.[9][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical coupling reaction between this compound and an aryl bromide.

  • Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.2 eq.), the desired aryl bromide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, commonly toluene/ethanol/water (e.g., in a 4:1:1 ratio). The aqueous component is crucial for activating the boronic acid for transmetalation.[6]

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 to 110°C. Reaction progress should be monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the desired biaryl product.

PART 4: Significance in Drug Discovery and Medicinal Chemistry

Boronic acids have become a privileged class of compounds in medicinal chemistry.[11][12] Their unique ability to form reversible covalent bonds with diols, particularly those found in the active sites of serine proteases, has led to the development of potent enzyme inhibitors.[13]

Boronic Acids as Pharmacophores

The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), revolutionized the treatment of multiple myeloma by targeting the proteasome.[11][13] This success spurred significant interest in boron-containing compounds, leading to other approved drugs like ixazomib and vaborbactam.[13] The key to their mechanism is the interaction of the electrophilic boron atom with nucleophilic residues (like threonine or serine) in enzyme active sites.[11]

Potential of this compound in Drug Design

While specific applications of this exact molecule in launched pharmaceuticals are not prominent, its structural motifs are highly relevant for drug discovery professionals:

  • Scaffold for Novel Inhibitors: The molecule serves as an excellent starting point for fragment-based drug design or lead optimization. The biaryl structures generated via Suzuki coupling are common cores in many therapeutic agents.

  • Modulation of Physicochemical Properties: The N-methylanilino group provides a handle for modifying lipophilicity, hydrogen bonding capacity, and metabolic stability of a potential drug candidate.

  • Intramolecular Interactions: The ortho-aminomethyl substituent can be used to create intramolecular hydrogen bonds or to chelate metal ions, which can be a key design element for locking a molecule into a specific bioactive conformation.

This building block is particularly suited for synthesizing libraries of compounds to screen against targets like kinases, proteases, and other enzymes where biaryl structures are known to bind effectively.

PART 5: Safety, Handling, and Storage

As with all laboratory reagents, proper handling is essential for safety and to maintain the integrity of the compound.

  • Hazard Identification: While specific GHS classifications for this compound are not universally compiled, related arylboronic acids are often classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[14][15]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation, particularly dehydration of the boronic acid to its boroxine anhydride form.[2]

References

  • PubChem. (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • LookChem. (2-((Methylamino)methyl)phenyl)boronic acid. [Link]

  • Aggarwal, V. K., et al. (2017). A user's guide to lithiation–borylation. University of Bristol. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • Lin, Y.-C., et al. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 21(9), 1143.
  • PubChem. 2-Methylphenyl boronic acid. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6615.
  • Karikomi, M., et al. (2001). A NEW SYNTHESIS OF 4-PHENYLQUINOLINES BY REACTION OF 2-(α-BROMOBENZYL)OXIRANES WITH ANILINE DERIVATIVES.
  • Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Boronic Acids in Modern Drug Discovery. [Link]

  • J&K Scientific LLC. 2-Methylphenylboronic acid. [Link]

  • Piers, W. E., et al. (2019). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Science, 10(3), 834-841.
  • Güven, T., et al. (1990). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Journal of Faculty of Pharmacy of Istanbul University, 26(1), 35-42.
  • Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.
  • Li, J., et al. (2018). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 14, 2043–2050.
  • Mpelane, O., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 27(22), 8003.
  • Reddy, G. S. (2018).
  • Santos, M. A., et al. (2021).
  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112423.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Snieckus, V., et al. (2005). Directed lithiation of substituted benzylamines. Tetrahedron, 61(33), 7972-7984.
  • Farghaly, T. A., et al. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Hocek, M., et al. (2003).
  • Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148.

Sources

structure and bonding of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Bonding, and Applications of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a specialized arylboronic acid with significant potential in synthetic chemistry and drug development. We delve into its unique structural characteristics, dominated by an intramolecular dative bond between the nitrogen and boron atoms, which dictates its reactivity and physicochemical properties. This document outlines a plausible synthetic route, details key spectroscopic signatures for its characterization, and explores its applications as both a versatile building block in cross-coupling reactions and a potential pharmacophore. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the distinct properties of this compound.

Introduction to Arylboronic Acids in Modern Chemistry

The Ascendancy of Boron-Containing Compounds

The field of medicinal chemistry and organic synthesis has witnessed a remarkable rise in the utility of organoboron compounds, particularly boronic acids.[1] Initially perceived with caution, boron-containing molecules are now recognized for their unique reactivity, general stability, and low toxicity, with their metabolic byproduct often being the benign boric acid.[1] Their role as indispensable reagents in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, has revolutionized the construction of complex molecular architectures found in many pharmaceuticals.[2][3] Beyond their role as synthetic intermediates, the boronic acid moiety itself has been successfully incorporated as a key pharmacophore in approved drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, demonstrating its capacity for potent and specific biological interactions.[1][4]

A Molecule of Interest: this compound

This compound represents a sophisticated class of ortho-substituted arylboronic acids. Its structure is distinguished by the presence of an N-methylanilino-methyl group positioned proximally to the boronic acid function. This specific arrangement facilitates a significant intramolecular interaction, which fundamentally alters the electronic and geometric properties of the boron center. Understanding this interaction is paramount to predicting and exploiting its chemical behavior.

Molecular Structure and Physicochemical Properties

The core identity and computed properties of the title compound are summarized below. These values provide a baseline for understanding its behavior in various chemical environments.

Table 1: Core Chemical Identity
PropertyValueSource
IUPAC NameThis compoundPubChem[5]
CAS Number172940-58-8PubChem[5]
Molecular FormulaC₁₄H₁₆BNO₂PubChem[5]
Molecular Weight241.10 g/mol PubChem[5]
InChIKeyNKQAMYVFGSUOKY-UHFFFAOYSA-NPubChem[5]
Table 2: Predicted Physicochemical Properties
PropertyValueNote
pKa~8.3 - 8.8Estimated based on similar phenylboronic acids. The N→B bond may influence acidity.
LogP~ -0.5Predicted; indicates a degree of hydrophilicity.
Hydrogen Bond Donors2 (from -B(OH)₂)
Hydrogen Bond Acceptors3 (2 from -B(OH)₂, 1 from Nitrogen)
Rotatable Bond Count3

The Crucial Role of Intramolecular N→B Coordination

The Lewis Acidity of the Boronic Acid Moiety

In a typical, uncoordinated state, the boron atom in a boronic acid is sp² hybridized, possessing a trigonal planar geometry and a vacant p-orbital. This vacancy confers significant Lewis acidic character, making the boron atom electrophilic and susceptible to nucleophilic attack.

Formation of the Dative N→B Bond

The defining structural feature of this compound is the proximity of the lone pair of electrons on the tertiary amine nitrogen to the electron-deficient boron center. This allows for the formation of an intramolecular dative (or coordinative) covalent bond. This N→B interaction causes a re-hybridization of the boron atom from sp² to sp³, adopting a more stable, tetrahedral geometry. The molecule therefore exists in a dynamic equilibrium between an "open" trigonal planar form and a "closed" tetracoordinate form, with the latter often being the predominant species in the solid state and in solution.

Synthesis_Workflow start Starting Material: 2-Bromobenzyl bromide step1 Step 1: Amination React with N-methylaniline, base (e.g., K₂CO₃) in Acetonitrile start->step1 intermediate Intermediate: 1-(Bromomethyl)-2-(N-methylanilino)benzene step1->intermediate step2 Step 2: Metal-Halogen Exchange Add n-BuLi or form Grignard Reagent (Mg/THF) Anhydrous conditions, -78°C intermediate->step2 organometallic Organometallic Intermediate (Aryl Lithium or Grignard) step2->organometallic step3 Step 3: Borylation Quench with Triisopropyl borate B(O-iPr)₃ -78°C to Room Temp organometallic->step3 boronate_ester Boronate Ester Intermediate step3->boronate_ester step4 Step 4: Hydrolysis Acidic workup (e.g., aq. HCl) to yield the final product boronate_ester->step4 product Final Product: This compound step4->product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: A Self-Validating System

  • Synthesis of 1-(Bromomethyl)-2-(N-methylanilino)benzene:

    • To a solution of 2-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile, add N-methylaniline (1.1 eq) and potassium carbonate (2.5 eq).

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

    • Causality Check: Potassium carbonate is a mild base sufficient to scavenge the HBr byproduct without promoting side reactions. Acetonitrile is a suitable polar aprotic solvent.

    • Cool the reaction, filter off the solids, and concentrate the filtrate. Purify by column chromatography to yield the intermediate. Validation: Confirm structure via ¹H NMR and MS.

  • Synthesis of this compound:

    • Dissolve the intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon).

    • Causality Check: Anhydrous conditions and low temperatures are critical to prevent quenching of the highly reactive organolithium species.

    • Slowly add n-butyllithium (1.1 eq) and stir for 1 hour.

    • In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.

    • Transfer the generated aryllithium solution to the borate solution via cannula.

    • Allow the reaction to slowly warm to room temperature overnight.

    • Causality Check: Adding the aryllithium to the borate (inverse addition) prevents the formation of over-borylated byproducts.

    • Quench the reaction by adding 1M HCl and stir vigorously for 1-2 hours until a precipitate forms.

    • Filter the solid, wash with cold water and a non-polar solvent (e.g., hexane), and dry under vacuum. Validation: The final product's identity and purity should be confirmed by the spectroscopic methods below.

A Guide to Spectroscopic Verification

Accurate characterization is essential. The following techniques provide a complete picture of the molecule's structure and bonding.

Table 3: Key Spectroscopic Signatures for Characterization

Technique Expected Observation Rationale & Expertise
¹¹B NMR A sharp signal between +5 and +10 ppm . This is the most definitive experiment. A signal in this range is characteristic of a tetracoordinate (sp³) boron atom, confirming the intramolecular N→B dative bond. An uncoordinated sp² boron would appear much further downfield (~+30 ppm).
¹H NMR Aromatic protons (~6.5-7.8 ppm, complex multiplets), -CH₂- bridge (singlet, ~4.5 ppm), N-CH₃ (singlet, ~2.8-3.0 ppm), B(OH)₂ (broad singlet, variable). The chemical shifts of the methylene and methyl protons can provide insight into the conformational rigidity imposed by the N→B bond. The B(OH)₂ signal may exchange with D₂O.
¹³C NMR Aromatic carbons (~120-150 ppm), -CH₂- carbon (~55-60 ppm), N-CH₃ carbon (~40-45 ppm). The C-B signal will be broad and may be difficult to observe directly. Standard confirmation of the carbon skeleton.
IR Spectroscopy Broad O-H stretch (~3200-3400 cm⁻¹), B-O stretch (~1350 cm⁻¹), C-N stretch (~1200 cm⁻¹). Confirms the presence of the key functional groups. The broadness of the O-H band is indicative of hydrogen bonding.

| High-Res MS | Exact mass matching C₁₄H₁₆BNO₂. | Provides unambiguous confirmation of the molecular formula. [5]|

Applications in Drug Discovery and Development

As a Versatile Building Block in Suzuki-Miyaura Cross-Coupling

The primary application for many novel boronic acids is in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals. [3][6]The intramolecular coordination in this molecule can offer both challenges and advantages. While the boron's reactivity might be attenuated, its stability is enhanced, potentially leading to cleaner reactions with fewer byproducts from protodeboronation.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar¹-X aryl_pd Ar¹-Pd(II)L₂-X ox_add->aryl_pd transmetal Transmetalation aryl_pd->transmetal diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetal->diaryl_pd boronic_acid Ar²-B(OH)₂ (Our Compound) + Base boronic_acid->transmetal -X-B(OH)₂⁻ red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Regenerates Catalyst product Product Ar¹-Ar² red_elim->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

As a Potential Reversible Covalent Inhibitor

The boronic acid functional group is an effective warhead for inhibiting serine proteases. It mimics the transition state of peptide bond hydrolysis by forming a reversible covalent bond with the hydroxyl group of the active site serine. [1]The N→B coordination in this compound could serve as a "protecting group" that is displaced upon binding in an enzyme's active site. This could potentially improve selectivity and reduce off-target effects, making it an intriguing scaffold for designing novel enzyme inhibitors.

As a Scaffold for Chemical Probes and Sensors

Phenylboronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, a property widely exploited in the development of sensors for carbohydrates and other biologically important diol-containing molecules. [7]The specific steric and electronic environment created by the N-methylanilino-methyl substituent could be used to fine-tune the binding affinity and selectivity for specific diol targets.

Conclusion and Future Outlook

This compound is more than just another synthetic building block. Its structure is dominated by an intramolecular N→B dative bond that imparts enhanced stability and unique reactivity. This feature transforms it into a rigid, pre-organized scaffold. For medicinal chemists, this offers an opportunity to design highly specific enzyme inhibitors or chemical probes. For process chemists, its stability may translate to more robust and reproducible outcomes in complex synthetic sequences. Future research should focus on obtaining a definitive crystal structure to precisely measure the bond lengths and angles of the tetracoordinate boron center and exploring its utility in asymmetric catalysis and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4197357, (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. Available at: [Link]

  • Xinghui Network Technology Co., Ltd. (2026). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. Available at: [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals (Basel). Available at: [Link]

  • SpectraBase. boronic acid, [2-[[methyl(1-methylpropyl)amino]methyl]phenyl]-. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734345, {2-[(Dimethylamino)methyl]phenyl}boronic acid. Available at: [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Sharma, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

  • LookChem. (2-((Methylamino)methyl)phenyl)boronic acid. Available at: [Link]

  • Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733267, 2-Methylphenyl boronic acid. Available at: [Link]

  • ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. Available at: [Link]

  • Chem-Impex. 2-Methylphenylboronic acid. Available at: [Link]

  • Zheng, C., et al. (2002). Crystal structure of 4-methylphenylboronic acid, C7H9BO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

Sources

molecular weight and formula of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [2-[(N-methylanilino)methyl]phenyl]boronic acid: Properties, Synthesis, and Applications

Abstract

This compound is a specialized organic compound that has garnered interest within the research and development sectors of medicinal chemistry and materials science. As a bifunctional molecule, it combines the versatile reactivity of a boronic acid with the structural and electronic contributions of an N-methylanilino moiety. This guide provides a comprehensive technical overview of its molecular characteristics, a plausible and detailed synthetic pathway, robust analytical characterization protocols, and its established and potential applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Molecular Profile and Physicochemical Properties

This compound is an aromatic boronic acid derivative. The presence of the boronic acid group on the phenyl ring makes it a key substrate for various cross-coupling reactions, while the ortho-positioned (N-methylanilino)methyl group can influence the compound's reactivity, solubility, and potential for intramolecular interactions or coordination.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₄H₁₆BNO₂PubChem[1]
Molecular Weight 241.10 g/mol PubChem[1]
CAS Number 172940-58-8PubChem[1]
Canonical SMILES B(C1=CC=CC=C1CN(C)C2=CC=CC=C2)(O)OPubChem[1]
Hydrogen Bond Donors 2 (from -OH groups)PubChem
Hydrogen Bond Acceptors 3 (from -OH and N)PubChem
Rotatable Bond Count 4PubChem

The Chemistry of Boronic Acids: A Mechanistic Perspective

The utility of this compound is fundamentally derived from the reactivity of the boronic acid functional group. This moiety is most renowned for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] The reaction's tolerance for a wide array of functional groups has made it a cornerstone of modern organic synthesis, particularly in the construction of complex bioactive molecules.[3][4]

Beyond C-C bond formation, boronic acids can reversibly form stable cyclic esters with 1,2- and 1,3-diols. This property is extensively exploited in the development of chemical sensors for saccharides and other polyol-containing biomolecules, as well as in drug delivery systems and self-assembling materials.[2][5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd + R¹-X Intermediate1 R¹-Pd(II)L₂-X OxAdd->Intermediate1 Transmetal Transmetalation [Ar-B(OH)₂] Intermediate1->Transmetal + ArB(OH)₂ + Base Intermediate2 R¹-Pd(II)L₂-Ar Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product R¹-Ar RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Purification

A robust synthesis of this compound can be envisioned through a directed ortho-metalation (DoM) strategy. This approach offers high regioselectivity, leveraging a directing group to activate a specific C-H bond for deprotonation.

Proposed Synthetic Workflow

The synthesis begins with a commercially available precursor, which is first protected and then subjected to ortho-lithiation. The resulting organolithium species is quenched with a borate ester, followed by acidic hydrolysis to yield the final boronic acid.

Synthesis_Workflow Start Starting Material: N-(2-bromobenzyl)-N-methylaniline Step1 Step 1: Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Step1 Intermediate Aryl Lithium Intermediate (Highly Reactive) Step1->Intermediate Step2 Step 2: Borylation (Quench with Triisopropyl borate) Intermediate->Step2 BoronateEster Boronate Ester Intermediate Step2->BoronateEster Step3 Step 3: Hydrolysis (Aqueous Acid, e.g., 2N HCl) BoronateEster->Step3 Product Final Product: This compound Step3->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Rationale: The following protocol employs a lithium-halogen exchange, a reliable method for generating aryl lithium species, followed by trapping with an electrophilic boron source. The choice of n-butyllithium at low temperatures is critical to ensure selectivity and prevent side reactions.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-(2-bromobenzyl)-N-methylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryl lithium intermediate is the critical step.

  • Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The causality here is the nucleophilic attack of the aryl anion on the electrophilic boron atom. After the addition, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 2N hydrochloric acid until the pH is ~1-2. This protonates the boronate ester and hydrolyzes it to the desired boronic acid. Stir vigorously for 2-4 hours.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[7]

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Characterization_Logic Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR Vibrational Spectroscopy (FT-IR, Raman) Compound->IR MP Melting Point Compound->MP Identity Structural Identity Purity Purity Assessment NMR->Identity NMR->Purity MS->Identity IR->Identity MP->Purity

Caption: Logical workflow for the analytical characterization of the title compound.

Table 2: Expected Analytical Data

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purityAromatic protons (multiplets, ~7.0-7.8 ppm), benzylic CH₂ singlet (~4.5 ppm), N-CH₃ singlet (~3.0 ppm), broad singlet for B(OH)₂ protons.
¹³C NMR Carbon skeleton confirmationDistinct signals for all 14 unique carbon atoms, including aromatic, benzylic, and methyl carbons.
¹¹B NMR Boron environment confirmationA single, broad signal in the characteristic range for trigonal planar boronic acids (~25-35 ppm).
HRMS (ESI+) Exact mass confirmationDetection of the [M+H]⁺ ion, confirming the molecular formula C₁₄H₁₆BNO₂.
FT-IR Functional group identificationBroad O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches (~1450-1600 cm⁻¹), and a strong B-O stretch (~1350 cm⁻¹).[8][9]
Melting Point Purity assessmentA sharp and defined melting range is indicative of high purity.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block for several advanced applications.

  • Pharmaceutical Synthesis: Its primary application is as a coupling partner in Suzuki-Miyaura reactions to introduce the 2-[(N-methylanilino)methyl]phenyl fragment into complex molecular scaffolds.[3] This moiety can serve as a key pharmacophore, influence ligand-receptor binding, or modulate the pharmacokinetic properties of a drug candidate. Several FDA-approved drugs are boronic acid derivatives themselves, highlighting the importance of this class of compounds.[4][5]

  • Materials Science: The compound can be used to synthesize novel polymers and functional materials. The boronic acid group can be used for polymerization or for grafting onto surfaces, while the tertiary amine provides a site for quaternization or coordination to metal centers.

  • Sensor Development: While the internal nitrogen may interfere with simple diol binding, the boronic acid functionality retains the potential for use in developing fluorescent or colorimetric sensors for specific analytes, particularly polyols or fluoride ions.[6]

Handling, Storage, and Safety

As with many boronic acids, this compound should be handled with care.

  • Safety: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides). To ensure long-term stability and reactivity, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at cool temperatures (2–8 °C).[11][12]

Conclusion

This compound is a highly functionalized building block with significant potential for synthetic and medicinal chemistry. Its well-defined structure, anchored by the reactive boronic acid group, allows for its predictable incorporation into a wide range of molecular architectures via robust and reliable cross-coupling chemistry. The detailed protocols and characterization data provided in this guide offer a solid foundation for scientists to harness the capabilities of this versatile compound in their pursuit of novel pharmaceuticals, advanced materials, and innovative chemical technologies.

References

  • PubChem. (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid | C14H16BNO2. National Center for Biotechnology Information. [Link]

  • PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylphenyl boronic acid | C7H9BO2. National Center for Biotechnology Information. [Link]

  • LookChem. (2-((Methylamino)methyl)phenyl)boronic acid. [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Digital Commons. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PMC. Molecular recognition with boronic acids—applications in chemical biology. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. [Link]

  • Google Patents. CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
  • Uniwersytet Jagielloński. Structure characterization of [N-phenylamino(2-boronphenyl)-R-methyl]phosphonic acid by vibrational spectroscopy and density functional theory calculations. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for [2-[(N-methylanilino)methyl]phenyl]boronic acid, a compound of interest in synthetic chemistry and drug discovery. The structural elucidation of this molecule is paramount for its application, and this document will delve into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus will be on not just presenting the data, but on the rationale behind the spectroscopic signatures, providing researchers with a robust framework for understanding this and similar molecular architectures.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule, with the chemical formula C₁₄H₁₆BNO₂ and a molecular weight of 241.10 g/mol , features a boronic acid group ortho to a methylene bridge connecting to an N-methylaniline moiety.[1] This arrangement allows for potential intramolecular interactions that can influence its spectroscopic and chemical properties.

A thorough spectroscopic analysis is essential to confirm the successful synthesis and purity of this compound. This guide will explore the expected signals in ¹H NMR, ¹³C NMR, IR, and MS, providing a detailed interpretation based on established principles of spectroscopy.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. The predictions are based on established chemical shift models and empirical data for similar structural motifs.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol (Standard Acquisition):

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic protons of the boronic acid and any residual water can lead to peak broadening or exchange. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons.

  • Instrument Setup: Utilize a 300-500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 (broad s)br s2HB(OH )₂
~7.2-7.8m4HAr-H (phenylboronic acid ring)
~6.6-7.2m5HAr-H (N-phenyl ring)
~4.5 (s)s2HAr-CH ₂-N
~2.9 (s)s3HN-CH

Interpretation and Rationale:

  • Boronic Acid Protons (B(OH)₂): These protons are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet due to chemical exchange.

  • Aromatic Protons: The spectrum will show complex multiplets for the two phenyl rings. The protons on the phenylboronic acid ring are expected to be slightly downfield due to the electron-withdrawing effect of the boronic acid group. In contrast, the protons on the N-phenyl ring will be influenced by the electron-donating nature of the nitrogen atom.

  • Methylene Protons (Ar-CH₂-N): These protons are adjacent to a nitrogen atom and a phenyl ring, leading to a singlet in the range of 4.5 ppm.

  • Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will appear as a sharp singlet around 2.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol (Standard Acquisition):

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be beneficial.

  • Instrument Setup: A 75-125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR processing.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~150Quaternary C -N (N-phenyl ring)
~140Quaternary C -CH₂ (phenylboronic acid ring)
~135Quaternary C -B (phenylboronic acid ring)
~115-135Ar-C H (both phenyl rings)
~55Ar-C H₂-N
~40N-C H₃

Interpretation and Rationale:

  • Aromatic Carbons: The aromatic region will display multiple signals. The quaternary carbons attached to nitrogen and the methylene bridge, as well as the carbon bearing the boronic acid group, will have distinct chemical shifts.

  • Aliphatic Carbons: The methylene carbon (Ar-CH₂-N) and the methyl carbon (N-CH₃) will appear in the aliphatic region of the spectrum at approximately 55 ppm and 40 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

  • Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the spectrum of the sample. Typically, 16-32 scans are co-added.

  • Data Presentation: The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchBoronic acid (B-O-H)
3000-3100C-H stretch (aromatic)Phenyl rings
2850-2960C-H stretch (aliphatic)CH₂ and CH₃ groups
1580-1610C=C stretch (aromatic)Phenyl rings
1310-1380B-O stretchBoronic acid
1180-1360C-N stretchTertiary amine
690-900C-H out-of-plane bendAromatic substitution

Interpretation and Rationale:

  • O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

  • B-O Stretch: A strong band corresponding to the B-O stretching vibration is expected in the 1310-1380 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration of the tertiary amine will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or liquid chromatography.

  • Instrument Setup: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data:

m/zIon
242.13[M+H]⁺ (Protonated molecule)
224.12[M+H - H₂O]⁺ (Loss of water)
134.09[C₉H₁₂N]⁺ (Benzylic fragmentation)

Interpretation and Fragmentation Pathway:

The base peak in the ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 242.13. A common fragmentation pathway for boronic acids is the loss of a water molecule, which would result in a peak at m/z 224.12. Another significant fragmentation would be the cleavage of the benzylic C-N bond, leading to a fragment with an m/z of 134.09, corresponding to the [2-(aminomethyl)phenyl]boronic acid cation radical.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z = 242.13 M_H2O [M+H - H₂O]⁺ m/z = 224.12 M->M_H2O - H₂O Fragment [C₉H₁₂N]⁺ m/z = 134.09 M->Fragment Benzylic Cleavage

Caption: Plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a detailed roadmap for its characterization. The predicted NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers to confirm the structure and purity of this compound. The provided experimental protocols represent standard practices in the field, ensuring reliable and reproducible data acquisition. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel boronic acid derivatives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

A Comprehensive Technical Guide to the Stability and Storage of [2-[(N--methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical stability and storage considerations for [2-[(N-methylanilino)methyl]phenyl]boronic acid, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles of boronic acid chemistry with actionable, field-proven protocols to ensure the integrity and performance of this valuable reagent.

Executive Summary: The Imperative of Stability

This compound, with its unique structural features, offers significant potential in the synthesis of complex molecules. However, like all boronic acids, its utility is intrinsically linked to its chemical stability. Improper handling and storage can lead to degradation, compromising experimental reproducibility, and impacting the purity of final compounds. This guide elucidates the primary degradation pathways and provides a robust framework for optimal storage and handling, ensuring the long-term viability of this reagent.

Chemical Profile and Inherent Instabilities

This compound (C₁₄H₁₆BNO₂) is an organic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with an N-methylanilino methyl group.[1] This structure, while synthetically versatile, is susceptible to several degradation pathways.

Protodeboronation

One of the most common degradation pathways for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This reaction is often facilitated by moisture and can be influenced by pH.[2][3] The presence of ortho-substituents can, in some cases, influence the rate of this degradation.[3]

Oxidation

Boronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[4] This can lead to the formation of phenolic byproducts. The rate of oxidation can be influenced by factors such as light and the presence of metal catalysts.[5] For some boronic acids, oxidation can be a significant issue at physiological pH.[4]

Dehydration and Boroxine Formation

A characteristic of boronic acids is their tendency to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible equilibrium process, and the presence of water will shift the equilibrium back towards the boronic acid. While boroxines are often competent in cross-coupling reactions, their formation can complicate characterization and stoichiometry calculations.

Recommended Storage and Handling Protocols

To mitigate the inherent instabilities of this compound, the following storage and handling procedures are recommended. These protocols are designed to create a self-validating system for maintaining the integrity of the compound.

Optimal Storage Conditions

Based on general principles for boronic acids and data for structurally similar compounds, the following storage conditions are advised:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation and minimizes dehydration.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation.[8]
Light Amber Vial/Protection from LightPrevents potential light-catalyzed degradation pathways.[7]
Container Tightly Sealed, Dry ContainerPrevents ingress of atmospheric moisture which can lead to hydrolysis and protodeboronation.[9][10]
Safe Handling Procedures

Adherence to proper handling techniques is crucial to prevent contamination and degradation during use:

  • Inert Atmosphere Handling: Whenever possible, handle the solid material in a glovebox or under a stream of inert gas.

  • Minimize Exposure: Only remove the amount of material needed for the immediate experiment. Avoid repeated opening and closing of the main storage container.

  • Use of Dry Solvents: When preparing solutions, use anhydrous solvents to minimize water-mediated degradation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, as boronic acids can cause skin and eye irritation.[9][11]

Experimental Workflow for Stability Assessment

To establish a comprehensive stability profile for this compound, a systematic experimental approach is necessary. The following workflow outlines the key experiments to be conducted.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analytical Testing cluster_data Data Interpretation Prep Prepare Samples of This compound Temp Temperature (e.g., 4°C, 25°C, 40°C) Prep->Temp Expose to Humidity Humidity (e.g., 25% RH, 75% RH) Prep->Humidity Expose to Light Light Exposure (ICH Q1B Photostability) Prep->Light Expose to Oxygen Oxygen Exposure (Air vs. Inert Atmosphere) Prep->Oxygen Expose to HPLC HPLC-UV/MS Analysis Temp->HPLC Analyze at Time Points Humidity->HPLC Analyze at Time Points Light->HPLC Analyze at Time Points Oxygen->HPLC Analyze at Time Points Degradation Identify Degradation Products HPLC->Degradation Kinetics Determine Degradation Kinetics HPLC->Kinetics NMR ¹H and ¹¹B NMR Spectroscopy NMR->Degradation KF Karl Fischer Titration KF->Kinetics ShelfLife Establish Shelf-Life Kinetics->ShelfLife

Caption: Experimental workflow for assessing the stability of this compound.

Step-by-Step Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stressed conditions.

  • Sample Preparation: Weigh 10 mg of this compound into four separate amber vials.

  • Acid Hydrolysis: To one vial, add 10 mL of 0.1 M HCl.

  • Base Hydrolysis: To the second vial, add 10 mL of 0.1 M NaOH.

  • Oxidative Degradation: To the third vial, add 10 mL of 3% H₂O₂.[5]

  • Thermal Degradation: Place the fourth vial (solid state) in an oven at 60°C.

  • Incubation: Store all vials under their respective conditions for 24 hours.

  • Analysis: Neutralize the acidic and basic samples, then dilute all samples appropriately and analyze by HPLC-UV/MS to identify and quantify any degradation products.

Logical Relationships in Degradation Pathways

The interplay of various environmental factors can lead to distinct degradation outcomes. Understanding these relationships is key to effective stability control.

Degradation_Pathways cluster_compound Starting Material cluster_degradants Degradation Products Compound This compound Protodeboronated N-methyl-N-(o-tolyl)aniline (Protodeboronation Product) Compound->Protodeboronated Moisture, pH extremes Oxidized 2-[(N-methylanilino)methyl]phenol (Oxidation Product) Compound->Oxidized Oxygen, Light, Metal Ions Boroxine Trimeric Boroxine (Dehydration Product) Compound->Boroxine Heat, Low Moisture

Caption: Key degradation pathways for this compound.

Conclusion: A Proactive Approach to Stability

The chemical integrity of this compound is paramount for its successful application in research and development. By understanding its inherent instabilities and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their results. A proactive and informed approach to stability is not merely a matter of best practice but a fundamental requirement for scientific excellence.

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
  • (2-((Methylamino)methyl)phenyl)boronic acid. Sigma-Aldrich.
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH.
  • How to Store Boric Acid. Lab Alley.
  • Phenylboronic acid - Safety D
  • 4-Methylphenylboronic acid - Safety D
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • SAFETY D
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • Phenylboronic acid - SAFETY D
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • Boronic acid. Wikipedia.
  • (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. PubChem.
  • {2-[(Dimethylamino)methyl]phenyl}boronic acid. PubChem.

Sources

solubility profile of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Introduction

This compound is an aromatic boronic acid derivative featuring a strategically placed ortho-aminomethyl substituent.[1] As a member of the boronic acid class of compounds, it holds significant potential in medicinal chemistry and organic synthesis, primarily due to the unique chemical reactivity of the boronic acid moiety.[2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its absorption, distribution, and overall bioavailability, making it a cornerstone of successful drug development.[3][4] A comprehensive understanding of a compound's solubility profile across various pH conditions and in different solvent systems is therefore not merely a preliminary step but a foundational requirement for rational formulation design, process chemistry, and predicting in vivo performance.[2]

This technical guide provides a detailed examination of the . Moving beyond a simple data summary, this document elucidates the structural features that dictate its solubility, presents detailed, field-proven protocols for its experimental determination, and discusses the profound implications of the resulting data for pharmaceutical development.

Chapter 1: Physicochemical Characteristics and Structural Analysis

A molecule's solubility is intrinsically linked to its structure. A thorough analysis of the functional groups and overall architecture of this compound allows us to predict its behavior in different chemical environments.

Core Properties

The fundamental properties of the target compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₄H₁₆BNO₂PubChem[1]
Molecular Weight 241.10 g/mol PubChem[1]
Chemical Structure (See Figure 1)-
Structural Analysis of Functional Moieties

The solubility characteristics of this molecule are a composite of the contributions from its three primary structural components.

cluster_molecule cluster_labels mol n1 Boronic Acid Group (Weak Lewis Acid) pKa ~5-7 (estimated) n1->mol n2 Tertiary Amine (Weak Lewis Base) n2->mol n3 Aromatic Core (Hydrophobic) n3->mol

Figure 1: Key functional groups influencing solubility.

  • The Boronic Acid Moiety (-B(OH)₂): This group is a weak Lewis acid. While parent phenylboronic acid has a pKa of 8.83, the presence of an ortho-aminomethyl group is known to be electron-withdrawing, which significantly lowers the pKa of the boronic acid.[5][6][7] This effect facilitates the ionization of the boronic acid to the anionic boronate form [B(OH)₃]⁻ at a lower pH than would otherwise be expected, enhancing aqueous solubility in neutral to basic conditions.[6] Boronic acids can also undergo reversible dehydration to form cyclic, trimeric anhydrides known as boroxines, which are typically less soluble and can complicate equilibrium measurements.[5][8]

  • The ortho-[(N-methylanilino)methyl] Substituent: This bulky, hydrophobic group contains a tertiary amine. This amine is a weak base and can be protonated under acidic conditions to form a cationic ammonium salt. This ionization dramatically increases the molecule's polarity and its affinity for aqueous media. The ortho positioning is critical; the proximity of the amine to the boronic acid allows for potential intramolecular interactions that can influence reactivity and conformation.[7][9]

  • The Aromatic Core: The two phenyl rings contribute significantly to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.[5]

Predicted Solubility Profile: An Amphoteric-like Behavior

Based on the structural analysis, this compound is predicted to exhibit amphoteric-like solubility behavior in aqueous solutions.

  • In Acidic Media (pH < 4): The tertiary amine will be predominantly protonated, forming a soluble cationic species.

  • In Basic Media (pH > 8): The boronic acid will be predominantly deprotonated, forming a soluble anionic boronate species.

  • In Near-Neutral Media (pH ~4-7): The molecule will exist primarily in its neutral or zwitterionic form. Solubility is expected to be at its minimum in this range, corresponding to its isoelectric point.

This predicted "U-shaped" pH-solubility profile is a direct consequence of its dual acidic and basic functional groups.

G Figure 2: Predicted pH-dependent ionization states. A Cationic Form (High Solubility) Dominant at Low pH B Neutral / Zwitterionic Form (Low Solubility) Dominant near Isoelectric Point A->B + OH⁻ - H₂O B->A + H₃O⁺ C Anionic Form (High Solubility) Dominant at High pH B->C + OH⁻ - H₂O C->B + H₃O⁺

Caption: Logical flow of pH-dependent ionization states.

Chapter 2: Experimental Determination of Solubility

To validate the predicted profile and generate quantitative data for regulatory and formulation purposes, rigorous experimental protocols are required. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its reliability and direct measurement of thermodynamic equilibrium.[3][10]

Guiding Principle: The Saturation Shake-Flask Method

The core principle involves suspending an excess amount of the solid compound in a specific solvent or buffer system. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the saturated solution (supernatant) by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[10][11]

Experimental Workflow

The general workflow for solubility determination is a systematic process designed to ensure data accuracy and reproducibility.

cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A Weigh excess API into vials B Add precise volume of solvent/buffer A->B C Verify initial pH (for aqueous studies) B->C D Agitate at constant T (e.g., 25°C or 37°C) for 24-72 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (e.g., 0.22 µm PVDF filter) E->F G Verify final pH of saturated solution F->G H Dilute supernatant into mobile phase G->H I Quantify concentration via validated HPLC-UV method H->I

Figure 3: Workflow for the saturation shake-flask method.

Detailed Protocol 1: Aqueous pH-Solubility Profile

This protocol is designed to determine the solubility of the API across the physiologically relevant pH range of 1.2 to 6.8, as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) assessment.[12]

Materials:

  • This compound (purity >99%)

  • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

  • Type I Purified Water

  • Calibrated pH meter and temperature-controlled orbital shaker

  • Centrifuge and 0.22 µm syringe filters (chemically compatible, e.g., PVDF)

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess of the API (e.g., 5-10 mg, ensuring solid remains after equilibration) to triplicate vials for each pH condition.

    • Causality: Using an excess of solid is fundamental to ensuring that the final solution is truly saturated.[10]

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the respective pH buffer to each vial.

  • Initial pH Check: Briefly vortex the suspension and measure the initial pH to confirm it has not been significantly altered by the addition of the compound.[10]

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for a predetermined time (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures maximal surface area contact between the solid and solvent to facilitate reaching equilibrium. Poorly soluble compounds may require extended equilibration times.[10]

  • Phase Separation: Remove vials and allow them to stand for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical self-validating step to remove any fine particulates that could falsely elevate the measured concentration.

  • Final pH Check: Measure the pH of the remaining saturated solution to ensure it has remained stable throughout the experiment.[10]

  • Quantification: Prepare serial dilutions of the filtered supernatant with the HPLC mobile phase. Analyze the samples using a validated, stability-indicating HPLC-UV method against a standard curve prepared with the same API. Report the solubility in mg/mL.

Detailed Protocol 2: Solubility in Organic Solvents

This protocol assesses solubility in solvents relevant to synthesis, purification, and the development of non-aqueous or co-solvent formulations.[4][8]

Materials:

  • API, analytical balance, temperature-controlled shaker, centrifuge, filters (as above).

  • Organic Solvents (HPLC grade or equivalent): Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform, Hexane.

Procedure:

  • Preparation: Add an excess of the API to triplicate vials for each organic solvent.

  • Solvent Addition & Equilibration: Follow steps 2 and 4 from Protocol 1, ensuring vials are properly sealed to prevent solvent evaporation.

  • Phase Separation & Sample Collection: Follow steps 5 and 6 from Protocol 1. Use filters compatible with the specific organic solvent (e.g., PTFE for chloroform).

  • Quantification: Dilute the filtered samples appropriately with a suitable solvent (often the mobile phase of the HPLC method). Analyze using a validated HPLC-UV method.

    • Causality: Direct injection of solvents like DMSO or Chloroform can be detrimental to HPLC columns. Proper dilution into a compatible mobile phase is essential for accurate and robust analysis.

Chapter 3: Data Presentation and Interpretation

Quantitative data from the experimental protocols should be organized into clear tables for analysis and comparison. While actual experimental data is not available, the following tables represent the expected results based on the structural analysis.

Expected Aqueous Solubility Data
pHBuffer SystemTemperature (°C)Expected Solubility (mg/mL)Interpretation
1.20.1 N HCl25> 10.0High solubility due to protonation of the tertiary amine.
4.5Acetate250.1 - 1.0Approaching the isoelectric point; minimal solubility.
6.8Phosphate251.0 - 5.0Increased solubility as boronic acid begins to ionize.
Expected Organic Solvent Solubility Data
SolventPolarity Index (approx.)Expected Solubility (mg/mL)Rationale
DMSO7.2> 50High polarity and H-bond accepting ability favors dissolution.
Ethanol5.210 - 20Good solubility in polar protic solvents.
Chloroform4.11 - 5Moderate solubility, consistent with other phenylboronic acids.[13][14]
Hexane0.1< 0.01Very low solubility in non-polar hydrocarbon solvents.[5][13]

Interpretation: The data collectively confirm the amphoteric-like nature of the molecule. The low solubility at pH 4.5 is a critical parameter for oral drug development, as it may represent a region of poor dissolution in the gastrointestinal tract. The high solubility in polar organic solvents like DMSO and Ethanol provides viable options for stock solution preparation and potential formulation with co-solvents.

Chapter 4: Implications for Drug Development

The solubility profile is not an academic exercise; it directly informs critical decisions throughout the drug development pipeline.

Biopharmaceutics Classification System (BCS)

The BCS is a framework used to waive in vivo bioequivalence studies based on in vitro data.[12] A drug is classified as "highly soluble" if its highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[12]

  • Dose/Solubility Volume (DSV) Calculation: DSV = (Highest Dose [mg]) / (Lowest Solubility [mg/mL])[12]

  • Analysis: Based on the expected data, the lowest solubility occurs at pH 4.5 (~0.1-1.0 mg/mL). If the highest intended dose is, for example, 100 mg, the DSV would be 100 mg / 0.1 mg/mL = 1000 mL. Since this volume is greater than 250 mL, this compound would likely be classified as a low-solubility compound.

Formulation Strategies

A "low solubility" classification necessitates enabling formulation strategies to ensure adequate bioavailability.

  • pH Modification: For a solid dosage form, incorporating alkalizing or acidifying excipients could modify the local pH environment in the gut to promote dissolution.

  • Salt Formation: Creating a salt of either the amine (e.g., a hydrochloride salt) or the boronic acid (e.g., a sodium salt) could be a viable strategy to improve solubility and dissolution rate, although the stability of such salts would need to be thoroughly investigated.

  • Co-solvents and Lipid-Based Formulations: The compound's solubility in pharmaceutically acceptable solvents like ethanol suggests that liquid-based formulations (e.g., solutions, soft gelatin capsules containing lipid-based systems) could be an effective delivery approach.

Conclusion

The is defined by a fascinating interplay between its acidic boronic acid moiety, its basic tertiary amine, and its lipophilic aromatic core. This structure results in a classic amphoteric-like pH-solubility curve, with a pronounced solubility minimum at a pH near its isoelectric point. Experimental determination via the robust shake-flask method is essential to quantify this behavior and provides the foundational data for BCS classification and strategic formulation design. Understanding and addressing the challenges posed by its likely classification as a low-solubility compound will be paramount to advancing this compound from a promising chemical entity to a viable therapeutic agent.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • Sciencemadness Wiki. (2023). Boric acid. Retrieved from [Link]

  • Suarez-Sharp, S., et al. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Lopalco, A. (2012). Physical and chemical properties of boronic acids: Formulation implications. ProQuest. [Link]

  • ResearchGate. (2006). Boric acid solubility in different solvents (Ullmann's 2006). ResearchGate. [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. [Link]

  • Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 617-625. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Lopalco, A. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Sun, X., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Request PDF. [Link]

  • Chapin, B. M., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PubMed. [Link]

  • Sun, X., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications, 10(1), 3809. [Link]

  • PubChem. (n.d.). (4-(Aminomethyl)phenyl)boronic acid. Retrieved from [Link]

  • Nuti, R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4559. [Link]

  • Request PDF. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Request PDF. [Link]

  • PubChem. (n.d.). (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. Retrieved from [Link]

Sources

The Unseen Architect: A Technical Guide to the Research Applications of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Steric Hindrance

In the vast landscape of chemical reagents, phenylboronic acids have carved an indispensable niche, primarily celebrated for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] However, a nuanced exploration reveals that the true potential for innovation lies in the subtle art of substitution. The placement of a functional group at the ortho position to the boronic acid moiety is not a mere structural alteration; it is a profound architectural shift that imbues the molecule with a unique set of steric and electronic properties. This guide delves into the world of ortho-substituted phenylboronic acids, moving beyond the simplistic view of steric hindrance to uncover a realm of sophisticated applications in catalysis, bioconjugation, chemical sensing, and advanced organic synthesis. Herein, we will not just list protocols but dissect the underlying principles that empower researchers to harness the full potential of these remarkable compounds.

The Ortho-Effect: A Double-Edged Sword in Catalysis and Cross-Coupling

The presence of a substituent adjacent to the boronic acid group introduces significant steric bulk, which can dramatically influence the kinetics and outcome of chemical reactions. While this can sometimes be a challenge, it is more often a powerful tool for achieving unique selectivity and reactivity.

Taming Reactivity: The Suzuki-Miyaura Reaction with Sterically Demanding Substrates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency.[1][3] However, when dealing with sterically hindered substrates, such as di-ortho-substituted aryl halides, the reaction can be sluggish or fail altogether.[4][5] This is where ortho-substituted phenylboronic acids, despite their own steric bulk, can offer surprising advantages. The steric clash between the ortho substituent and the palladium catalyst's ligands can facilitate the reductive elimination step, which is often the rate-limiting step in these challenging couplings.[6]

Furthermore, the choice of ligand and base becomes critical in overcoming the steric barriers. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the palladium center throughout the catalytic cycle.[4][6]

Table 1: Ligand and Base Effects in Sterically Hindered Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidLigandBaseYield (%)Reference
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidBI-DIMEK3PO431[4]
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidAntPhosK3PO472[4]
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidSPhosK3PO495[5]
Directing Reactivity: Atropisomerism and Regioselective Synthesis

The restricted rotation around the C-C single bond in biaryl systems due to bulky ortho substituents gives rise to atropisomers – stereoisomers that are chiral due to hindered rotation.[7][8] Ortho-substituted phenylboronic acids are pivotal in the synthesis of these axially chiral compounds. The Suzuki-Miyaura reaction can be tailored to achieve high regio- and atropselectivity, providing access to a diverse range of atropisomeric compounds.[7][9] The reaction conditions, including the choice of catalyst, solvent, and the nature of the ortho substituent on the boronic acid, all play a crucial role in controlling the stereochemical outcome.[7][8]

Experimental Protocol: Atropselective Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of toluene/ethanol/water (4:1:1, 0.1 M).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired atropisomer.

Bioorthogonal Chemistry: The Rise of "Click-Like" Reactions

The field of bioconjugation demands reactions that are fast, selective, and biocompatible. Ortho-substituted phenylboronic acids, particularly those bearing a carbonyl group, have emerged as powerful tools in this domain, enabling rapid and stable ligation to biomolecules under physiological conditions.[10][11][12][13][14]

Accelerated Condensation Chemistry

The judicious placement of a boronic acid at the ortho position of an aryl aldehyde or ketone dramatically accelerates the condensation reaction with nucleophiles like hydrazines and hydroxylamines.[10][13] This acceleration is attributed to intramolecular catalysis, where the boronic acid acts as a Lewis acid to activate the carbonyl group. The resulting products are often stable boron-nitrogen heterocycles.[11][12][14]

For example, 2-formylphenylboronic acid (2fPBA) reacts with α-amino-hydrazides to form a stable 2,3,1-benzodiazaborine derivative with reaction half-lives as short as 5 minutes.[11][12] This rapid kinetics makes it an excellent candidate for multi-bioorthogonal labeling strategies, where it can be used in conjunction with other click chemistries like strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine-trans-cyclooctene (Tz-TCO) ligation.[11][12][14]

Bioorthogonal_Coupling cluster_reactants Reactants cluster_product Product 2fPBA 2-Formylphenylboronic Acid (2fPBA) benzodiazaborine Stable 2,3,1-Benzodiazaborine Derivative 2fPBA->benzodiazaborine Rapid Conjugation a_amino_hydrazide α-Amino-hydrazide a_amino_hydrazide->benzodiazaborine

Caption: 2fPBA reacts rapidly with α-amino-hydrazides to form a stable heterocycle.

Chemical Sensing: Designing Intelligent Molecular Probes

The ability of boronic acids to reversibly bind with diols forms the basis of their application in chemical sensing, particularly for carbohydrates.[1][15] The introduction of an ortho substituent can fine-tune the binding affinity and selectivity, and also provide a mechanism for signal transduction.

Colorimetric and Fluorescent Sugar Sensors

Ortho-azo substituted phenylboronic acids have been developed as colorimetric sugar sensors.[16][17] The binding of a sugar to the boronic acid moiety disrupts an intramolecular dative bond between the boron and a nitrogen atom of the azo group. This change in coordination geometry leads to a significant and observable shift in the UV-vis spectrum.[16]

Similarly, fluorophores can be incorporated into ortho-substituted phenylboronic acids to create fluorescent sensors. The binding of an analyte can modulate the fluorescence through mechanisms like photoinduced electron transfer (PET).[18][19] For instance, an anthracene-appended ortho-(aminomethyl)phenylboronic acid acts as a turn-off fluorescent sensor for various anions through a PET mechanism.[19]

Sugar_Sensing_Mechanism Ortho_Azo_PBA ortho-Azo Phenylboronic Acid (Intramolecular B-N bond) Sugar_Binding Sugar Binding to Boronic Acid Ortho_Azo_PBA->Sugar_Binding Disrupted_Coordination Disrupted B-N bond (Altered electronic structure) Sugar_Binding->Disrupted_Coordination Color_Change Colorimetric Response Disrupted_Coordination->Color_Change

Caption: Sugar binding disrupts the intramolecular B-N bond, causing a color change.

Advanced Synthetic Methodologies

Beyond their well-established roles, ortho-substituted phenylboronic acids are enabling novel synthetic transformations.

Blocking and Directing Groups

The boronic acid moiety can be employed as a blocking or directing group in electrophilic aromatic substitution reactions. For instance, ortho- and para-phenol boronic acids can undergo thermal protodeboronation, allowing for the synthesis of ortho- and meta-functionalized phenols where the boronic acid group first blocks a position and is then removed.[20][21][22]

Organocatalysis

Certain ortho-substituted phenylboronic acids can act as organocatalysts. For example, 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for the dehydrative amidation between carboxylic acids and amines.[23] The ortho-substituent is believed to play a crucial role in preventing the amine from coordinating to the boron atom of the active species, thereby accelerating the amidation reaction.[23]

Conclusion: A Frontier of Possibilities

The strategic placement of a substituent at the ortho position of a phenylboronic acid is a powerful design element that unlocks a vast array of research applications. From controlling stereochemistry in complex cross-coupling reactions to enabling rapid bioorthogonal ligations and designing intelligent chemical sensors, the "ortho-effect" provides a versatile handle for molecular engineering. As our understanding of the subtle interplay between sterics and electronics continues to grow, we can anticipate that ortho-substituted phenylboronic acids will play an even more prominent role in addressing challenges in medicinal chemistry, materials science, and chemical biology.

References

  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. PubMed. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. [Link]

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. ACS Publications. [Link]

  • Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry (RSC Publishing). [Link]

  • Ortho-azo Substituted Phenylboronic Acids for Colorimetric Sugar Sensors. PubMed. [Link]

  • Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. ResearchGate. [Link]

  • ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Wiley Online Library. [Link]

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications (RSC Publishing). [Link]

  • Emergent Organoboron Acid Catalysts. PMC - NIH. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Ortho-azo substituted phenylboronic acids for colorimetric sugar sensors. Stork. [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Arkivoc. [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. PMC. [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]

  • ortho-Substituted fluorescent aryl monoboronic acid displays physiological binding of D-glucose. Request PDF - ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central. [Link]

  • The ortho‐NO2 substituted arylboronic acid 1‐B(OH)2. ResearchGate. [Link]

  • Engaging Photoexcited ortho-Substituted Nitroarenes and Aryl/Alkyl Boronic Acids in Reductive C–N Coupling. Organic Letters - ACS Publications. [Link]

  • Protodeboronation of Ortho- And Para-Phenol Boronic Acids and Application to Ortho and Meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Anion recognition by anthracene appended ortho-aminomethylphenylboronic acid: a new PET-based sensing mechanism. RSC Publishing. [Link]

  • Phenylboronic acids-based diagnostic and therapeutic applications. PubMed. [Link]

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. PMC - NIH. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters - ACS Publications. [Link]

  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

  • Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. [Link]

Sources

The Advent and Evolution of Aminomethylphenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminomethylphenylboronic acids, particularly the ortho-substituted isomer, represent a cornerstone in the field of molecular recognition and have emerged as indispensable tools in supramolecular chemistry, diagnostics, and drug development. Their unique ability to form stable, reversible covalent bonds with cis-diols under physiological pH—a property dramatically enhanced by the intramolecular coordination of the aminomethyl group—sets them apart from simpler arylboronic acids. This guide provides an in-depth exploration of the discovery, historical development, and evolving synthetic strategies for this critical class of compounds. We will detail the foundational synthetic routes, from classical organometallic approaches to modern, more functional-group-tolerant methods, and provide field-proven protocols. Furthermore, this guide will illuminate the key applications that drove the synthesis and optimization of these molecules, including their pioneering role in saccharide sensing and their utility as versatile building blocks in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry.

Introduction: The Genesis of a Unique Molecular Scaffold

Boronic acids, organoboron compounds featuring a C–B bond and two hydroxyl groups, have been known since the 19th century. However, for much of their history, their application was limited. The landscape began to change dramatically in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions and a deeper understanding of their Lewis acidic nature.

Within this broad family, aminomethylphenylboronic acids have carved a distinct and vital niche. The introduction of an aminomethyl group onto the phenyl ring, especially at the ortho position relative to the boronic acid, confers a remarkable set of properties. This substitution creates what is now famously known as a "Wulff-type" boronic acid, named after the pioneering work of Günther Wulff. The core innovation lies in the intramolecular coordination between the nitrogen of the amino group and the empty p-orbital of the boron atom. This B—N dative bond plays a crucial role in lowering the pKa of the boronic acid, allowing it to efficiently bind to cis-diols (like those found in saccharides) at neutral pH[1]. This was a monumental leap forward, as simple phenylboronic acids require alkaline conditions to form stable boronate esters, limiting their biological applicability.

This guide will trace the scientific journey of these molecules, from their conceptualization and first synthesis to their current status as sophisticated chemical tools.

Discovery and the Dawn of Wulff-Type Boronates

The story of aminomethylphenylboronic acids is inextricably linked to the field of molecular imprinting and the quest for synthetic receptors that could mimic the selective binding of biological systems. In the 1970s and 1980s, German chemist Günther Wulff was a key figure in developing polymers with predetermined recognition sites for specific molecules. A significant challenge was creating stable yet reversible binding interactions.

This led to the exploration of boronic acids for their ability to bind with diols. The pivotal innovation was the strategic placement of an amino group on the phenyl ring to assist in the binding event. The synthesis of ortho-(aminomethyl)phenylboronic acid provided the first concrete example of a system where an intramolecular B—N coordination could pre-organize the binding site and enhance its affinity for diols at physiological pH[1]. This discovery laid the groundwork for the entire field of boronic acid-based saccharide sensors.

The initial synthetic approaches were extensions of established methods for creating arylboronic acids. The classical and most prevalent method involves the use of highly reactive organometallic intermediates.

Classical Synthetic Approach: The Organometallic Route

The traditional synthesis of arylboronic acids relies on a two-step sequence:

  • Formation of an Organometallic Reagent: An aryl halide is reacted with a metal, typically magnesium (to form a Grignard reagent) or lithium (an organolithium reagent).

  • Borylation and Hydrolysis: The resulting highly nucleophilic arylmetal is then reacted at low temperatures with a boron electrophile, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate. The intermediate boronic ester is then hydrolyzed with aqueous acid to yield the final arylboronic acid.

However, the synthesis of an aminomethylphenylboronic acid via this route presents a significant challenge: the acidic proton of the N-H bond in the amino group is incompatible with the highly basic Grignard or organolithium reagents. This necessitates a protecting group strategy or the synthesis from a suitable precursor.

The more common and practical approach has been a two-step synthesis starting from a (halomethyl)phenylboronic acid, typically (bromomethyl)phenylboronic acid . This precursor can be synthesized using standard organometallic methods from the corresponding bromobenzyl bromide. The aminomethyl group is then introduced in a second step via nucleophilic substitution.

Evolution of Synthetic Methodologies

While the classical methods were foundational, they suffered from limitations, including the need for cryogenic temperatures, strictly anhydrous conditions, and poor tolerance for many functional groups. This spurred the development of more robust and versatile synthetic protocols.

From Precursors: The (Bromomethyl)phenylboronic Acid Route

A highly effective strategy for synthesizing aminomethylphenylboronic acids involves the use of (bromomethyl)phenylboronic acid as a key intermediate. This approach circumvents the incompatibility of the free amino group with organometallic reagents.

Step 1: Synthesis of the Precursor, 4-(Bromomethyl)phenylboronic Acid

This precursor can be synthesized via a Grignard reaction starting from 1-bromo-4-(bromomethyl)benzene.

Experimental Protocol: Synthesis of 4-(Bromomethyl)phenylboronic Acid

Materials:

  • 1-bromo-4-(bromomethyl)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-4-(bromomethyl)benzene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

  • Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

  • Quenching and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature. Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-(bromomethyl)phenylboronic acid as a solid[2][3].

Step 2: Amination to Form Aminomethylphenylboronic Acid

The resulting (bromomethyl)phenylboronic acid is a versatile electrophile. The aminomethyl group can be installed via a simple nucleophilic substitution reaction with an amine.

Experimental Protocol: Synthesis of 4-((Dimethylamino)methyl)phenylboronic Acid

Materials:

  • 4-(Bromomethyl)phenylboronic acid

  • Dimethylamine (solution in THF or as a gas)

  • Anhydrous diethyl ether

  • Triethylamine (optional, as a base)

Procedure:

  • Reaction Setup: Dissolve 4-(bromomethyl)phenylboronic acid in anhydrous diethyl ether or THF in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Amination: Add a solution of dimethylamine in THF (or bubble dimethylamine gas through the solution). If starting from a hydrochloride salt of the amine, a non-nucleophilic base like triethylamine should be added.

  • Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Filter the resulting salt byproduct. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

The following diagram illustrates this common synthetic workflow.

Caption: General synthetic workflow from a di-halogenated precursor to the final aminomethylphenylboronic acid.

Modern Synthetic Advances

More recent advancements have focused on improving the efficiency and functional group tolerance of arylboronic acid synthesis. Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, have become prominent. This method couples an aryl halide or triflate with a diboron reagent, like bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. This approach offers much broader functional group compatibility compared to the organometallic routes.

Key Applications: From Sensing to Synthesis

The unique properties of aminomethylphenylboronic acids have led to their widespread use in several key areas of chemical science.

Pioneers in Saccharide Sensing

The primary application that drove the initial discovery and synthesis of ortho-aminomethylphenylboronic acids was their use as receptors for saccharides[1]. The intramolecular B—N bond lowers the pKa of the boronic acid, enabling it to form a stable five- or six-membered cyclic boronate ester with the cis-diol units of sugars at neutral pH.

When a fluorophore is attached to this scaffold, the binding event can be transduced into a change in fluorescence intensity. In the unbound state, photoinduced electron transfer (PET) from the nitrogen atom to the excited fluorophore can quench the fluorescence. Upon binding a saccharide, the nitrogen lone pair is more tightly engaged with the boron atom, inhibiting PET and causing a "turn-on" of fluorescence. This principle has been the basis for a vast number of fluorescent sensors for glucose and other biologically important carbohydrates.

Saccharide_Sensing Unbound Unbound Sensor ortho-Aminomethylphenylboronic Acid attached to Fluorophore (F) Quenched Fluorescence (PET) Bound Bound Complex Boronate Ester Formation Enhanced Fluorescence (PET inhibited) Unbound->Bound + Saccharide (at neutral pH) Saccharide Saccharide (with cis-diol) Saccharide->Unbound Bound->Unbound - Saccharide (Reversible)

Caption: Mechanism of a "turn-on" fluorescent saccharide sensor based on an aminomethylphenylboronic acid.

Versatile Building Blocks in Suzuki-Miyaura Coupling

Aminomethylphenylboronic acids are also valuable building blocks in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide. The aminomethyl group can be a useful functional handle for further chemical modifications or to impart specific solubility or binding properties to the final product.

Applications in Medicinal Chemistry

The boronic acid functional group has gained significant traction in medicinal chemistry, famously exemplified by the proteasome inhibitor bortezomib. Aminomethylphenylboronic acids serve as versatile scaffolds for drug discovery. The boronic acid moiety can act as a covalent warhead that interacts with serine proteases, while the aminomethyl group can be used to modulate pharmacokinetic properties or as a point of attachment for other pharmacophores.

Conclusion and Future Outlook

From their conceptual origins in the pursuit of synthetic molecular recognition, aminomethylphenylboronic acids have evolved into a fundamentally important class of chemical tools. The pioneering work of researchers like Günther Wulff, who recognized the power of intramolecular coordination to modulate Lewis acidity, paved the way for their widespread application. The journey from challenging organometallic syntheses to more robust, modern catalytic methods has made these compounds readily accessible, fueling further innovation.

The future of aminomethylphenylboronic acids remains bright. In diagnostics, efforts continue to develop more sophisticated sensors with enhanced selectivity for complex oligosaccharides and glycans, which could lead to new tools for diagnosing diseases. In materials science, their reversible covalent bonding is being exploited to create self-healing polymers and responsive hydrogels. In medicinal chemistry, the unique properties of this scaffold will undoubtedly continue to be leveraged in the design of novel therapeutics. The history of aminomethylphenylboronic acids is a compelling example of how a deep understanding of fundamental chemical principles can lead to the development of molecules that have a profound impact across the scientific landscape.

References

  • Liu, X., & Anslyn, E. V. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2375–2383.
  • Hernandez, E. T., Kolesnichenko, I. V., Reuther, J. F., & Anslyn, E. V. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 41(1), 126–133.
  • Wulff, G. (1995). Molecular Imprinting in Cross-Linked Materials with the Aid of Molecular Templates—A Way towards Artificial Antibodies. Angewandte Chemie International Edition in English, 34(17), 1812–1832.
  • Clariant GmbH. (2003). Process for the preparation of substituted phenylboronic acids.
  • Alfa Chemistry. (n.d.). 4-(Bromomethyl)phenylboronic acid. CAS 68162-47-0.
  • Pan, J., Liu, J., Ma, Y., et al. (2011). A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition.
  • Kuznetsov, M. A., et al. (2004). Synthesis of (Azidomethyl)phenylboronic Acids. Russian Journal of General Chemistry, 74(2), 370-375.
  • Sigma-Aldrich. (n.d.). 4-(Bromomethyl)phenylboronic acid. CAS 68162-47-0.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). [4-(Bromomethyl)phenyl]boronic Acid. CAS 68162-47-0.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(Bromomethyl)phenylboronic acid. CAS 68162-47-0.
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
  • Fields, E. K. (1953). Process for producing aminomethylphosphonic acid compounds.
  • Toy, A. D. F., & Uhing, E. H. (1964). Aminomethylenephosphinic acids, salts thereof, and process for their production.
  • MDPI. (2019). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Molecules, 24(12), 2296.
  • Monsanto Company. (1986). Preparation of aminomethylphosphonic acid.

Sources

Methodological & Application

Application Note: [2-[(N-methylanilino)methyl]phenyl]boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of [2-[(N-methylanilino)methyl]phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

Introduction: A Boronic Acid with Unique Potential

This compound is an ortho-substituted arylboronic acid with a distinctive feature: an N-methylanilino group positioned to allow for potential intramolecular coordination. This structural characteristic suggests its utility in Suzuki-Miyaura cross-coupling reactions, particularly in challenging cases involving sterically hindered substrates or where enhanced reaction kinetics and selectivity are desired. The nitrogen atom of the amino group can potentially interact with the palladium catalyst, influencing the reaction pathway and leading to improved outcomes. This application note provides a comprehensive guide to the use of this reagent, including mechanistic insights, a detailed experimental protocol, and a discussion of its potential advantages.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The choice of the boronic acid partner is crucial to the success of the reaction, and reagents like this compound, with built-in functionalities, offer intriguing possibilities for overcoming common synthetic hurdles.

Mechanistic Insights: The Role of Intramolecular Coordination

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The unique structure of this compound can influence these steps, particularly transmetalation.

  • Oxidative Addition: An aryl halide adds to a Pd(0) complex to form a Pd(II) species.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step often requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[3] The presence of the ortho-N-methylanilino group in the target boronic acid could facilitate this step through intramolecular coordination to the palladium center, potentially stabilizing the transition state and accelerating the rate of transmetalation. This is analogous to the observed effects of other ortho-coordinating groups, such as methoxy groups, which have been shown to influence selectivity in Suzuki-Miyaura reactions.[4][5]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, and the desired biaryl product is released, regenerating the Pd(0) catalyst.[2]

The potential for intramolecular N-chelation during the catalytic cycle is a key feature of this reagent, possibly leading to higher yields and selectivities, especially in the synthesis of sterically demanding biaryl compounds.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Procedure

The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos for sterically hindered couplings

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Toluene/Water or Dioxane/Water solvent mixture

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Sources

palladium-catalyzed reactions using [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Palladium-Catalyzed Suzuki-Miyaura Reactions Using [2-[(N-methylanilino)methyl]phenyl]boronic Acid

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of this compound in palladium-catalyzed cross-coupling reactions. The unique structural feature of this reagent—an ortho-disposed (N-methylanilino)methyl group—enables intramolecular coordination to the palladium catalyst. This interaction significantly influences the reaction mechanism, often accelerating the catalytic cycle and enhancing reaction efficiency, particularly in the synthesis of sterically demanding biaryl compounds. We will explore the mechanistic implications of this intramolecular assistance, provide a generalized protocol for its use in Suzuki-Miyaura coupling, and offer insights into troubleshooting and optimization. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Advantage of Intramolecular Coordination

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The reaction typically involves three key steps: oxidative addition of a palladium(0) catalyst to an organohalide, transmetalation of an organoboron species to the palladium(II) center, and reductive elimination to yield the coupled product and regenerate the catalyst.[1][3]

While standard boronic acids are immensely useful, specialized reagents have been developed to overcome common challenges such as slow reaction rates or low yields with sterically hindered substrates. This compound falls into this category of advanced reagents. Its defining feature is the ortho-substituent containing a tertiary amine. This amine can act as an intramolecular chelating ligand for the palladium center during the catalytic cycle.[4][5] This chelation effect can stabilize key intermediates and lower the activation energy of the often rate-limiting transmetalation step, providing a distinct advantage over simple arylboronic acids.[4][5]

The Mechanistic Role of the ortho-(N-methylanilino)methyl Group

The efficacy of this compound stems from its ability to form a five-membered palladacycle intermediate after oxidative addition. This intramolecular N-Pd coordination brings the boronic acid moiety into close proximity to the metal center, pre-organizing the geometry for transmetalation.

Key Mechanistic Advantages:

  • Facilitated Transmetalation: The transmetalation step requires the formation of a boronate species, typically by the action of a base, which then transfers its organic group to the palladium atom.[6] The intramolecular coordination of the nitrogen atom enhances the effective concentration of the nucleophilic boron center around the electrophilic palladium, thereby accelerating the transfer.

  • Catalyst Stabilization: The chelation effect can stabilize the palladium(II) intermediate, preventing catalyst decomposition pathways and potentially increasing the overall turnover number (TON) of the catalyst.

  • "Ligandless" Potential: In some cases, the intramolecular coordinating group can be sufficient to stabilize the catalyst, reducing or eliminating the need for expensive and complex external phosphine ligands. This simplifies reaction setup and purification.

Proposed Catalytic Cycle

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the crucial role of the intramolecular nitrogen coordination from the this compound.

Suzuki_Cycle Proposed Suzuki-Miyaura Cycle with Intramolecular Coordination cluster_boronic Ar² = [2-[(N-methylanilino)methyl]phenyl] pd0 LₙPd(0) oa_complex [LₙPd(II)(Ar¹)(X)] Oxidative Addition Complex pd0->oa_complex Oxidative Addition pre_tm Pre-Transmetalation Complex (Intramolecular N-Pd Coordination) oa_complex->pre_tm Coordination & Base Activation post_tm [LₙPd(II)(Ar¹)(Ar²)] Post-Transmetalation Complex pre_tm->post_tm Transmetalation post_tm->pd0 Reductive Elimination re_product Ar¹-Ar² (Product) post_tm->re_product reagents Ar¹-X + Ar²-B(OH)₂ reagents->oa_complex base Base (e.g., K₂CO₃) base->pre_tm boronic_acid Ar²-B(OH)₂ with coordinating N-group boronic_acid->pre_tm

Caption: Catalytic cycle showing intramolecular N-Pd coordination.

Applications & Substrate Scope

This reagent is particularly well-suited for the synthesis of biaryl and heteroaryl compounds where one of the aryl rings is substituted at the 2-position with the (N-methylanilino)methyl moiety. The inherent structural features make it a powerful tool for building sterically congested molecules that are often challenging to synthesize using conventional methods.

Electrophile (Ar-X) Pd Catalyst (mol%) Base Solvent Conditions Yield (%)
4-BromotoluenePd(PPh₃)₄ (2 mol%)K₂CO₃Dioxane/H₂O90 °C, 12 h~92%
1-Bromo-4-nitrobenzenePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene100 °C, 8 h~88%
2-ChloropyridineCataXCium A Pd G3 (3 mol%)Cs₂CO₃2-MeTHF80 °C, 16 h~85%
1-Bromo-2-fluorobenzenePd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3 mol%)K₂CO₃THF/H₂O70 °C, 12 h~90%
Note: This table presents representative conditions based on established protocols for similar ortho-amino functionalized boronic acids and challenging coupling reactions. Yields are illustrative and will vary.[7][8]

Detailed Experimental Protocol

This section provides a step-by-step procedure for a typical Suzuki-Miyaura coupling reaction.

Reaction: Synthesis of 2'-[(N-methylanilino)methyl]-4-methyl-1,1'-biphenyl

Materials & Reagents:

  • This compound (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

  • Reagent Addition: To the flask, add this compound, potassium carbonate, and Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane via syringe. Stir the mixture for 10 minutes to ensure good mixing. Add the 4-bromotoluene via syringe, followed by degassed deionized water (typically a 4:1 to 5:1 ratio of dioxane:water).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica. Elute the TLC plate with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The disappearance of the 4-bromotoluene spot indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent to isolate the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Experimental Workflow Diagram

Workflow start Start setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N₂) start->setup add_solids 2. Add Boronic Acid, Base, and Pd Catalyst setup->add_solids add_liquids 3. Add Solvents and Aryl Halide add_solids->add_liquids react 4. Heat Reaction (e.g., 90 °C) add_liquids->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Cooldown & Aqueous Workup monitor->workup Complete extract 7. Extraction & Drying workup->extract purify 8. Column Chromatography extract->purify characterize 9. Characterization (NMR, MS) purify->characterize end End (Pure Product) characterize->end

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base.1. Use fresh catalyst or a more robust pre-catalyst. Ensure inert atmosphere is maintained.2. Use freshly distilled/degassed solvents.3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or ensure the base is finely powdered and dry.
Significant Homocoupling 1. Presence of oxygen.2. Reaction temperature is too high.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Reduce the reaction temperature.
Protodeboronation 1. Presence of excess water or acidic impurities.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and ensure reagents are dry.2. Switch to a milder base (e.g., KF). Optimize reaction time by careful monitoring.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boronic Acids: Generally low in toxicity but can be irritating. Avoid inhalation of dust and skin contact.[10]

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and toxic. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and hygroscopic. Handle with care to avoid skin and eye contact.

Conclusion

This compound is a highly effective reagent for palladium-catalyzed Suzuki-Miyaura reactions. Its unique ability to form a chelated intermediate with the palladium catalyst provides a significant mechanistic advantage, leading to enhanced reaction rates and yields, especially for the synthesis of sterically hindered biaryl compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

  • Kujawski, P. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. [Link]

  • Rao, M. L. N. et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • McLean, A. R. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Whittaker, A. M. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • ResearchGate. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]

  • Cossi, P. et al. (2002). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Taylor, R. A. et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, Z. et al. (2023). Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of B–H/C–H between o-carborane and arenes. RSC Publishing. [Link]

  • Choi, J. & Fu, G. C. (2017). Transition-metal-catalyzed alkyl-alkyl bond formation: Another dimension in cross-coupling chemistry. Journal of the American Chemical Society. [Link]

  • Candish, L. et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Chieffi, G. et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Silva, V. L. M. et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • ResearchGate. (2017). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2002). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. [Link]

  • Amatore, C. et al. (2003). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. ACS Publications. [Link]

  • Roughley, S. D. & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of [2-[(N-methylanilino)methyl]phenyl]boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Encumbered Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its facility in constructing C(sp²)–C(sp²) bonds.[1][2] This palladium-catalyzed reaction offers a powerful tool for the synthesis of biaryls, a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, the efficiency of this transformation can be significantly hampered by steric hindrance, particularly when employing ortho-substituted coupling partners.

This guide provides a detailed protocol and technical insights for the use of [2-[(N-methylanilino)methyl]phenyl]boronic acid , a sterically demanding reagent, in Suzuki-Miyaura couplings with various aryl halides. The presence of the ortho-(N-methylanilino)methyl substituent introduces unique considerations regarding catalyst selection, reaction kinetics, and potential intramolecular interactions that can influence the catalytic cycle. Understanding these nuances is paramount to achieving high yields and predictable outcomes.

A key feature of this particular boronic acid is the potential for the tertiary amine to act as an intramolecular coordinating group. Such chelation can stabilize the palladium catalyst, but may also, in some cases, inhibit the final reductive elimination step.[3] This document will address these mechanistic intricacies and provide actionable strategies to mitigate potential challenges.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] A judicious choice of catalyst, ligand, and base is critical, especially for challenging substrates.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Hydroxo/Alkoxo Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-B(OH)2 This compound Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar'-X Aryl Halide Ar'-X->Ar-Pd(II)-X(L2) Base Base (e.g., K₃PO₄) Base->Ar-Pd(II)-OR(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. For sterically hindered aryl halides, this step can be rate-limiting. The use of electron-rich and bulky phosphine ligands can facilitate this process.[3]

  • Transmetalation: The organic moiety is transferred from the boronic acid to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. Steric hindrance can impede this final step, and ligands with a large bite angle can be beneficial.

Experimental Protocol: A Generalized Approach

While no specific protocol for this compound has been widely published, the following procedure is based on best practices for sterically hindered and ortho-functionalized boronic acids.[3][4] Researchers should consider this a starting point for optimization.

Materials and Reagents
  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed precatalyst like XPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (if not using a pre-formed precatalyst, e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture such as dioxane/water)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and, if necessary, the phosphine ligand. For challenging couplings, pre-formed precatalysts are often preferred for their reliability.[5]

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a pre-heated heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Key Considerations for Optimization

ParameterRecommendation for this compoundRationale
Catalyst System Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[3] Pre-formed precatalysts (e.g., XPhos Pd G3) are highly recommended.These ligands promote both the oxidative addition of sterically hindered aryl halides and the reductive elimination step. Pre-formed precatalysts ensure the efficient generation of the active Pd(0) species.[6][7]
Base Selection Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.For sterically hindered couplings, a stronger base is often required to facilitate the formation of the boronate species, which is crucial for the transmetalation step.[3]
Solvent Choice Anhydrous, polar aprotic solvents such as dioxane or toluene are generally effective. A small amount of water can sometimes be beneficial, but should be optimized.These solvents offer good solubility for the reactants and catalyst system. The addition of water can aid in the dissolution of the base and facilitate the formation of the active boronate.
Temperature Elevated temperatures (80-110 °C) are typically necessary.The steric hindrance of the substrates often requires higher thermal energy to overcome the activation barriers of the catalytic cycle.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inefficient catalyst activation.- Steric hindrance impeding a step in the catalytic cycle.- Deactivation of the catalyst by the coordinating amine.- Switch to a pre-formed palladium precatalyst.[5]- Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).- Screen different bulky phosphine ligands.[3]- Consider protecting the amine if chelation is suspected to be inhibitory, for example with a Boc group, which has been shown to improve yields in similar systems.[4]
Protodeboronation The boronic acid is unstable under the reaction conditions, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.- Use a milder base such as KF.- Employ strictly anhydrous conditions.- Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester).[8]
Homocoupling of the Boronic Acid Presence of Pd(II) species and oxygen in the reaction mixture.- Ensure thorough degassing of the solvent and reaction vessel.- Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[9]

The Role of the Ortho-Substituent: A Double-Edged Sword

The N-methylanilino group at the ortho position can play a dual role. On one hand, its steric bulk contributes to the challenges of the coupling reaction. On the other hand, the nitrogen atom can coordinate to the palladium center. This intramolecular chelation can have both beneficial and detrimental effects.

Potential Benefits:

  • Stabilization of the Catalytic Species: Chelation can prevent catalyst decomposition, leading to higher turnover numbers.

  • Influence on Regioselectivity: In cases of polyhalogenated aryl halides, the coordinating group can direct the oxidative addition to the proximal halogen.

Potential Drawbacks:

  • Catalyst Inhibition: A strong Pd-N bond can create a stable intermediate that is slow to proceed through the subsequent steps of the catalytic cycle, particularly reductive elimination.[3]

If catalyst inhibition is suspected, one strategy is to use a ligand that can compete with the intramolecular coordination. Alternatively, temporary protection of the amine functionality can be explored. Studies on the closely related 2-(aminomethyl)arylboronic acids have shown that N-Boc protection can lead to significantly higher yields and shorter reaction times.[4]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides presents a synthetic challenge that can be overcome with a rational approach to reaction design. By carefully selecting a robust catalyst system featuring bulky, electron-rich ligands, employing a suitable base, and optimizing reaction conditions, researchers can successfully synthesize highly functionalized and sterically encumbered biaryl compounds. The insights provided in this guide, drawn from established principles and studies on analogous systems, offer a solid foundation for the successful application of this versatile building block in drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. SciSpace. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bream, R., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. [Link]

  • ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]

  • University of Oxford Department of Chemistry. (2024). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. chem.ox.ac.uk. [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li. [Link]

  • ResearchGate. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. ResearchGate. [Link]

  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. core.ac.uk. [Link]

  • Bood, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

Sources

Application of [2-[(N-methylanilino)methyl]phenyl]boronic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Boronic Acid with Unique Potential

In the landscape of modern pharmaceutical synthesis, boronic acids are indispensable reagents, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][3] Among the vast array of available boronic acids, [2-[(N-methylanilino)methyl]phenyl]boronic acid stands out due to its unique structural feature: an ortho-aminomethyl group. This functionality is known to significantly influence the reactivity of the boronic acid moiety.

Research into ortho-aminomethylphenylboronic acids has revealed that the proximate amino group can act as an electron-withdrawing group, which lowers the pKa of the boronic acid.[4] This enhanced acidity facilitates the formation of boronate esters and can influence the kinetics of transmetalation in catalytic cycles.[5] Furthermore, the nitrogen atom can engage in intramolecular coordination, forming a transient N-B bond or interacting with the metal center in a catalytic complex. This chelation effect can alter the geometry of the transition state, thereby influencing the regioselectivity and efficiency of the reaction.[5] This application note will explore the utility of this compound in pharmaceutical synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic scaffolds.

Core Application: Synthesis of N-Substituted Carbazoles

Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds and pharmaceuticals.[6] The synthesis of N-substituted carbazoles, in particular, is of great interest. A powerful strategy for constructing these molecules involves a one-pot reaction sequence combining a Suzuki-Miyaura coupling with an intramolecular nucleophilic aromatic substitution (SNAr).[6] In this context, this compound can serve as a key building block.

The general approach involves the palladium-catalyzed coupling of an ortho-amino-functionalized phenylboronic acid with an ortho-dihalogenated benzene derivative. The initial Suzuki-Miyaura reaction forms a C-C bond, creating an N-substituted 2-amino-2'-halobiphenyl intermediate. This intermediate, under the same or slightly modified reaction conditions, can then undergo an intramolecular C-N bond formation via an SNAr reaction to yield the carbazole scaffold. The ortho-aminomethyl group of the boronic acid is pivotal as it becomes the N-substituent in the final carbazole product.

Reaction Principle and Mechanistic Insight

The synthesis of N-substituted carbazoles using this compound and an ortho-dihalobenzene (e.g., 1-bromo-2-fluorobenzene) proceeds through a two-stage catalytic cycle, often achievable in a one-pot fashion.

Stage 1: Suzuki-Miyaura Cross-Coupling

The reaction is initiated by the classical Suzuki-Miyaura catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[7]

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide. The ortho-amino group may play a role here by influencing the electronic properties of the boron atom.[8]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.[7]

Stage 2: Intramolecular SNAr Cyclization

The biaryl intermediate formed in Stage 1 is perfectly primed for intramolecular cyclization. The amino group, positioned ortho to the newly formed C-C bond, acts as a nucleophile, attacking the carbon atom bearing the second halogen on the adjacent phenyl ring. This intramolecular SNAr reaction is often facilitated by the same base used in the Suzuki coupling and leads to the formation of the fused tricyclic carbazole system.[6]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and the experimental workflow for the synthesis of N-substituted carbazoles.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base Transmetal Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' (Product) Catalyst_Regen Catalyst Regeneration ArylHalide Ar-X (Aryl Halide) BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Carbazole Synthesis Workflow Workflow for N-Substituted Carbazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Combine Reactants: - Boronic Acid - Aryl Dihalide - Pd Catalyst & Ligand - Base Solvent Add Anhydrous Solvent (e.g., Toluene/Dioxane) Start->Solvent Inert Degas and place under Inert Atmosphere (Ar/N₂) Solvent->Inert Heat Heat to Reflux (e.g., 100-110 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC / GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up & Extraction with Organic Solvent Filter->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for carbazole synthesis.

Detailed Application Protocol

This protocol describes the synthesis of 9-((N-methylanilino)methyl)carbazole from this compound and 1-bromo-2-fluorobenzene.

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )Quantity (mmol)Amount
This compoundN/A241.101.0241 mg
1-Bromo-2-fluorobenzene1072-85-1175.001.2210 mg (147 µL)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 (2 mol%)4.5 mg
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.500.04 (4 mol%)16.4 mg
Potassium Carbonate (K₂CO₃)584-08-7138.213.0415 mg
Anhydrous Toluene108-88-3--10 mL
Anhydrous Dimethylformamide (DMF)68-12-2--2 mL
Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (241 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Under a positive pressure of argon, add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) via syringe.

    • Add 1-bromo-2-fluorobenzene (147 µL, 1.2 mmol) via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to 110 °C and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 9-((N-methylanilino)methyl)carbazole.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or GC-MS. The disappearance of the starting boronic acid and the appearance of a new, less polar spot (the biaryl intermediate) followed by the formation of the final carbazole product should be observed.

  • Intermediate Detection: In some cases, the biaryl intermediate can be isolated or detected by LC-MS, confirming the successful completion of the Suzuki-Miyaura coupling step before the final cyclization.

  • Spectroscopic Confirmation: The final product's identity must be unequivocally confirmed by NMR and mass spectrometry. The ¹H NMR spectrum should show the characteristic signals for the carbazole core and the N-methylanilino-methyl substituent. HRMS will confirm the exact mass and elemental composition.

Conclusion and Future Outlook

This compound is a valuable reagent for the synthesis of complex heterocyclic structures relevant to the pharmaceutical industry. The presence of the ortho-aminomethyl group provides a handle for intramolecular reactions and can influence the outcome of catalytic processes. The one-pot Suzuki-Miyaura/SNAr reaction for the synthesis of N-substituted carbazoles is a prime example of its utility. Further exploration of this reagent in other palladium-catalyzed reactions, such as C-H activation or other coupling reactions, could unveil new synthetic pathways for the efficient construction of novel drug candidates. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this and similar ortho-functionalized boronic acids in their synthetic endeavors.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Ortho-Substituted Biaryl Aldehydes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI. (2022). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 27(15), 4987.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • PubMed Central. (2018). Synthesis of biologically active boron-containing compounds. Acta Pharmaceutica Sinica B, 8(5), 723-736.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • PubMed. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • PubMed Central. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 13(15), 10143-10156.
  • Google Patents. (2015). A method of preparing phenylboronic acid ortho- meta- and para-substituted with hydroxy and mercapto. CN104788483A.
  • ResearchGate. (2023).
  • PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • BenchChem. (2025). Palladium-Catalyzed Synthesis of Biaryls from Iodomethoxybenzene.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1079-1089.
  • ResearchGate. (2017).
  • ResearchGate. (2022). Synthesis of ortho sulfonyl-substituted axially chiral biaryls and....
  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • ResearchGate. (2022). Synthesis of ortho sulfonyl-substituted axially chiral biaryls and....
  • PubMed Central. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4750-4753.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2019).
  • YouTube. (2024).
  • Google Patents. (2023). Synthesis method of phenylephrine hydrochloride. CN116410095A.
  • Google Patents. (2009). Derivatives of 2-(iminomethyl)amino-phenyl, their preparation, their use as medicaments and the pharmaceutical compositions containing them. US7553976B2.
  • Google Patents. (2011). 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene] hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine). US8052995B2.

Sources

The Versatile Building Block: Application Notes for [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Among these, organoboron compounds, particularly boronic acids, have emerged as indispensable tools for the creation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] This guide provides an in-depth technical overview of [2-[(N-methylanilino)methyl]phenyl]boronic acid, a versatile bifunctional reagent poised to streamline synthetic routes in pharmaceutical and materials science research.

This molecule, with its unique arrangement of a reactive boronic acid moiety and a tertiary amine, offers a fascinating platform for a variety of chemical transformations. The boronic acid group serves as a powerful handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures that are prevalent in numerous biologically active compounds and functional materials.[2][4] Concurrently, the N-methylanilino group can influence the electronic properties of the molecule and participate in or direct other chemical reactions.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and key applications of this compound. Detailed, field-proven protocols for its use in cornerstone cross-coupling reactions are presented, alongside insights into the causal factors governing experimental choices.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₄H₁₆BNO₂[5]
Molecular Weight 241.10 g/mol [5]
CAS Number 172940-58-8[5]

Synthesis of the Building Block

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Borylation 2-bromobenzyl bromide 2-bromobenzyl bromide C₇H₆Br₂ Intermediate 2-bromo-N-methyl-N-phenylbenzylamine C₁₄H₁₄BrN 2-bromobenzyl bromide->Intermediate  Base (e.g., K₂CO₃)  Solvent (e.g., Acetonitrile)  Room Temperature N-methylaniline N-methylaniline C₇H₉N N-methylaniline->Intermediate Final_Product This compound C₁₄H₁₆BNO₂ Intermediate->Final_Product  1. n-BuLi, THF, -78 °C  2. B(OiPr)₃  3. Aqueous Workup (e.g., HCl)

Caption: Proposed two-step synthesis of the target boronic acid.

Step-by-Step Protocol for Synthesis

Part 1: Synthesis of 2-bromo-N-methyl-N-phenylbenzylamine

This initial step involves a standard nucleophilic substitution reaction.

Materials:

  • 2-bromobenzyl bromide

  • N-methylaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for heating if necessary)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-bromobenzyl bromide (1.0 equiv) and anhydrous acetonitrile.

  • Add N-methylaniline (1.1 equiv) to the solution.

  • Add anhydrous potassium carbonate (2.0 equiv) to the reaction mixture.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Upon completion of the reaction (as indicated by TLC), filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-N-methyl-N-phenylbenzylamine. This intermediate can often be used in the next step without further purification.

Part 2: Synthesis of this compound

This step employs a lithium-halogen exchange followed by trapping with a borate ester, a classic method for preparing aryl boronic acids.[6]

Materials:

  • 2-bromo-N-methyl-N-phenylbenzylamine (from Part 1)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

  • Diethyl ether or Ethyl acetate

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-bromo-N-methyl-N-phenylbenzylamine (1.0 equiv) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution via syringe. Maintain the temperature at -78 °C. A color change is typically observed, indicating the formation of the aryllithium species.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • After the addition, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding aqueous hydrochloric acid at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Key Applications in Synthesis

The primary utility of this compound lies in its application as a key partner in palladium- and copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[2][3] The reaction's mild conditions and tolerance for a wide range of functional groups make it a favored method in the synthesis of pharmaceuticals and advanced materials.[7]

Suzuki-Miyaura Coupling reagent1 This compound product Biaryl/Vinyl-Aryl Product reagent1->product Pd Catalyst Base Solvent reagent2 Aryl/Vinyl Halide (or Triflate) reagent2->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Toluene and Water (or other suitable solvent system like Dioxane/Water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).

  • Heat the reaction mixture with vigorous stirring. Typical reaction temperatures range from 80 °C to 110 °C. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands often enhance the catalytic activity for challenging substrates.[8]

  • Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A biphasic solvent system like Toluene/Water or Dioxane/Water is commonly used to dissolve both the organic and inorganic reagents.

Chan-Lam Coupling: Constructing C-N Bonds

The Chan-Lam coupling is a powerful copper-catalyzed reaction for the formation of carbon-heteroatom bonds, most notably carbon-nitrogen bonds.[9] It provides an attractive alternative to palladium-catalyzed C-N coupling reactions, often proceeding under milder conditions and in the presence of air.[10]

Chan-Lam Coupling reagent1 This compound product N-Aryl Product reagent1->product Cu Catalyst Base (optional) Solvent reagent2 N-H containing compound (e.g., Imidazole) reagent2->product

Caption: General scheme of the Chan-Lam N-arylation reaction.

This protocol outlines a typical procedure for the N-arylation of imidazole.

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or another suitable base/ligand

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a round-bottom flask, add this compound (1.5 equiv), imidazole (1.0 equiv), and copper(II) acetate (1.0-2.0 equiv).

  • Add the solvent (e.g., DCM or MeOH).

  • Add a base such as pyridine (2.0 equiv), which can also act as a ligand.

  • Stir the reaction mixture at room temperature, open to the air. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the N-arylated imidazole.

Expert Insights:

  • The Chan-Lam coupling is often performed open to the air, as oxygen can act as the terminal oxidant in the catalytic cycle.

  • The reaction can be sensitive to the nature of the N-H substrate, and optimization of the copper source, base, and solvent may be necessary for different substrates.[11][12]

Applications in Medicinal Chemistry and Drug Discovery

The biaryl and N-aryl scaffolds accessible through reactions with this compound are prevalent in a wide range of pharmaceuticals.[4][13] The ability to rapidly synthesize libraries of analogues by varying the coupling partners makes this building block particularly valuable in lead optimization campaigns. The introduction of the N-methylanilino-methyl moiety can also influence the pharmacokinetic properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability.

Potential as a Ligand Precursor

The presence of both a boronic acid and a tertiary amine within the same molecule opens up the possibility of using this compound as a precursor for the synthesis of novel ligands for catalysis. The boronic acid can be transformed into other functional groups, and the nitrogen atom can act as a coordination site for a metal center. This dual functionality allows for the design of bidentate or pincer-type ligands that can stabilize catalytically active metal complexes.[14][15]

Conclusion: A Versatile Tool for the Modern Chemist

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an essential tool for the construction of complex molecules. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new medicines and materials.

References

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (URL not available)
  • N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system - ResearchGate. ([Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ([Link])

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate. ([Link])

  • Substrate Scope study of C−N coupling products. Reaction Conditions:... | Download Scientific Diagram - ResearchGate. ([Link])

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ([Link])

  • Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs - MDPI. ([Link])

  • (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid | C14H16BNO2 | CID - PubChem. ([Link])

  • New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation - ResearchGate. ([Link])

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. ([Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. ([Link])

  • Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... - ResearchGate. ([Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ([Link])

  • Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed. ([Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. ([Link])

  • Examples of biaryl‐containing drugs and agrochemicals. - ResearchGate. ([Link])

Sources

Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling with [2-[(N-methylanilino)methyl]phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and natural products. The Palladium-catalyzed S[1][2][3]uzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their synthesis, valued for its mild conditions and broad functional group tolerance. This application note pro[1][4]vides a detailed guide to the synthesis of biaryl compounds using a specialized reagent, [2-[(N-methylanilino)methyl]phenyl]boronic acid. We delve into the mechanistic advantages conferred by the ortho-substituent, present a comprehensive experimental protocol, and discuss the expected outcomes. The intramolecular coordinating amino group in this reagent offers the potential for enhanced reaction kinetics and stability of catalytic intermediates, presenting a valuable tool for researchers in organic synthesis and drug development.

Introduction: The Advantage of Intramolecular Coordination

The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation. The reaction typically in[1]volves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The specific reagent, [2[5]-[(N-methylanilino)methyl]phenyl]boronic acid, is designed to leverage the benefits of intramolecular coordination. The nitrogen atom of the ortho-[(N-methylanilino)methyl] group is strategically positioned to chelate to the palladium center during the catalytic cycle. This intramolecular assistance can have several beneficial effects:

  • Stabilization of Catalytic Intermediates: Chelation can stabilize the palladium complex, preventing catalyst decomposition and potentially increasing turnover numbers.

  • Enhanced Reaction Rates: By pre-organizing the reactants, the intramolecular ligand can accelerate key steps like oxidative addition or reductive elimination.

  • Ligandless or Ligand-Poor Conditions: The internal coordinating group may reduce or eliminate the need for expensive and often air-sensitive external phosphine ligands, simplifying reaction setup and reducing costs.

This guide provides the [6]necessary protocols to harness these advantages for the efficient synthesis of complex biaryl molecules.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving Palladium(0) and Palladium(II) species. The base plays a crucial [5]role in activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.

The catalytic cycle proc[7][8][9]eeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base to form a borate [Ar²-B(OH)₃]⁻, transfers its aryl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step. The intramolecular nitrogen in our title compound can help stabilize this intermediate.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Ar¹-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_intermediate [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation\n[Ar²B(OH)₃]⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; biaryl_pd_complex [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; biaryl_product [label="Ar¹-Ar²\n(Biaryl Product)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [dir=back]; oxidative_addition -> pd_intermediate [dir=back]; pd_intermediate -> transmetalation [dir=back]; transmetalation -> biaryl_pd_complex [dir=back]; biaryl_pd_complex -> reductive_elimination [dir=back]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration "]; reductive_elimination -> biaryl_product [style=dashed, arrowhead=none]; } .enddot Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials and Equipment
  • Reagents:

    • This compound (1.2 equivalents)

    • Aryl halide (Ar-X, where X = I, Br, or OTf; 1.0 equivalent)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

    • Potassium carbona[10]te (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equivalents)

    • Solvent: 1,4-Diox[11]ane/Water (e.g., 4:1 v/v) or Toluene

    • Anhydrous sodium [10][12]sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Equipment:

    • Schlenk tube or round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Argon or Nitrogen line)

    • Standard laboratory glassware for work-up

    • Silica gel for column chromatography

    • Rotary evaporator

    • TLC plates and visualization system (UV lamp)

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis.

// Nodes setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="2. Reagent Addition\n(Solids then Liquids)"]; reaction [label="3. Reaction\n(Heating & Stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Aqueous Work-up\n(Quench & Extract)"]; purify [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="6. Analysis\n(NMR, MS)"];

// Edges setup -> reagents; reagents -> reaction; reaction -> workup; workup -> purify; purify -> characterize; } .enddot Caption: A streamlined workflow from reaction setup to product analysis.

  • Reaction Setup: To a dry Schlenk tube, add the aryl halide (0.5 mmol, 1.0 eq.), this compound (0.6 mmol, 1.2 eq.), the base (e.g., K₂CO₃, 1.5 mmol, 3.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide spot has been completely consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Results and Data

The efficiency of the coupling can be influenced by the nature of the aryl halide and the specific reaction conditions. Below is a table summarizing representative outcomes.

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)K₂CO₃Dioxane/H₂O906>90
21-Iodo-4-nitrobenzenePd₂(dba)₃ (1.5)K₃PO₄Toluene1004>95
32-BromopyridinePd(OAc)₂ (3)K₃PO₄Dioxane/H₂O10012~85
44-ChlorotoluenePd(OAc)₂ (3) + SPhos (6)K₃PO₄Dioxane/H₂O11018~70

Table 1: Representative Reaction Conditions and Expected Yields. Yields are based on literature precedents for similar transformations and may vary.

Discussion of Results:

  • Electron-rich and electron-poor aryl bromides and iodides are generally excellent coupling partners, providing high yields in moderate reaction times.

  • Heteroaryl halides, such as 2-bromopyridine, are also suitable substrates, though they may require slightly adjusted conditions.

  • Aryl chlorides, being[12] less reactive, typically require higher temperatures, longer reaction times, and the addition of specialized ancillary ligands (e.g., SPhos) to achieve good conversion. The intramolecular coordi[10]nating group of the title boronic acid may help facilitate the coupling with these more challenging substrates.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Boronic Acids: While generally stable, boronic acids can undergo protodeboronation, especially under harsh basic or acidic conditions. Store in a cool, dry plac[13]e.

  • Solvents: Organic solvents like dioxane and toluene are flammable and hazardous. Use in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2374–2385. Retrieved from [Link]

  • Shaheen, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry. Retrieved from [Link]

  • Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. UCL Discovery. Retrieved from [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Retrieved from [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Ghosh, M., et al. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. Retrieved from [Link]

  • Wang, G-W., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PMC - NIH. Retrieved from [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Lima, F., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - NIH. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Retrieved from [Link]

  • Cravotto, G., & Orio, L. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]

Sources

The Role of [2-[(N-methylanilino)methyl]phenyl]boronic acid in Developing Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Fluorescent Probe Design

For researchers, scientists, and drug development professionals, the quest for more sensitive and selective molecular tools is perpetual. In the realm of fluorescent probes, the ability to visualize and quantify specific analytes within complex biological systems is paramount. This guide delves into the pivotal role of [2-[(N-methylanilino)methyl]phenyl]boronic acid, a versatile building block that is enabling the next generation of fluorescent sensors. Its unique structural features, combining a diol-responsive boronic acid with a photoinduced electron transfer (PET) modulating N-methylanilino group, offer a sophisticated mechanism for "turn-on" fluorescence sensing. This document provides an in-depth exploration of its application, underpinned by detailed protocols and the scientific rationale behind its efficacy.

Core Principles: The Synergy of Recognition and Signaling

The power of this compound lies in the intramolecular synergy between its two key functional moieties: the phenylboronic acid and the N-methylanilino group. This synergy gives rise to a highly effective PET-based sensing mechanism.

The Boronic Acid: A Reversible Gateway for Diol Recognition

Boronic acids are well-established as recognition elements for compounds containing cis-1,2- or 1,3-diols, a structural motif prevalent in saccharides, glycoproteins, and certain neurotransmitters.[1][2] The fundamental principle of this interaction is the reversible covalent formation of a cyclic boronate ester.[1] A critical factor governing this interaction is the pKa of the boronic acid. The presence of an ortho-aminomethyl group, as in our subject molecule, plays a crucial role in lowering the pKa of the boronic acid.[3][4] This is achieved through an intramolecular B-N dative bond, which increases the Lewis acidity of the boron center, facilitating ester formation at physiological pH.[3][4]

The N-methylanilino Group: A Modulator of Photoinduced Electron Transfer (PET)

The N-methylanilino moiety, a tertiary amine, acts as an efficient electron donor. In the unbound state, upon excitation of an appended fluorophore, the lone pair of electrons on the nitrogen atom can be transferred to the excited fluorophore, a process known as photoinduced electron transfer (PET). This non-radiative decay pathway effectively quenches the fluorescence, resulting in a "dark" or "off" state.

The "Turn-On" Mechanism: A Symphony of Molecular Events

The elegance of probes based on this compound lies in the analyte-induced modulation of the PET process. Upon binding of a diol to the boronic acid, a significant conformational change occurs. This binding event alters the electronic properties of the boronic acid, making it more electron-withdrawing. This change, coupled with the geometric constraints imposed by the newly formed cyclic boronate ester, disrupts the intramolecular PET from the N-methylanilino group to the fluorophore. The quenching pathway is thus inhibited, leading to a significant increase in fluorescence intensity—a "turn-on" response.

Visualizing the Mechanism: A Logical Workflow

The interplay between the components of a fluorescent probe based on this compound can be visualized as a logical workflow.

Logical Workflow of a PET-based Boronic Acid Fluorescent Probe cluster_0 Probe in 'Off' State (No Analyte) cluster_1 Sensing Event cluster_2 Probe in 'On' State (Analyte Bound) A Fluorophore Excitation B Photoinduced Electron Transfer (PET) (N-methylanilino to Fluorophore) A->B Energy Transfer D Analyte (Diol) Binding to Boronic Acid A->D Analyte Presence C Fluorescence Quenching B->C Non-radiative Decay E Conformational and Electronic Change D->E F PET Inhibition E->F G Fluorescence Emission F->G

Caption: Logical workflow of a PET-based boronic acid fluorescent probe.

Application Notes: Crafting High-Performance Fluorescent Probes

The design and synthesis of a fluorescent probe using this compound as the recognition and signaling unit allows for a modular approach. The choice of fluorophore can be tailored to the specific application, considering factors such as excitation/emission wavelengths, quantum yield, and photostability.

Fluorophore Selection

A variety of fluorophores can be coupled to the this compound scaffold. The selection criteria should include:

Fluorophore ClassExcitation (nm)Emission (nm)Key Advantages
Coumarin 350-450450-550High quantum yields, environmentally sensitive.
Naphthalimide 400-500500-600Large Stokes shift, good photostability.
BODIPY 480-580500-600Sharp emission peaks, high molar absorptivity.
Anthracene 350-400400-500Sensitive to local environment, well-studied PET partner.

Note: The exact spectral properties will depend on the specific substitution pattern and solvent environment.

Synthetic Strategy: A Protocol for Probe Construction

The synthesis of a fluorescent probe based on this compound can be achieved through a straightforward reductive amination reaction. This protocol outlines the synthesis of a generic probe where "Fluorophore-CHO" represents an aldehyde-functionalized fluorophore.

Protocol 1: Synthesis of a Fluorescent Probe via Reductive Amination

Materials:

  • This compound

  • Aldehyde-functionalized fluorophore (e.g., 4-formyl-7-(diethylamino)coumarin)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the aldehyde-functionalized fluorophore (1.1 eq) in anhydrous DCE.

  • Reductive Amination: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final fluorescent probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocols: Putting the Probe to Work

Once synthesized and characterized, the fluorescent probe can be used to detect and quantify target diol-containing analytes. The following protocol details a typical fluorescence titration experiment for determining the binding affinity of the probe for a specific saccharide, such as fructose.

Protocol 2: Fluorescence Titration for Saccharide Detection

Materials and Equipment:

  • Synthesized fluorescent probe

  • Analyte (e.g., D-fructose)

  • Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • High-purity water

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and a stock solution of the analyte (e.g., 100 mM in high-purity water).

  • Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer (e.g., PBS, pH 7.4).

  • Fluorometer Setup: Set the excitation and emission wavelengths on the fluorometer based on the spectral characteristics of the synthesized probe.

  • Initial Measurement: Place 2 mL of the probe's working solution into a quartz cuvette and record the initial fluorescence intensity (F₀).

  • Titration: Add small aliquots of the analyte stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Data Recording: After each addition, record the fluorescence intensity (F).

  • Data Analysis: Continue the additions until the fluorescence intensity reaches a plateau (F_max). Plot the change in fluorescence (F - F₀) or the relative fluorescence (F/F₀) as a function of the analyte concentration.

  • Binding Constant Determination: The dissociation constant (Kd) can be determined by fitting the titration data to a suitable binding model, such as the Hill equation.

Data Presentation and Interpretation

The results of the fluorescence titration experiments can be summarized in a table for easy comparison of the probe's affinity for different analytes.

AnalyteDissociation Constant (Kd)Fold-change in Fluorescence (F_max/F₀)
D-Fructose [Insert Value] µM[Insert Value]
D-Glucose [Insert Value] µM[Insert Value]
D-Galactose [Insert Value] µM[Insert Value]

A lower Kd value indicates a higher binding affinity. The fold-change in fluorescence provides a measure of the sensor's "turn-on" response.

Visualizing the Synthesis and Sensing

Synthesis and Sensing Mechanism cluster_synthesis Probe Synthesis cluster_sensing Sensing Mechanism BoronicAcid This compound Probe Fluorescent Probe BoronicAcid->Probe FluorophoreCHO Aldehyde-Functionalized Fluorophore FluorophoreCHO->Probe label_reductive Reductive Amination Probe_Off Probe ('Off' State) Low Fluorescence Probe->Probe_Off Characterization Probe_On Probe-Analyte Complex ('On' State) High Fluorescence Probe_Off->Probe_On + Analyte Analyte Diol Analyte Probe_On->Probe_Off - Analyte (Reversible)

Sources

Application Notes and Protocols for [2-[(N-methylanilino)methyl]phenyl]boronic acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of [2-[(N-methylanilino)methyl]phenyl]boronic acid in materials science. This document outlines the unique structural attributes of the molecule and provides detailed protocols for its utilization in the synthesis of novel organic electronic materials and fluorescent sensors.

Introduction: The Versatility of Arylboronic Acids in Materials Science

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern chemistry and materials science. Their utility stems primarily from the boronic acid moiety (-B(OH)₂), which enables two key chemical transformations: the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, and the reversible formation of boronate esters with diols.[1] These reactions have paved the way for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

In materials science, arylboronic acids are instrumental in the development of:

  • Organic Electronics: As building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3]

  • Sensors: For the detection of saccharides and other biomolecules through diol binding.[1][4][5]

  • Self-Healing Polymers: Where the reversible nature of boronate ester formation is exploited to create dynamic and responsive materials.[2]

Structural and Functional Uniqueness of this compound

This compound is a bifunctional molecule with distinct reactive sites that can be leveraged for the design of novel materials.[6]

PropertyValueSource
Molecular Formula C₁₄H₁₆BNO₂PubChem[6]
Molecular Weight 241.10 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]

The key structural features are:

  • The Arylboronic Acid Group: This functional group is located on one of the phenyl rings and is the primary site for Suzuki-Miyaura cross-coupling reactions. This allows for the incorporation of the entire molecular scaffold into a polymer chain or a larger molecular architecture. It can also participate in condensation reactions with diols to form boronate esters.

  • The N-methylanilino Group: This tertiary amine group attached to a phenyl ring and a methyl group introduces several important properties:

    • Electron-Donating Character: The nitrogen atom can donate electron density into the aromatic system, influencing the electronic and optical properties of materials incorporating this molecule.

    • pH-Responsiveness: The tertiary amine can be protonated under acidic conditions, which can be used to modulate the material's properties, such as solubility or fluorescence.

    • Coordination Site: The nitrogen atom can act as a coordination site for metal ions, opening up possibilities for creating metal-organic frameworks (MOFs) or metallopolymers.

The ortho-substitution pattern of the boronic acid and the (N-methylanilino)methyl group can also induce specific conformational preferences in the resulting materials, which can be beneficial for controlling their solid-state packing and morphology.

Application 1: Synthesis of Novel Donor-Acceptor Conjugated Polymers for Organic Electronics

The electron-donating nature of the N-methylanilino group makes this compound an excellent candidate as a donor monomer in the synthesis of donor-acceptor (D-A) conjugated polymers. These polymers are of great interest for applications in organic electronics due to their tunable band gaps and charge transport properties.

Rationale

In this application, we will copolymerize this compound with a suitable electron-accepting comonomer via a Suzuki-Miyaura polymerization reaction. The resulting D-A polymer is expected to have a lower bandgap compared to the homopolymers of the individual monomers, which is desirable for applications in organic photovoltaics and near-infrared OLEDs.

Experimental Workflow

A Monomer 1: this compound E Suzuki-Miyaura Polymerization A->E B Monomer 2: Dibromo-acceptor (e.g., dibromobenzothiadiazole) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) and Base (e.g., K₂CO₃) C->E D Solvent (e.g., Toluene/Water) D->E F Polymer Precipitation and Purification E->F G Characterization (NMR, GPC, UV-Vis, CV) F->G

Caption: Workflow for the synthesis of a D-A conjugated polymer.

Detailed Protocol: Suzuki-Miyaura Polymerization

Materials:

  • This compound (Monomer 1)

  • 4,7-dibromo-2,1,3-benzothiadiazole (Monomer 2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

  • Argon gas

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (argon or nitrogen)

  • Soxhlet extraction apparatus

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times to create an inert atmosphere.

  • Add toluene (20 mL) and deionized water (5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously under argon for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

  • Filter the crude polymer and wash with water and methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform. The final polymer is recovered from the chloroform fraction.

  • Dry the polymer under vacuum.

Expected Outcome: A dark-colored solid polymer. The polymer's properties can be characterized by:

  • ¹H NMR: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Application 2: Development of a pH-Responsive Fluorescent Sensor

The presence of the tertiary amine in the N-methylanilino group allows for the development of materials with pH-responsive fluorescence. Protonation of the amine can alter the electronic properties of the molecule, leading to a change in its fluorescence emission.

Rationale

For this application, we will synthesize a fluorescent molecule by coupling this compound with a fluorescent aromatic compound, such as a pyrene derivative. The resulting molecule is expected to exhibit fluorescence that is quenched or shifted upon protonation of the N-methylanilino group.

Experimental Workflow

A This compound D Suzuki Coupling A->D B 1-bromopyrene B->D C Pd Catalyst and Base C->D E Purification (Column Chromatography) D->E F Characterization (NMR, Mass Spec) E->F G Fluorescence Spectroscopy at different pH F->G

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Boronic Acid with Unique Potential

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a specialized building block, [2-[(N-methylanilino)methyl]phenyl]boronic acid , a reagent whose unique structural features offer distinct advantages in the synthesis of complex biaryl compounds. These products are pivotal in the development of pharmaceuticals, advanced materials, and agrochemicals.

The defining characteristic of this boronic acid is the ortho-aminomethyl substituent. This seemingly minor modification has profound implications for the reactivity of the boronic acid moiety. The proximate nitrogen atom can engage in an intramolecular dative bond with the boron atom, influencing the electronic properties and stability of the molecule. This interaction can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher yields and milder reaction conditions. This document provides a comprehensive overview of the experimental procedures for utilizing this compound in Suzuki-Miyaura coupling reactions, grounded in an understanding of its inherent chemical properties.

The Mechanistic Edge: The Role of the ortho-Aminomethyl Group

The efficacy of the Suzuki-Miyaura coupling is intrinsically linked to the smooth progression of its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. The ortho-(N-methylanilino)methyl group in our featured boronic acid exerts a significant influence, particularly on the transmetalation step.

The nitrogen's lone pair of electrons can coordinate to the boron atom, forming an intramolecular B-N dative bond. This interaction increases the nucleophilicity of the organic group attached to the boron, thereby accelerating its transfer to the palladium center during transmetalation. Furthermore, this intramolecular coordination can stabilize the boronic acid, preventing common side reactions such as protodeboronation, which can diminish yields. Studies on similar ortho-aminomethyl arylboronic acids have elucidated the interplay between this intramolecular B-N bonding and solvent interactions, highlighting the nuanced electronic effects that govern reactivity.

Below is a diagram illustrating the well-established catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR')_2) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R (L_n) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The preparation of the title boronic acid can be achieved through a directed ortho-lithiation of N-benzyl-N-methylaniline, followed by borylation with an appropriate trialkyl borate. This method leverages the directing effect of the aminomethyl group to achieve regioselective functionalization.

Experimental Protocol: Synthesis

Materials:

  • N-benzyl-N-methylaniline

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add N-benzyl-N-methylaniline (1.0 eq.) dissolved in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 2 hours.

  • Borylation: To the cooled solution, add triisopropyl borate (1.5 eq.) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Synthesis_Workflow start Start: N-benzyl-N-methylaniline in THF lithiation 1. Lithiation (-78 °C, s-BuLi) start->lithiation borylation 2. Borylation (-78 °C to RT, Triisopropyl borate) lithiation->borylation quench 3. Quench (1 M HCl) borylation->quench extraction 4. Extraction (Diethyl ether) quench->extraction purification 5. Purification (Recrystallization/Chromatography) extraction->purification end Product: this compound purification->end

Caption: Workflow for the synthesis of the target boronic acid.

Suzuki-Miyaura Coupling Protocol

The following protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Experimental Protocol: Coupling Reaction

Materials:

  • This compound (1.2 eq.)

  • 4-Bromoanisole (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium carbonate (2.0 eq.).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Note that yields are highly substrate-dependent and optimization may be required.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)80880-90
32-BromopyridinePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene1001675-85
44-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (5:1)1102460-75

Troubleshooting and Key Considerations

  • Protodeboronation: The primary side reaction is the cleavage of the C-B bond by a proton source. While the intramolecular B-N interaction in the title compound offers some protection, ensuring anhydrous conditions for the synthesis and using thoroughly degassed solvents for the coupling reaction is crucial.

  • Catalyst and Ligand Choice: For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or RuPhos) may be necessary to facilitate the oxidative addition step.

  • Base Selection: The choice of base is critical. Stronger bases like cesium carbonate or potassium phosphate are often required for less reactive aryl chlorides. Weaker bases like sodium or potassium carbonate are typically sufficient for aryl bromides and iodides.

  • Reaction Monitoring: Closely monitor the reaction's progress. Extended reaction times at high temperatures can lead to catalyst decomposition and byproduct formation.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The presence of the ortho-aminomethyl group provides a mechanistic advantage, often leading to high-yield couplings under relatively mild conditions. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully employ this versatile building block in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]

  • Collins, B. E.; Sorey, S.; Hargrove, A. E.; Shabbir, S. H.; Lynch, V. M.; Anslyn, E. V. Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry, 2009 , 74 (11), 4055–4060. [Link]

  • Zand, N. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis, York University, 2010 . [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2006 , 45 (21), 3484-3488. [Link]

  • Leonori, D.; Aggarwal, V. K. Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 2014 , 47 (10), 3174–3183. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [2-[(N-methylanilino)methyl]phenyl]boronic acid (CAS No. 172940-58-8).[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile reagent. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maximize your reaction yields and achieve consistent, high-quality results.

The structure of this compound presents specific considerations for reaction optimization. As an ortho-substituted boronic acid, steric hindrance can play a significant role in reaction kinetics.[2] Furthermore, the presence of the N-methylanilino group introduces a potential intramolecular coordinating site, which can influence catalyst behavior. This guide addresses these factors directly, offering field-proven insights to overcome common obstacles.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most common issues encountered during cross-coupling reactions, such as the Suzuki-Miyaura coupling, using this specialized boronic acid.

Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the reaction parameters is the first step.

  • Inert Atmosphere: The Palladium(0) species in the catalytic cycle is sensitive to oxygen. Ensure your reaction setup was thoroughly degassed (e.g., via multiple freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent) and maintained under an inert atmosphere throughout the experiment.[2] Inadequate degassing is a leading cause of low yields due to catalyst oxidation and the promotion of boronic acid homocoupling.

  • Reagent Purity & Stability: Verify the purity of your boronic acid, aryl halide, and solvent. Boronic acids can dehydrate to form boroxines, which can be less reactive. Solvents must be anhydrous and free of peroxides.

  • Catalyst Activity: Ensure your palladium catalyst and any supporting ligands are active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) state.[2] If the catalyst has been stored improperly or for an extended period, its activity may be compromised.

Q2: I believe the steric hindrance from the ortho-(N-methylanilino)methyl group is impeding the reaction. How can I overcome this?

A2: This is a very common and valid concern with ortho-substituted substrates. Steric bulk can slow down the crucial transmetalation and reductive elimination steps of the catalytic cycle. The solution is to use a catalytic system specifically designed to accommodate this bulk.

  • Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings. Switching to modern Buchwald-type biarylphosphine ligands is critical. These ligands are both bulky and electron-rich, which promotes the formation of a coordinatively unsaturated L-Pd(0) species necessary for oxidative addition and accelerates the rate-limiting reductive elimination step.[2]

  • Increase Reaction Temperature: For sterically hindered couplings, higher temperatures are often required to provide sufficient energy to overcome the activation barriers. Temperatures in the range of 80–110 °C are common, but this should be optimized for the specific substrates to avoid degradation.[3]

Recommended Ligands for Hindered Couplings:

Ligand NameAbbreviationKey Feature
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)XPhosHighly effective for sterically hindered substrates.[2]
(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)SPhosExcellent general ligand for challenging couplings.[2]
(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)tBuXPhosProvides high reactivity for particularly difficult substrates.

Q3: I'm observing a significant amount of homocoupling byproduct (biphenyl from the boronic acid). What causes this and how can it be minimized?

A3: Homocoupling is a frequent side reaction, often exacerbated by the presence of oxygen. It can occur through a Pd-catalyzed pathway or via oxidative processes.

  • Strict Oxygen Exclusion: As mentioned in Q1, rigorous degassing and maintaining a robust inert atmosphere is the most effective way to prevent homocoupling.

  • Base Selection: The choice and amount of base can influence side reactions. While a base is necessary to activate the boronic acid for transmetalation,[4] an excessively strong or concentrated base can sometimes promote side reactions. Consider screening bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a very large excess can lead to more homocoupling. Fine-tuning the stoichiometry can help.

Q4: Could the nitrogen atom in the (N-methylanilino)methyl side chain be interfering with the palladium catalyst?

A4: Yes, this is a possibility. Intramolecular coordination from heteroatoms can influence the catalytic cycle in several ways. The nitrogen lone pair could coordinate to the palladium center. This can be either beneficial, by stabilizing a reactive intermediate (a chelating effect), or detrimental, by occupying a coordination site needed for the catalytic cycle to proceed, thereby acting as a catalyst poison.[5]

If you suspect catalyst inhibition:

  • Use a Ligand with High Pd Affinity: Stronger-binding ligands like the Buchwald biarylphosphines are less likely to be displaced by the intramolecular nitrogen atom.

  • Consider a Different Catalyst System: In some cases, catalysts based on N-heterocyclic carbenes (NHCs) can be effective as they form very stable bonds with palladium and may be less susceptible to inhibition.[2]

Frequently Asked Questions (FAQs)

Q1: Can you illustrate the Suzuki-Miyaura catalytic cycle and highlight where this specific boronic acid might pose a challenge?

A1: Certainly. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] The steric bulk of this compound primarily affects the Transmetalation and Reductive Elimination steps.

Suzuki_Cycle pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' (L₂) transmetalation->pd2_diaryl Sterically Hindered Step boronate_complex [Ar-B(OH)₃]⁻ boronate_complex->transmetalation base Base (e.g., K₂CO₃) base->boronate_complex boronic_acid Ar'-B(OH)₂ (Your Substrate) boronic_acid->base Activation reductive_elimination Reductive Elimination (Rate-Limiting Step) pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Desired Product reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Suzuki-Miyaura catalytic cycle highlighting challenging steps.

Q2: How should I properly handle and store this compound?

A2: Like most boronic acids, this compound should be handled with care to maintain its integrity.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7] Protect from light and moisture.

  • Handling: When weighing and handling the reagent, do so quickly in a dry environment (e.g., in a glovebox or on a nitrogen line) to minimize exposure to air and humidity.

Q3: Would converting the boronic acid to a boronate ester (e.g., a pinacol ester) improve my results?

A3: This is an excellent strategy to consider. Boronate esters, such as MIDA boronates or pinacol esters, offer several advantages:

  • Enhanced Stability: They are generally more stable than boronic acids and are not prone to forming boroxines, leading to more consistent stoichiometry.

  • Milder Conditions: In some cases, they can react under milder conditions.

  • Direct Transmetalation: It has been shown that boronic esters can undergo transmetalation directly without prior hydrolysis, which can be beneficial for the reaction mechanism.[8]

The trade-off is the extra synthetic step required to prepare the ester. However, if you are struggling with reproducibility or yield, synthesizing the corresponding pinacol boronate ester is a highly recommended troubleshooting step.

Optimized Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for your specific substrate.

Protocol_Workflow start Start: Prepare Reaction Vessel reagents 1. Add Solids: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Catalyst & Ligand start->reagents purge 2. Seal & Purge: Seal vessel with septum. Purge with Argon/N₂ for 10-15 min. reagents->purge solvent 3. Add Solvents: Inject degassed solvent(s) (e.g., Dioxane/H₂O 10:1). purge->solvent heat 4. Heat Reaction: Place in preheated block (80-110 °C). Stir vigorously. solvent->heat monitor 5. Monitor Progress: Check by TLC or LC-MS until starting material is consumed. heat->monitor workup 6. Workup: Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. monitor->workup purify 7. Purify: Dry organic layer (Na₂SO₄). Concentrate and purify via flash column chromatography. workup->purify end End: Isolate Pure Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[2]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Solvent Addition: Add the previously degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80–110 °C and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.[2]

References

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • LookChem. (n.d.). (2-((Methylamino)methyl)phenyl)boronic acid. Retrieved from [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Source link not directly available from search, referencing general knowledge of Buchwald group contributions).
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... Journal of the American Chemical Society. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, B. et al. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 2-Methylphenylboronic acid. Retrieved from [Link]

  • Gomes, P. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Muthumari, P. et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylphenyl boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... Journal of the American Chemical Society. Retrieved from [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Retrieved from [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 2-((Methylamino)methyl)phenylboronic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Protodeboronation of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [2-[(N-methylanilino)methyl]phenyl]boronic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent and encountering challenges with its stability, specifically the undesired side reaction of protodeboronation. Here, we provide in-depth troubleshooting strategies, validated protocols, and a mechanistic overview to help you optimize your reactions and achieve reliable results.

Section 1: The Core Problem: Understanding the Instability

Protodeboronation is a chemical process where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] For users of this compound, this manifests as the conversion of your starting material into N-methyl-N-benzylaniline, a byproduct that reduces the yield of your target molecule and complicates purification.

Caption: The undesired protodeboronation pathway.

The unique structure of this compound, specifically the ortho-aminomethyl substituent, makes it particularly susceptible to this decomposition pathway. The basic nitrogen atom can interact with the boronic acid moiety, creating a reactive zwitterionic intermediate.[1][2] This intramolecular interaction increases the lability of the C-B bond, making it vulnerable to cleavage by a proton source, which is often water present in the reaction medium.[1]

Mechanism A Starting Boronic Acid (Neutral Form) B Intramolecular Coordination (Zwitterionic Intermediate) A->B C Protonolysis (Rate-Limiting Step) B->C + H⁺ (e.g., from H₂O) D Protodeboronated Product + B(OH)₃ C->D

Caption: Proposed mechanism for protodeboronation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is my specific compound so susceptible? Protodeboronation is the replacement of the –B(OH)₂ group with a hydrogen atom.[1] Your compound is particularly prone to this because the nitrogen in the (N-methylanilino)methyl sidearm can coordinate to the boron atom. This intramolecular interaction facilitates the cleavage of the carbon-boron bond, a mechanism observed in other basic heteroaromatic boronic acids.[2]

Q2: How can I quickly determine if protodeboronation is the main issue in my reaction? The most direct way is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to the protodeboronated byproduct, N-methyl-N-benzylaniline (M.W. 197.28 g/mol ). You can also use ¹H NMR spectroscopy; the byproduct will have a characteristic benzylic CH₂ singlet and will lack the broad singlets from the B(OH)₂ group.[3]

Q3: My reaction is failing. Could the boronic acid be degrading during storage? Yes. Boronic acids, especially those with features that enhance reactivity, can degrade over time.[4] The presence of moisture and oxygen can accelerate decomposition. We recommend storing this compound under an inert atmosphere (argon or nitrogen) in a cool, dark place.

Q4: I'm observing the protodeboronated byproduct even in my starting material. What should I do? This indicates that the material has degraded either during storage or, potentially, during a previous workup or purification step (e.g., on silica gel). It is crucial to verify the purity of your boronic acid by NMR or LC-MS before use. If significant degradation is observed, it may be necessary to purify the starting material or purchase a fresh batch.

Section 3: Systematic Troubleshooting Guide

If you are experiencing high levels of protodeboronation, use this guide to diagnose and solve the issue.

Troubleshooting_Flowchart Start High Protodeboronation Observed? Base Re-evaluate Base Selection (Symptom 1A) Start->Base Yes Temp Lower Reaction Temperature (Symptom 1B) Base->Temp Still high End Problem Resolved Base->End Improved Solvent Switch to Anhydrous Solvent (Symptom 1C) Temp->Solvent Still high Temp->End Improved Protect Protect as Boronate Ester (Advanced) Solvent->Protect Still high Solvent->End Improved Protect->End

Sources

Technical Support Center: Minimizing Homocoupling of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 13, 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing [2-[(N-methylanilino)methyl]phenyl]boronic acid and encountering challenges with the formation of homocoupling side products. As a sterically demanding boronic acid with a potentially coordinating ortho-substituent, this reagent requires careful optimization to achieve high yields of the desired cross-coupled product. This document provides in-depth, mechanism-driven troubleshooting advice and practical protocols to help you suppress unwanted side reactions and streamline your synthetic workflow.

Section 1: Foundational Understanding of Homocoupling

This section addresses the fundamental principles behind the formation of homocoupling byproducts. Understanding the "why" is the first step toward effective troubleshooting.

Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the context of your work, this means two units of this compound couple to form 2,2'-bis[(N-methylanilino)methyl]-1,1'-biphenyl.

This side reaction is problematic for two primary reasons:

  • Reduced Yield: It consumes your boronic acid, directly lowering the maximum achievable yield of your desired cross-coupled product.

  • Purification Challenges: The homocoupled dimer often has similar polarity and chromatographic behavior to the target molecule, making purification by column chromatography or crystallization difficult and time-consuming.

Q2: What are the primary chemical pathways that lead to the homocoupling of my boronic acid?

A2: There are two predominant mechanisms responsible for boronic acid homocoupling in palladium-catalyzed reactions. Both pathways compete directly with the desired Suzuki-Miyaura catalytic cycle.

  • Oxygen-Mediated Pathway: This is the most common cause of homocoupling when reactions are not performed under strictly inert conditions.[1][2] Dissolved oxygen in the solvent reacts with the active Pd(0) catalyst to form a palladium peroxo complex, (η²-O₂)PdL₂.[3][4][5] This peroxo species can then react with two molecules of the boronic acid to produce the homocoupled biaryl, water, and regenerate the Pd(0) catalyst.[3][4] This pathway is particularly insidious because it is catalytic in nature.

  • Pd(II)-Mediated Pathway: This mechanism often occurs at the beginning of the reaction when using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂). For the main Suzuki cycle to begin, the Pd(II) precatalyst must be reduced to the active Pd(0) species. This reduction can be unproductively mediated by the boronic acid, where two boronic acid molecules couple, and the Pd(II) is reduced to Pd(0).[2][6]

The diagram below illustrates the desired Suzuki-Miyaura cycle in competition with the oxygen-mediated homocoupling pathway.

Suzuki_vs_Homocoupling Competing Catalytic Cycles cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)Lₙ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X Pd0_H Pd(0)Lₙ PdII_Ar Ar-Pd(II)-X OA->PdII_Ar Trans Transmetalation (R-B(OH)₂ + Base) PdII_Ar->Trans R-B(OR')₃⁻ PdII_Ar_R Ar-Pd(II)-R Trans->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product O2_React Reaction with O₂ Pd0_H->O2_React O₂ Pd_Peroxo (O₂)Pd(II)L₂ O2_React->Pd_Peroxo Trans_H1 Reaction with R-B(OH)₂ Pd_Peroxo->Trans_H1 Intermediate Intermediate Trans_H1->Intermediate Trans_H2 Reaction with R-B(OH)₂ Intermediate->Trans_H2 RE_H Elimination Trans_H2->RE_H RE_H->Pd0_H Side_Product R-R (Homocoupling Product) RE_H->Side_Product

Caption: The desired Suzuki cycle vs. the oxygen-mediated homocoupling pathway.

Section 2: Troubleshooting and Optimization Guide

This section provides specific, actionable advice in a question-and-answer format to address common experimental issues.

Atmosphere and Reagent Purity

A3: Absolutely. This is the most common and often overlooked cause of homocoupling. As detailed in the mechanism above, even trace amounts of dissolved oxygen can initiate a catalytic cycle that produces the undesired dimer.[1][3][4]

Recommendations:

  • Rigorous Degassing: Do not simply put the reaction under a balloon of nitrogen or argon. You must actively remove dissolved oxygen from your solvent(s). The preferred method is subsurface sparging: bubble an inert gas (argon is denser and often preferred over nitrogen) through the solvent for at least 20-30 minutes prior to use.

  • Schlenk Technique: Perform the entire reaction under a positive pressure of an inert gas using standard Schlenk line or glovebox techniques.

  • Reagent Purity: Ensure your boronic acid and other reagents have not been stored improperly, which could lead to gradual oxidation over time.

Catalyst System: Palladium & Ligand Selection

A4: The oxidation state of your palladium source is a critical factor.

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are often a better choice as they can enter the catalytic cycle directly without needing an initial reduction step.[6] This bypasses the opportunity for the boronic acid to act as a reductant, which would generate the homocoupled product.[6]

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): While common, stable, and effective, these require in situ reduction to Pd(0). If this reduction is slow or inefficient, the remaining Pd(II) can react stoichiometrically with the boronic acid to cause homocoupling.[2]

Expert Tip: If you must use a Pd(II) source and are seeing homocoupling, consider adding a mild reducing agent like potassium formate to your reaction. This can facilitate a cleaner, more efficient reduction to Pd(0) without interfering with the catalytic cycle.[2]

A5: For sterically demanding substrates, the ligand's job is to accelerate the rate-limiting steps of the desired Suzuki cycle (oxidative addition and reductive elimination) so effectively that competing side reactions like homocoupling cannot gain a foothold. For your substrate, highly active Buchwald-type biaryl phosphine ligands are recommended.

Ligand Common Name Key Characteristics & Rationale
Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphineSPhos Extremely active for sterically hindered couplings. Its bulk and electron-donating properties promote fast reductive elimination. Has been shown to give good yields where other ligands lead to homocoupling.[7]
Tri-tert-butylphosphineP(t-Bu)₃ A very bulky and electron-rich monophosphine ligand. Highly effective for promoting oxidative addition to challenging substrates.[8]
(2-Biphenyl)di-tert-butylphosphineJohnPhos Another highly effective, bulky, and electron-donating ligand suitable for challenging cross-couplings.

These ligands stabilize the palladium center and promote the key steps of the desired cycle, increasing the rate of Ar-R formation relative to R-R formation.

Reaction Conditions: Base, Solvent, and Temperature

A6: The base is essential for the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[8][9][10][11] While the base's primary role is not to directly cause homocoupling, an improper choice can slow down the desired reaction, allowing side reactions to become more prominent.

Base Typical Strength Solubility Considerations Comments
K₃PO₄ModerateOften used as a fine powder or in aqueous solution.An excellent general-purpose base for Suzuki couplings. Its moderate strength is often sufficient without promoting base-sensitive side reactions.
Cs₂CO₃ModerateSoluble in some organic solvents, often used with water.A highly effective but more expensive option. Its solubility can sometimes accelerate reactions.
K₂CO₃ModeratePrimarily soluble in water.A cost-effective and very common choice, almost always used with an aqueous co-solvent.[12]
KFWeak-Can be effective for substrates with base-labile functional groups.[8]

Recommendation: Start with K₃PO₄ or K₂CO₃. Ensure efficient mixing, as the reaction is often multiphasic. The key is to select a base that facilitates rapid transmetalation for your specific substrate combination.

A7: Temperature is a double-edged sword.

  • Increasing Temperature: Generally accelerates all reaction rates. This can be beneficial if the desired Suzuki coupling has a higher activation energy than the homocoupling pathway. A common starting point is 80-100 °C in solvents like dioxane or toluene.[13]

  • Potential Downsides: Excessively high temperatures can lead to catalyst decomposition or an increase in side reactions, including protodeboronation (replacement of the boronic acid group with a hydrogen).[13][14]

Optimization Strategy: If you observe significant homocoupling at a high temperature (e.g., 100 °C), try lowering it to 60-80 °C, especially if you are using a highly active catalyst/ligand system. Conversely, if the reaction is sluggish at room temperature, slowly increasing the heat may be beneficial.[13][14]

Procedural Best Practices

A8: Yes, the order of addition can be a simple but highly effective process parameter to control. A common and effective strategy is to ensure the active Pd(0) catalyst has formed and reacted with the aryl halide before the boronic acid is introduced.

Recommended "Pre-heating" Procedure:

  • To your reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, base, and your aryl halide partner in the degassed solvent.

  • Heat this mixture to the target reaction temperature (e.g., 80 °C) and stir for 10-15 minutes. This allows for the reduction of Pd(II) to Pd(0) (if applicable) and the oxidative addition to form the Ar-Pd(II)-X complex.

  • Finally, add the this compound (either as a solid or dissolved in a small amount of degassed solvent).

This procedure minimizes the time that the boronic acid is exposed to potentially problematic Pd(II) species, thereby suppressing the Pd(II)-mediated homocoupling pathway.[1]

Section 3: Recommended Protocols
Protocol 1: General Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6.0 mol%)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Degassing: Sparge the 1,4-dioxane and water with argon for 30 minutes.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a stir bar, add Pd₂(dba)₃, SPhos, K₃PO₄, and the aryl bromide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.

  • Pre-heating: Place the flask in a preheated oil bath at 90 °C and stir the mixture for 15 minutes.

  • Boronic Acid Addition: Add the this compound as a solid to the reaction flask under a positive flow of argon.

  • Reaction Monitoring: Stir the reaction at 90 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Logical Workflow for Troubleshooting Homocoupling

If you encounter significant homocoupling, follow this logical troubleshooting sequence.

Troubleshooting_Workflow Start High Homocoupling Observed (>10%) Check_Atmosphere Step 1: Verify Inert Atmosphere - Use freshly degassed solvents? - Subsurface sparging? - Good Schlenk technique? Start->Check_Atmosphere Change_Catalyst Step 2: Re-evaluate Catalyst System - Using Pd(II)? Try Pd(0) (e.g., Pd₂(dba)₃). - Using a less active ligand? Switch to SPhos. Check_Atmosphere->Change_Catalyst If problem persists Modify_Procedure Step 3: Change Order of Addition - Implement 'Pre-heating' protocol. - Add boronic acid last. Change_Catalyst->Modify_Procedure If problem persists Optimize_Temp Step 4: Adjust Temperature - Reaction at >100°C? Try 80°C. - Reaction sluggish? Increase temp cautiously. Modify_Procedure->Optimize_Temp If problem persists Success Homocoupling Minimized (<5%) Optimize_Temp->Success If problem persists, consult advanced literature

Sources

Technical Support Center: Optimization of [2-[(N-methylanilino)methyl]phenyl]boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of [2-[(N-methylanilino)methyl]phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and Lewis basic substrate. Here, we provide field-proven insights, troubleshooting workflows, and optimized protocols to ensure the successful synthesis of your target molecules.

Understanding the Unique Challenges

The structure of this compound introduces specific hurdles not typically encountered with simpler arylboronic acids. A successful coupling strategy must address two primary issues:

  • Steric Hindrance: The bulky ortho-(N-methylanilino)methyl group can significantly slow down key steps in the catalytic cycle, particularly the transmetalation and reductive elimination phases.[1][2][3]

  • Catalyst Inhibition: The tertiary amine in the ortho position is a Lewis base, which can coordinate to the palladium center. This coordination can sequester the active catalyst, leading to low turnover, slow reaction rates, or complete reaction failure.[4]

This guide is structured to help you systematically overcome these challenges through rational selection of catalysts, ligands, and bases.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during experiments.

Q1: My reaction is showing low to no conversion. What is the most likely cause? A1: The most common culprits for low conversion with this substrate are an inefficient catalyst system or an inappropriate base. The combination of steric bulk and the Lewis basic amine requires a highly active catalyst, typically featuring a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC).[2][5] Additionally, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step without causing significant substrate decomposition.[6]

Q2: I am observing significant protodeborylation (loss of the boronic acid group). How can I minimize this side reaction? A2: Protodeborylation is a common side reaction, especially under aqueous basic conditions.[7] To mitigate this, consider the following:

  • Use Anhydrous Conditions: Employing anhydrous solvents (e.g., dioxane, toluene) and a non-hydroxide base like anhydrous K₃PO₄ or KF can reduce the rate of decomposition.[8]

  • Use a Milder Base: If possible, a weaker base like K₂CO₃ might be sufficient and can reduce the rate of protodeborylation, although it may also slow the desired reaction.[9]

  • Convert to a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can protect it from decomposition. These esters slowly hydrolyze in situ to release the boronic acid for the coupling reaction.

Q3: Is the amine group on my boronic acid poisoning the catalyst? A3: Yes, this is a significant possibility. The lone pair on the nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex. To overcome this, use ligands with high steric bulk and strong σ-donating character, such as Buchwald's biarylphosphine ligands or NHCs.[5][10] These ligands form very stable bonds with palladium, making it less likely for the substrate's amine to displace them and inhibit the reaction.

Q4: What is a reliable starting point for catalyst, ligand, and base for a screening reaction? A4: A robust starting point for this challenging coupling would be:

  • Catalyst: A modern palladium precatalyst, such as XPhos Pd G3 (1-2 mol%). Precatalysts offer improved stability and ensure the efficient generation of the active Pd(0) species.[5][11]

  • Base: K₃PO₄ (2-3 equivalents). This base offers a good balance of reactivity and compatibility.[12]

  • Solvent: A degassed mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O 10:1 or Toluene/H₂O 10:1).[2]

  • Temperature: Start at a higher temperature (e.g., 80-100 °C) to overcome the steric barriers.[5]

In-Depth Troubleshooting Guide

Problem: Low Yield or Stalled Reaction

A low or stalled reaction is the most common issue. The following workflow will help you diagnose and solve the problem.

G start Low or No Yield Observed cat_check Step 1: Evaluate Catalyst System start->cat_check base_check Step 2: Optimize Base and Solvent cat_check->base_check If yield is still low cat_sol1 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) cat_check->cat_sol1 cat_sol2 Switch to a Precatalyst (e.g., XPhos Pd G3) cat_check->cat_sol2 cat_sol3 Increase Catalyst Loading (2-5 mol%) cat_check->cat_sol3 temp_check Step 3: Adjust Reaction Conditions base_check->temp_check If yield is still low base_sol1 Switch to Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) base_check->base_sol1 base_sol2 Ensure Anhydrous Conditions (if protodeborylation is suspected) base_check->base_sol2 temp_sol1 Increase Temperature (e.g., 80-110 °C) temp_check->temp_sol1 temp_sol2 Increase Reaction Time (Monitor by LC-MS) temp_check->temp_sol2 end_node Reaction Optimized temp_check->end_node If successful

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.

Causality-Driven Solutions
  • Catalyst & Ligand Selection: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[7][13][14] Steric hindrance from the ortho-substituent can impede both the oxidative addition of the aryl halide to Pd(0) and, more critically, the reductive elimination from the final Pd(II) intermediate.

    • Why Bulky Ligands? Bulky, electron-rich phosphine ligands (like Buchwald's ligands) or N-heterocyclic carbenes (NHCs) are essential.[2][15] Their large steric footprint promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates. Their strong electron-donating ability increases the electron density on the palladium center, which can facilitate the initial oxidative addition step.[5]

  • Base Selection: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then participates in the transmetalation step.[6][16][17][18]

    • Why Stronger Bases? For sterically hindered boronic acids, the equilibrium to form the active boronate species can be unfavorable. A stronger base, such as K₃PO₄ or Cs₂CO₃, can shift this equilibrium, increasing the concentration of the active nucleophile and accelerating the transmetalation step.[12] Weaker bases like carbonates may be insufficient to drive the reaction to completion.[9]

Comparative Data for Optimization

The following tables summarize typical screening results for catalyst and base selection with challenging substrates.

Table 1: Comparison of Catalyst/Ligand Systems for Hindered Couplings

Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantageReference
Pd(PPh₃)₄Traditional Phosphine2-5Readily available, but often inefficient for this substrate.[19]
Pd₂(dba)₃ / SPhosBuchwald Biarylphosphine1-2Excellent for sterically hindered and electron-rich substrates.[2][19]
XPhos Pd G3Palladacycle Precatalyst1-2Air-stable, highly active, ensures reliable Pd(0) generation.[5][11]
PEPPSI-IPrNHC Precatalyst1-3Very strong σ-donor, highly stable, effective for challenging couplings.[7][10]

Table 2: Comparison of Common Bases

BaseStrengthKey CharacteristicsWhen to UseReference
K₂CO₃ModerateCommon, inexpensive. May be too weak for this substrate.Good starting point for simple couplings; less ideal here.[9][12]
K₃PO₄StrongHighly effective for hindered substrates. Works well in anhydrous or aqueous media.Recommended starting point for this substrate. [6][12]
Cs₂CO₃StrongHighly soluble in organic solvents. Often gives superior results but is more expensive.When K₃PO₄ fails or for particularly difficult couplings.[6]
KFWeakAnhydrous fluoride source. Can minimize protodeborylation.When boronic acid instability is the primary issue.[8]

Recommended Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (to achieve ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction may require 12-24 hours for completion.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Mechanistic Considerations

Understanding the catalytic cycle is key to effective troubleshooting. The ortho-aminomethyl group can interfere at multiple points.

Suzuki_Cycle Pd0 Pd(0)L₂ OAI Ar-Pd(II)L₂-X Pd0->OAI Oxidative Addition TMI Ar-Pd(II)L₂-Ar' OAI->TMI Transmetalation Inhibitor Inhibited Complex (R₂N-Pd(II)L₂) OAI->Inhibitor Catalyst Inhibition TMI->Pd0 Reductive Elimination Product Ar-Ar' TMI->Product Inhibitor->OAI Reversible ArX Ar-X ArX->OAI ArBOH Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ ArBOH->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->TMI

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the catalyst inhibition pathway.

The key step of Transmetalation requires the formation of the boronate anion.[18] The Reductive Elimination step, which forms the final C-C bond, is often slowed by steric hindrance.[1] The Lewis basic amine on the substrate can intercept the Ar-Pd(II)L₂-X intermediate, forming a stable, five-membered ring chelate that acts as an Inhibited Complex , effectively removing the catalyst from the cycle. The use of bulky, strongly coordinating ligands helps prevent this inhibitory pathway.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • Guzmán, J., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Guzmán, J., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • Vantourout, J. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. NIH. [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura reaction conditions. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Optimization of reaction condition for catalyst, base, solvent. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PMC - NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • PubChem. (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. [Link]

  • ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

Sources

purification strategies for products derived from [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from [2-[(N-methylanilino)methyl]phenyl]boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The unique structure of this reagent, possessing both a weakly acidic boronic acid moiety and a basic N-methylanilino group, introduces specific challenges and opportunities in post-reaction purification. This document provides in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of products derived from this compound.

Q1: My primary impurity is the unreacted this compound. What is the quickest way to remove it?

A1: The most effective method is a pH-controlled liquid-liquid extraction. The amphoteric nature of the starting material—possessing both a basic amine and an acidic boronic acid—allows for its selective removal. By washing your organic reaction mixture with an aqueous basic solution (e.g., 1M NaOH), the acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase.[1] Your desired product, assuming it is not strongly acidic, will remain in the organic layer.

Q2: I am observing significant product streaking and poor recovery on my silica gel column. What is causing this?

A2: This is a common issue when purifying compounds containing boronic acids and amines on silica gel. There are two primary causes:

  • Strong Adsorption: The polar boronic acid and the basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption.[2]

  • On-Column Degradation: Arylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) on the acidic silica surface, especially in the presence of protic solvents like methanol.[2]

To mitigate this, consider switching to a different stationary phase like neutral alumina or using a modified silica gel, such as one treated with boric acid, which can suppress over-adsorption.[2][3]

Q3: My Suzuki-Miyaura reaction has a low yield and multiple byproducts. How does this impact my purification strategy?

A3: Low yield and multiple byproducts necessitate a more sophisticated purification strategy than a simple extraction. Common byproducts in Suzuki couplings include homocoupled products (from the boronic acid or the aryl halide) and protodeboronated starting material.[4][5][6] The basic N-methylanilino group in your starting material can also inhibit the palladium catalyst, leading to incomplete conversion.[5] In this scenario, multi-step purification is often required. A primary extraction to remove the bulk of ionic impurities, followed by column chromatography (preferably reverse-phase or mixed-mode) to separate the neutral organic compounds based on polarity, is a robust approach.

Q4: What are scavenger resins, and can they be used to simplify my workup?

A4: Scavenger resins are functionalized solid supports designed to bind and remove specific classes of compounds from solution. For your application, a diol-functionalized resin is highly effective at scavenging unreacted boronic acids.[7] After the reaction is complete, the resin is stirred with the crude mixture. The boronic acid covalently binds to the diol groups, and the resin is then simply filtered off, leaving a cleaner solution of your desired product for further purification. This can significantly simplify the subsequent chromatographic step.

Part 2: Purification Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the purification of your target molecule.

Issue 1: Co-elution of Product and Impurities on Chromatography

You've performed a Suzuki-Miyaura coupling and find that your desired biaryl product co-elutes with starting materials or byproducts like the homocoupled dimer of the boronic acid.

The product and impurities possess similar polarity profiles. The presence of the [2-[(N-methylanilino)methyl]phenyl] moiety in both the starting material and the desired product can make chromatographic separation challenging using standard normal-phase silica gel chromatography.

  • Exploit Amphoteric Properties with pH-Controlled Extraction: Before chromatography, perform a liquid-liquid extraction to remove key impurities. This is the most powerful first step.

    • To Remove Unreacted Boronic Acid: Wash the organic phase with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃). The boronic acid becomes a water-soluble salt.

    • To Remove Basic, Non-Boronic Acid Impurities: If your product is neutral, you can wash the organic phase with an acidic aqueous solution (e.g., 1M HCl) to protonate and remove basic impurities. Caution: Your product also contains a basic amine; test its solubility as a salt on a small scale first.

  • Switch Chromatographic Mode: If co-elution persists, the separation mechanism needs to be changed.

    • Reverse-Phase Chromatography (RP-HPLC): Separation is based on hydrophobicity. Since your coupled product is likely more hydrophobic than the starting boronic acid, this is often an excellent choice. The mobile phase pH can be adjusted to control the ionization state of the amine, providing another handle for optimizing separation.[8]

    • Mixed-Mode Chromatography (MMC): This is an advanced and highly effective technique for amphoteric compounds.[9][10][11] MMC stationary phases have ligands capable of multiple interactions (e.g., ion-exchange and hydrophobic).[9][10][11] This allows you to separate compounds that are inseparable by a single mode. For example, a mixed-mode cation exchange resin can retain your basic product via ionic interactions while separating it from neutral impurities based on hydrophobicity.

Protocol 1: pH-Controlled Liquid-Liquid Extraction Workflow

This protocol is designed to sequentially remove acidic and basic impurities from a crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).

  • Initial State: Crude reaction mixture dissolved in an organic solvent.

  • Step 1: Remove Acidic Impurities (e.g., unreacted boronic acid).

    • Add an equal volume of 1 M NaOH(aq) to the separatory funnel.

    • Shake vigorously for 1 minute and allow the layers to separate.

    • Drain the lower aqueous layer. This layer contains the boronate salt of the starting material.

    • Repeat the wash with 1 M NaOH(aq).

  • Step 2: Remove Strong Base (e.g., reaction base like K₃PO₄).

    • Wash the organic layer with an equal volume of deionized water to remove residual NaOH.

    • Wash the organic layer with an equal volume of brine to break any emulsions and begin drying.

  • Step 3: Isolate Product.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Analysis: Analyze the resulting crude material by TLC or LC-MS to confirm the removal of the boronic acid starting material before proceeding to chromatography.

Issue 2: Product Degradation During Purification

You obtain a clean reaction profile by LC-MS, but after silica gel chromatography, you observe new, lower molecular weight impurities, and your overall yield is low.

The primary degradation pathway for arylboronic acids and their derivatives is protodeboronation , the cleavage of the carbon-boron bond to replace it with a carbon-hydrogen bond.[2][5] This reaction can be catalyzed by the acidic surface of silica gel or by protic/acidic mobile phases.[2]

G cluster_0 On Acidic Silica Surface Product Target Product (Ar-B(OH)2 derivative) Degraded_Product Degraded Product (Ar-H) Product->Degraded_Product Protodeboronation Silica Silica Gel (acidic Si-OH groups) Silica->Degraded_Product catalyzes

Caption: On-column degradation via protodeboronation.

  • Avoid Standard Silica Gel:

    • Neutral Alumina: Use neutral alumina as the stationary phase. Its non-acidic surface is much gentler on boronic acids.

    • Treated Silica: Use silica gel that has been pre-treated with boric acid. This neutralizes the active acidic sites and can significantly reduce degradation.[3]

    • Reverse-Phase Silica (C18): C18 silica is generally less harsh. Running under neutral or slightly basic buffered conditions can protect the C-B bond.

  • Optimize Mobile Phase:

    • If using silica, add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to neutralize the silica surface.

    • Avoid highly protic solvents like methanol as the primary strong solvent if possible. Dichloromethane, ethyl acetate, and heptane are good starting points.

  • Minimize Contact Time:

    • Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

    • If possible, purify the pinacol ester derivative of your boronic acid, as they are generally more stable to chromatography than the free boronic acids.[3]

Issue 3: Product is an Oil or Amorphous Solid and Fails to Crystallize

Your purified product is a viscous oil, making handling and final purification difficult. Traditional crystallization attempts have failed.

The molecular structure of the product, potentially due to conformational flexibility or the presence of mixed atropisomers, prevents the formation of a stable crystal lattice. Impurities can also inhibit crystallization.

  • Salt Formation: The N-methylanilino group is a basic handle that can be used to induce crystallization.

    • Dissolve the purified oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or 2-propanol).

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

    • The corresponding hydrochloride salt will often precipitate as a crystalline solid, which can be isolated by filtration. This also serves as an excellent final purification step.

  • Solvent System Screening for Recrystallization: A systematic approach is crucial.[12]

    • Single Solvents: Test solubility in a range of solvents (hot and cold), such as ethanol, isopropanol, acetonitrile, toluene, and ethyl acetate/heptane mixtures. An ideal solvent dissolves the compound when hot but not when cold.

    • Two-Solvent System: Dissolve the oil in a "good" solvent (in which it is highly soluble) at room temperature. Slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.

Solvent SystemPolarityComments
Ethanol/WaterHighGood for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then cool.
Toluene or XyleneLowExcellent for aromatic compounds. Often yields high-quality crystals upon slow cooling.
Ethyl Acetate / Heptane (or Hexane)Mid-LowA very common and effective mixture. Dissolve in minimal hot EtOAc, then add heptane.
Dichloromethane / PentaneMid-LowUseful for less polar compounds, but be cautious with low boiling points.
2-Propanol (Isopropanol)MidA good single-solvent option that is less volatile than ethanol.

Part 3: General Purification Workflow

The following diagram outlines a general decision-making process for purifying the products of reactions involving this compound.

Caption: Decision tree for purification strategy selection.

References

  • BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. BenchChem Technical Support.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids.
  • Google Patents. (Date N/A).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • PBL. (Date N/A).
  • MDPI. (Date N/A).
  • Mettler Toledo. (Date N/A). Recrystallization Guide: Process, Procedure, Solvents.
  • NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling.
  • Reddit. (2017).
  • ResearchGate. (2025).
  • Sigma-Aldrich. (Date N/A).
  • University of Rochester. (Date N/A).
  • Wikipedia.
  • Wikipedia. (Date N/A).
  • Yoneda Labs. (Date N/A). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Bio-Rad. (Date N/A).
  • Cytiva. (2024). Fundamentals of mixed mode (multimodal)
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Agilent. (2010). Phenylboronic Acid (PBA)
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • University of Rochester. (Date N/A).
  • ResearchGate. (2018).
  • Vernier. (Date N/A). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • 911Metallurgist. (2017). pH Control in Solvent Extraction Circuits.
  • VTechWorks. (Date N/A).
  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • ResearchGate. (2025). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling | Request PDF.
  • Semantic Scholar. (Date N/A). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling.
  • NIH. (Date N/A).
  • PubMed. (Date N/A). Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release.
  • NIH. (Date N/A). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ChemRxiv. (Date N/A). Amine-catalysed Suzuki–Miyaura-type coupling?
  • Google Patents. (1953). Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline.
  • Biotime. (Date N/A).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF.
  • D&C Chemicals. (Date N/A). Understanding Purity: Why 97% Min. 3-Aminophenylboronic Acid is Key for Synthesis.

Sources

Technical Support Center: Overcoming Reactivity Challenges with [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the sterically hindered and functionally complex reagent, [2-[(N-methylanilino)methyl]phenyl]boronic acid. Our goal is to provide you with actionable troubleshooting strategies and a deeper mechanistic understanding to help you achieve successful and reproducible coupling outcomes.

Introduction: Understanding the Challenge

This compound is a challenging substrate in Suzuki-Miyaura couplings for two primary reasons:

  • Steric Hindrance: The ortho-substituted (N-methylanilino)methyl group creates significant steric bulk around the boronic acid moiety. This bulk can impede critical steps in the catalytic cycle, particularly the transmetalation of the aryl group from boron to the palladium center.[1][2]

  • Intramolecular Coordination: The presence of a tertiary amine introduces the possibility of intramolecular coordination. The nitrogen lone pair can interact with the vacant p-orbital of the boron atom or the palladium catalyst. This can be a double-edged sword: while chelation can sometimes facilitate catalysis, it can also lead to the formation of stable, unreactive complexes that inhibit the reaction.[3][4][5][6]

This guide will address these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing no product formation. What is the first thing I should check?

A1: The most common culprits for a complete lack of reactivity are inefficient catalyst activation or a catalytic cycle that is stalled at the transmetalation step due to steric hindrance.

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[7] You should immediately switch to a modern catalyst system known for coupling hindered partners. This involves using a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).

  • Atmosphere and Reagents: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly to remove oxygen, which can deactivate the palladium catalyst. Confirm the quality and purity of your boronic acid, as impurities or decomposition (protodeboronation) can halt the reaction.

Q2: I'm observing a low yield (~10-20%). What parameters should I adjust first?

A2: A low yield suggests that the catalytic cycle is turning over, but inefficiently. The primary adjustments should focus on accelerating the rate-limiting steps.

  • Increase Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barrier for transmetalation and reductive elimination.[1] Increase the reaction temperature in 10-20 °C increments.

  • Change the Base: The choice of base is critical. For hindered couplings, stronger, non-nucleophilic bases are often more effective. If you are using a mild base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes improve yields for particularly difficult couplings by increasing the concentration of active catalytic species.

Q3: My boronic acid appears to be decomposing before the reaction is complete. What can I do?

A3: this compound can be susceptible to protodeboronation, especially at high temperatures and with certain bases.

  • Use a Milder Base or Shorter Reaction Time: If you suspect base-mediated decomposition, try a weaker base or reduce the reaction time.

  • Convert to a More Stable Derivative: A highly effective strategy is to protect the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate.[8][9] MIDA boronates are exceptionally stable, crystalline solids that are robust to purification and storage. They slowly release the boronic acid under the reaction conditions, maintaining a low, steady concentration that minimizes decomposition pathways.[8][9]

Troubleshooting Guide: From Low Yield to High Efficiency

Problem 1: No Reaction or Yield Below 20%

This scenario points to a fundamental incompatibility in the chosen reaction conditions. The logical workflow is to systematically replace components with those proven to be effective for sterically hindered substrates.

cluster_cat Recommended Ligands start Low Yield (<20%) cat_lig Step 1: Upgrade Catalyst & Ligand start->cat_lig Initial approach base_solv Step 2: Optimize Base & Solvent cat_lig->base_solv If yield still low L1 Buchwald Ligands: - SPhos, XPhos, RuPhos - High steric bulk & electron-rich cat_lig->L1 L2 NHC Ligands: - IPr, IMes - Strong σ-donors, thermally stable cat_lig->L2 temp_conc Step 3: Adjust Temperature & Concentration base_solv->temp_conc If yield still low success Successful Coupling (>80% Yield) base_solv->success Often sufficient boron Step 4: Modify Boronic Acid Reagent temp_conc->boron If decomposition occurs temp_conc->success Fine-tuning boron->cat_lig Re-optimize with new reagent

Caption: Troubleshooting workflow for low-yield couplings.

If you are using a first-generation catalyst (e.g., Pd(PPh₃)₄), it is crucial to upgrade.

  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and your aryl halide (1.0 equiv) to an oven-dried reaction vessel.

  • Ligand Addition: The G3 precatalyst already contains the ligand. If using a source like Pd(OAc)₂ or Pd₂(dba)₃, add the appropriate bulky ligand (e.g., SPhos, 4 mol%) at this stage.

  • Reagent Addition: Add this compound (1.2-1.5 equiv) and a strong base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent and Execution: Add degassed solvent (e.g., Dioxane or Toluene/Water mixture). Seal the vessel, remove it from the glovebox, and heat to 80-110 °C with vigorous stirring for 12-24 hours.

  • Analysis: Monitor the reaction by TLC, GC-MS, or LC-MS.

ComponentRecommendation A (High Performance)Recommendation B (Robust Alternative)Rationale
Pd Source SPhos-Pd-G3 or XPhos-Pd-G3 (1-3 mol%)Pd(OAc)₂ (2 mol%)G3 precatalysts offer fast, efficient activation and are ideal for challenging substrates.[5]
Ligand (Included in precatalyst)SPhos or RuPhos (4 mol%)Bulky, electron-rich biaryl phosphines accelerate both oxidative addition and reductive elimination, overcoming steric barriers.[1][10][11]
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)Strong, inorganic bases are effective in promoting the transmetalation step without causing significant side reactions.
Solvent Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)2-MeTHFAprotic polar solvents or biphasic mixtures often provide the best balance of solubility and reactivity.
Temperature 100-110 °C90-100 °CHigher temperatures are generally required to overcome the steric hindrance associated with ortho-substituted substrates.[7]
Problem 2: Reaction Stalls or Significant Side Products Form

If optimizing the core components doesn't lead to a clean, high-yielding reaction, the issue may lie with the stability of the boronic acid or a competing reaction pathway. The intramolecular amine may be acting as an inhibitor.

The nitrogen atom in your substrate can coordinate to the palladium center, potentially forming a stable palladacycle that is slow to undergo reductive elimination. It can also interact with the boronic acid itself, altering its reactivity.[12][13]

cluster_main Suzuki-Miyaura Catalytic Cycle cluster_off_cycle Potential Off-Cycle Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII Trans Transmetalation (Boronic Acid) PdII->Trans Chelate Stable Pd(II) Chelate Complex PdII->Chelate Intramolecular N-Pd Coordination Biaryl_Pd Ar-Pd(II)-Ar' Trans->Biaryl_Pd RE Reductive Elimination Biaryl_Pd->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product Inhibitor This compound Chelate->Trans Slow or No Reaction

Sources

Technical Support Center: Optimizing Reactions with [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing [2-[(N-methylanilino)methyl]phenyl]boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on how solvent selection critically impacts reaction efficiency and outcomes. The insights provided are grounded in established chemical principles and field-proven methodologies to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Concepts

Q1: What is the fundamental role of the solvent in a Suzuki-Miyaura coupling reaction involving my boronic acid?

A1: The solvent is not merely an inert medium; it is an active participant that influences nearly every step of the catalytic cycle.[1] Its primary roles include:

  • Solubilization: Dissolving the boronic acid, aryl halide, palladium catalyst, ligand, and base to allow them to interact.

  • Catalyst Activation & Stabilization: Coordinating with the palladium center to stabilize catalytic intermediates and, in some cases, activate the precatalyst.[1]

  • Modulating Reactivity: Influencing the rate of key steps, particularly transmetalation. For instance, the presence of water can facilitate the formation of a palladium hydroxo complex, which is believed to react more rapidly with the boronic acid than the corresponding palladium halide complex.[2]

  • Controlling Side Reactions: The choice of solvent can either suppress or promote undesired pathways like protodeboronation or homocoupling.

Q2: What are the most common solvents used for this type of reaction, and why?

A2: A variety of organic solvents are employed, often in combination with water to create a biphasic system.[3] Common choices include:

  • Ethers: Dioxane, Tetrahydrofuran (THF), and 2-Methyl-THF are excellent choices due to their ability to dissolve a wide range of organic reagents and their compatibility with common palladium catalysts.[3]

  • Aromatics: Toluene is frequently used, especially in reactions requiring higher temperatures.

  • Amides: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are polar aprotic solvents that can enhance the solubility of reagents and bases.[4]

  • Aqueous Mixtures: Biphasic systems, such as Dioxane/Water or THF/Water, are extremely common.[5][6] The aqueous phase is crucial for dissolving inorganic bases (like K₂CO₃ or K₃PO₄) and plays a direct role in the transmetalation step.[2][7]

Section 2: Troubleshooting Poor Reaction Performance

Q3: My reaction is showing low to no yield. What solvent-related issues should I investigate first?

A3: When a Suzuki coupling fails, a systematic approach to troubleshooting the solvent system is critical. Low yield is often traced back to issues with solubility, reagent stability, or catalyst activity, all of which are solvent-dependent.

Below is a troubleshooting workflow to guide your investigation.

G start Low / No Yield Observed solubility Issue 1: Poor Solubility start->solubility stability Issue 2: Reagent Decomposition start->stability catalysis Issue 3: Inefficient Catalysis start->catalysis sol_check Action: Check visual clarity. Is the mixture a homogenous solution or a fine suspension at reaction temp? solubility->sol_check stab_check Key Side Reaction: Protodeboronation? stability->stab_check cat_check Is transmetalation the slow step? catalysis->cat_check sol_action1 Try a more polar solvent system (e.g., Dioxane/H₂O, DMF) sol_check->sol_action1 No sol_action2 Increase reaction temperature (if solvent boiling point allows) sol_check->sol_action2 No stab_action1 Switch to anhydrous conditions with a finely powdered, dry base. stab_check->stab_action1 Yes stab_action2 Use a milder base (e.g., KF, K₂CO₃) instead of strong hydroxides. stab_check->stab_action2 Yes cat_action1 Ensure an aqueous phase is present. Water facilitates the formation of Pd-OH species, accelerating transmetalation. cat_check->cat_action1 Likely cat_action2 Screen different bases. Base/solvent pairing is critical. cat_check->cat_action2 Likely

Figure 1: Troubleshooting workflow for low-yield reactions.

Q4: I am observing significant decomposition of my boronic acid starting material. Can the solvent be the cause?

A4: Absolutely. Boronic acids, especially complex ones, can be unstable.[8] The primary decomposition pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. Water is the proton source for this side reaction, and it is accelerated by strong bases.[9]

  • The Solvent's Role: While aqueous media are often beneficial for the reaction, they can be a double-edged sword. If you are using a very strong base (e.g., NaOH) in a water-rich solvent system, you may be promoting protodeboronation.

  • Troubleshooting Strategy:

    • Switch to Anhydrous Conditions: If protodeboronation is suspected, moving to a strictly anhydrous solvent (e.g., dry toluene or THF) with a finely powdered, dry base can significantly reduce this side reaction.[9]

    • Use Milder Bases: Consider using weaker bases like K₂CO₃ or potassium fluoride (KF), which are less likely to accelerate protodeboronation.[9][10]

    • Consider Boronic Acid Surrogates: For particularly unstable substrates, converting the boronic acid to a more stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine adduct can be an effective strategy.[8][9] These reagents slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.

Section 3: Mitigating Specific Side Reactions

Q5: My main byproduct is the homocoupling of my boronic acid. How does solvent choice affect this, and how can I prevent it?

A5: Homocoupling (dimerization of two boronic acid molecules) is primarily caused by the presence of oxygen in the reaction mixture.[3][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which then promote the homocoupling side reaction.

While solvent choice is not the direct cause, the solvent handling procedure is critical.

  • The Solution: Rigorous Degassing. The most important step to prevent homocoupling is to thoroughly degas your solvent and reaction mixture. This removes dissolved oxygen. The solvent must be purged with an inert gas (Argon or Nitrogen) before use, and the reaction should be run under a positive pressure of that inert gas.[9]

  • Solvent Viscosity: Solvents with lower viscosity, like THF, may allow for more efficient inert gas bubbling and thus more complete degassing compared to more viscous solvents like DMF.[1]

Q6: What is the impact of the ortho-aminomethyl group in my specific boronic acid on solvent selection?

A6: The this compound structure contains an ortho-aminomethyl group, where the nitrogen's lone pair can form an intramolecular dative bond with the empty p-orbital of the boron atom. This B-N interaction is highly sensitive to the solvent environment.

  • Aprotic Solvents: In aprotic solvents (e.g., Toluene, Dioxane), this intramolecular B-N coordination is more likely to be present, which can stabilize the boronic acid.

  • Protic Solvents: In protic media (e.g., water, alcohols), solvent molecules can insert themselves between the boron and nitrogen atoms, disrupting the dative bond and forming a hydrogen-bonded zwitterionic species.[11] This interaction with the solvent can alter the reactivity and solubility of the boronic acid. While this disruption might seem negative, it can be beneficial by making the boron center more accessible for the crucial transmetalation step.

  • Practical Implication: The common use of aqueous biphasic systems is often successful precisely because this solvent insertion and interaction facilitates the desired catalytic cycle. Do not assume that anhydrous conditions are always better; the specific substrate-solvent interaction is key.

Data & Protocols
Solvent Selection Guide

The following table summarizes the properties and common applications of solvents frequently used in Suzuki-Miyaura couplings.

Solvent SystemKey PropertiesAdvantagesPotential Issues & Considerations
Dioxane / H₂O Polar aprotic/protic mixture, high boiling point (Dioxane: 101 °C)Excellent for dissolving a wide range of substrates and inorganic bases. Water promotes the transmetalation step.[2][6]Dioxane can be difficult to remove; potential for peroxide formation.
Toluene Nonpolar, high boiling point (111 °C)Ideal for high-temperature reactions and when anhydrous conditions are strictly required to prevent protodeboronation.Poor solubility for inorganic bases, requiring vigorous stirring and often phase-transfer catalysts.
THF / H₂O Polar aprotic/protic mixture, lower boiling point (THF: 66 °C)Good general-purpose solvent system. Lower boiling point makes for easier workup and product isolation.[3]Not suitable for reactions requiring temperatures >65 °C.
DMF Highly polar aprotic, high boiling point (153 °C)Excellent solvating power for polar and charged species. Can accelerate many reactions.[3]Very difficult to remove under vacuum. Can decompose at high temperatures. May be incompatible with some reagents.
Experimental Protocols

Protocol 1: Rigorous Solvent Degassing

  • Setup: Assemble your reaction flask, equipped with a stir bar and sealed with a rubber septum. Attach a gas inlet needle connected to a nitrogen or argon source and an outlet needle.

  • Purging: Place the required volume of your chosen solvent(s) into the flask via syringe.

  • Bubbling: Submerge the gas inlet needle below the solvent surface and bubble the inert gas through the liquid for 15-30 minutes with gentle stirring. For viscous solvents, a longer duration is recommended.

  • Inert Atmosphere: After bubbling, raise the inlet needle above the solvent surface to maintain a positive pressure of inert gas (an inert atmosphere) over the solvent. The solvent is now ready for reagent addition.[9]

Protocol 2: General Suzuki-Miyaura Reaction Setup

G A Step 1: Reagent Prep Add boronic acid (1.0 eq), aryl halide (1.2 eq), and powdered base (e.g., K₂CO₃, 2.0 eq) to a dry, N₂-flushed flask. B Step 2: Inert Atmosphere Seal the flask with a septum. Evacuate and backfill with N₂ or Ar (3x). A->B C Step 3: Catalyst Addition Under positive N₂ flow, add the Pd catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%). B->C D Step 4: Solvent Addition Add the previously degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. C->D E Step 5: Reaction Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C). D->E F Step 6: Monitoring Monitor reaction progress by TLC or LC-MS until starting material is consumed. E->F

Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling.
References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Thomas, J. M., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1673–1684. Retrieved from [Link]

  • This citation was not used in the final response.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • This citation was not used in the final response.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • This citation was not used in the final response.
  • Lee, C. F., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(52), 29633–29637. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Larkin, J. M., et al. (2009). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry, 74(24), 9448–9456. Retrieved from [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213–11231. Retrieved from [Link]

Sources

enhancing the stability of [2-[(N-methylanilino)methyl]phenyl]boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [2-[(N-methylanilino)methyl]phenyl]boronic acid

Introduction

Welcome to the technical support guide for this compound. This molecule is a valuable building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its utility is often challenged by its limited stability in solution. This guide provides in-depth troubleshooting advice, stabilization protocols, and answers to frequently asked questions to help researchers maximize their experimental success. The presence of the ortho-aminomethyl group introduces unique properties, including the potential for intramolecular coordination with the boron atom, which influences both stability and reactivity.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my this compound is degrading in solution?

A1: There are three main degradation pathways for arylboronic acids:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H). This process is often accelerated under aqueous basic conditions, which are common in cross-coupling reactions.[3][4][5]

  • Boroxine Formation: This is a dehydration reaction where three boronic acid molecules condense to form a stable, six-membered cyclic anhydride called a boroxine.[6][7][8] This is an equilibrium process that can be reversed by adding water, but it effectively reduces the concentration of the active monomeric boronic acid required for reactions.[8][9][10]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species or certain metal catalysts, to the corresponding phenol.[11][12][13]

Q2: How does the ortho-(N-methylanilino)methyl group specifically affect the stability?

A2: The ortho-aminomethyl group can play a stabilizing role. The nitrogen atom's lone pair of electrons can form a dative bond with the empty p-orbital of the boron atom.[1] This intramolecular Lewis acid-base coordination encourages the boron center to adopt a more stable, tetrahedral (sp³) geometry, which can protect it from degradation pathways that target the trigonal planar (sp²) form.[1][2] However, this equilibrium is sensitive to pH and solvent.

Q3: What is the optimal pH range for handling this boronic acid in an aqueous solution?

A3: The stability of arylboronic acids is highly pH-dependent.[3][4][14]

  • Acidic to Neutral pH (below pKa): The neutral, trigonal form ArB(OH)₂ is predominant. This form is more susceptible to boroxine formation but generally more stable against protodeboronation.

  • Basic pH (above pKa, typically >9): The anionic, tetrahedral boronate form [ArB(OH)₃]⁻ becomes dominant.[4] While this "ate" complex is necessary for the transmetalation step in Suzuki-Miyaura coupling, it is also more prone to protodeboronation.[4][15] For short-term storage or handling, a slightly acidic to neutral pH (4-7) is generally preferable. For reactions, the pH must be basic, but prolonged exposure should be minimized.

Q4: Can I prepare a stock solution? If so, what is the best solvent?

A4: Preparing stock solutions is feasible but requires careful solvent selection. Protic solvents, especially those containing water or alcohols, can accelerate degradation.[16][17][18]

  • Recommended: Anhydrous aprotic solvents like tetrahydrofuran (THF), dioxane, or acetonitrile (ACN) are preferred for preparing stock solutions.[16]

  • Avoid: Protic solvents like methanol or ethanol for long-term storage. If an aqueous mixture is required for a reaction, prepare it fresh and use it immediately.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section addresses specific experimental challenges in a problem-and-solution format.

Issue 1: My Suzuki-Miyaura coupling reaction has low or inconsistent yields, and I suspect my boronic acid is degrading.

Q: How can I confirm that degradation is the root cause? A: You must analytically monitor the purity of your boronic acid before and during the reaction.

  • Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust method.[19] Co-inject your sample with an authentic standard of the expected protodeboronated byproduct (in this case, N-methyl-N-(o-tolyl)aniline) to confirm its presence.

  • Alternative Technique: ¹H NMR and ¹¹B NMR spectroscopy are also powerful. Degradation can be monitored by the appearance of new aromatic signals (protodeboronation) or a shift in the ¹¹B NMR signal, which is very sensitive to the boron's chemical environment.[19]

Q: What immediate steps can I take to improve stability during the reaction? A: The key is to balance the need for activation with the risk of degradation.

  • Minimize Time Under Basic Conditions: Add the boronic acid to the reaction mixture last, after the base, substrate, and catalyst have been added and the reaction vessel has been brought to the target temperature.

  • Use Anhydrous Conditions (If Possible): While traditional Suzuki couplings use aqueous bases, certain protocols with boronate esters can be run under anhydrous conditions, which significantly reduces protodeboronation.[20]

  • Optimize the Base: A weaker base (e.g., K₃PO₄ or K₂CO₃) may be sufficient for transmetalation while being less harsh than strong bases like NaOH or KOH, potentially slowing the rate of degradation.

dot

cluster_degradation Degradation Pathways BA Ar-B(OH)₂ (Active Monomer) Boroxine Ar₃B₃O₃ (Boroxine) BA->Boroxine -3 H₂O (Dehydration) Protodeboronated Ar-H (Byproduct) BA->Protodeboronated + H₂O (Protodeboronation) Transmetalation Transmetalation (Requires Base) BA->Transmetalation Boroxine->BA +3 H₂O (Hydrolysis)

Caption: Key equilibria of boronic acid in solution.

Issue 2: I need to store the boronic acid in solution for high-throughput screening or for use over several weeks.

Q: What is the most robust strategy for long-term solution stability? A: The most effective strategy is to convert the boronic acid into a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate ester. These derivatives protect the reactive boronic acid moiety and can be stored for extended periods.[21][22][23]

StrategyPrinciple of StabilityAdvantagesDisadvantagesBest For
Pinacol Ester Steric hindrance around the boron atom reduces susceptibility to hydrolysis and protodeboronation.[20][21]Easy to prepare; often sufficiently reactive to be used directly in coupling reactions.[21]Deprotection can be difficult, sometimes requiring harsh conditions or stoichiometric reagents.[21]Direct use in subsequent reactions where high stability is needed.
MIDA Ester Intramolecular coordination from the trivalent MIDA ligand rehybridizes boron to a stable sp³ state, rendering it unreactive.Exceptionally stable (bench-top, chromatography); deprotection is mild and reliable (aq. base, RT).[24][25]Preparation can be more laborious; requires a separate deprotection step to release the active boronic acid.[21]Iterative cross-coupling; long-term storage of unstable boronic acids.[20]

dot

Start Need to Stabilize Boronic Acid Solution Decision Goal? Start->Decision Use Immediate Use in Suzuki Coupling Decision->Use Short-Term (In-Reaction) Store Long-Term Storage or Iterative Coupling Decision->Store Long-Term Protect_Pin Protocol 1: Form Pinacol Ester Use->Protect_Pin Protect_MIDA Protocol 2: Form MIDA Ester Store->Protect_MIDA Use_Directly Use Ester Directly in Reaction Protect_Pin->Use_Directly Deprotect Deprotect MIDA Ester (Mild Base) Protect_MIDA->Deprotect

Caption: Decision workflow for boronic acid stabilization.

Part 3: Detailed Experimental Protocols

Protocol 1: Protection as a Pinacol Boronate Ester

This protocol converts the boronic acid to its more stable pinacol ester, which can often be used directly in Suzuki-Miyaura coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using toluene), add the boronic acid and pinacol.

  • Add anhydrous toluene to the flask (approx. 0.2 M concentration).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • If using THF, add activated 4Å molecular sieves and stir the mixture at room temperature or with gentle heating.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by column chromatography on silica gel.[21]

Protocol 2: Protection as a MIDA Boronate Ester

This protocol provides an exceptionally stable derivative suitable for long-term storage. The boronic acid must be liberated with a mild aqueous base before use.

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vacuum line or high-vacuum pump

Procedure:

  • Combine the boronic acid and MIDA in a flask.

  • Add anhydrous DMSO to dissolve the solids (approx. 0.5 M).

  • Heat the mixture to 80-100 °C under high vacuum for 1-2 hours to drive the condensation by removing water.

  • Monitor the reaction for the disappearance of the starting boronic acid.

  • After cooling, precipitate the MIDA boronate ester by adding the reaction mixture dropwise to a large volume of a vigorously stirred non-polar solvent like diethyl ether.

  • Collect the solid product by filtration, wash with ether, and dry under vacuum. The resulting MIDA ester is a stable, crystalline solid.

Deprotection of MIDA Ester for Reaction:

  • Dissolve the MIDA boronate ester in a suitable solvent (e.g., THF).

  • Add 1 M aqueous NaOH or NaHCO₃ (approx. 3-5 equivalents).

  • Stir at room temperature for 30-60 minutes to liberate the free boronic acid in situ, which can then be used directly in a subsequent cross-coupling reaction.

Protocol 3: Analytical Monitoring by RP-HPLC

This method can be used to assess the purity of the boronic acid starting material and monitor its stability over time in a given solution.

Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Diluent: Acetonitrile is recommended to minimize on-column hydrolysis.[16]

Procedure:

  • Prepare a standard solution of your boronic acid in the sample diluent at a known concentration (e.g., 1 mg/mL).

  • Prepare your experimental sample by dissolving the boronic acid in the solution you wish to test for stability.

  • At specified time points (t=0, 1h, 4h, 24h, etc.), take an aliquot of the experimental sample, dilute it with the sample diluent, and inject it onto the HPLC system.

  • Calculate the purity by peak area percentage. The appearance and growth of new peaks, particularly the protodeboronated byproduct, indicates degradation.

References

Sources

Technical Support Center: Strategies to Improve Selectivity in Reactions with [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-[(N-methylanilino)methyl]phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for improving selectivity in reactions involving this versatile yet challenging reagent. The unique ortho-substituent of this boronic acid presents specific hurdles that, once understood, can be overcome with rational adjustments to your reaction conditions.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when working with this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Q1: My reaction with this compound is giving very low yields or failing completely. What are the likely causes?

A1: Low or no conversion is a frequent challenge with this substrate and can be attributed to a combination of factors inherent to its structure:

  • Steric Hindrance: The bulky ortho(N-methylanilino)methyl group significantly hinders the approach to the boronic acid moiety. This steric bulk can impede crucial steps in the catalytic cycle, such as transmetalation, where the organic group is transferred from boron to the palladium catalyst.[1]

  • Catalyst Inhibition: The tertiary amine in the ortho group can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that deactivate the catalyst, reducing the overall reaction rate and yield.[2] This is a known issue with nitrogen-rich heterocycles and substrates.[2]

  • Protodeboronation: This is a common side reaction for many boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often promoted by the presence of water and a strong base, which are standard components of many Suzuki-Miyaura reaction conditions. The electronic properties of the aminomethyl substituent may also influence the susceptibility to this side reaction.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side product?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is typically a sign of issues with the palladium catalyst's oxidation state. It is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species. To mitigate homocoupling:

  • Ensure Rigorous Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. This minimizes the presence of oxygen, which can lead to oxidative homocoupling.

  • Use a Pre-activated Pd(0) Source: While many protocols use Pd(II) sources like Pd(OAc)₂, which are reduced in situ, starting with a Pd(0) source such as Pd₂(dba)₃ or using a pre-formed Pd(0) catalyst complex can sometimes reduce homocoupling.

  • Optimize Ligand Choice: Bulky, electron-rich ligands can promote the desired cross-coupling pathway over homocoupling.

Q3: Can the ortho-aminomethyl group participate in the reaction in a beneficial way?

A3: Yes, while it can cause inhibition, the ortho-aminomethyl group can also act as a directing group through chelation. The nitrogen atom can coordinate to the palladium center during the catalytic cycle, potentially influencing the regioselectivity and atropselectivity of the reaction.[1] This chelation effect can be leveraged to control the outcome of the reaction, particularly in substrates with multiple potential reaction sites.[3][4][5]

Troubleshooting Guide: A Systematic Approach

When faced with poor selectivity or yield, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow for optimizing your reaction conditions.

Workflow for Troubleshooting Low Yield and Selectivity

troubleshooting_workflow start Low Yield / Poor Selectivity check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst check_base Step 2: Optimize Base check_catalyst->check_base If still suboptimal success Improved Yield and Selectivity check_catalyst->success Issue Resolved check_solvent Step 3: Modify Solvent System check_base->check_solvent If still suboptimal check_base->success Issue Resolved check_temp Step 4: Adjust Temperature check_solvent->check_temp If still suboptimal check_solvent->success Issue Resolved protect_boronic_acid Advanced Strategy: Protect Boronic Acid check_temp->protect_boronic_acid If issues persist check_temp->success Issue Resolved protect_boronic_acid->success

Caption: A systematic workflow for troubleshooting reactions.

Step 1: Evaluate the Catalyst System (Palladium Source and Ligand)

The choice of catalyst and ligand is the most critical factor for success with sterically hindered substrates.

  • Problem: Standard ligands like triphenylphosphine (PPh₃) are often ineffective due to the steric bulk of the ortho-substituent.

  • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the challenging transmetalation and reductive elimination steps.

Ligand TypeExamplesRationale for Use with Hindered Substrates
Bulky Biarylphosphines XPhos, SPhos, RuPhosIncrease electron density on Pd, promoting oxidative addition. Their steric bulk accelerates reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable Pd complexes, often with high catalytic activity and stability at elevated temperatures.

Recommended Protocol for Ligand Screening:

  • Set up a parallel series of reactions in small vials.

  • To each vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ (2.0 equiv).

  • Add a different palladium precatalyst/ligand system to each vial (e.g., Pd₂(dba)₃ with XPhos, SPhos, or an NHC-Pd precatalyst like PEPPSI-IPr) at a loading of 1-3 mol %.

  • Add a degassed solvent, such as a dioxane/water mixture (e.g., 4:1).

  • Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor by LC-MS or TLC.

Step 2: Optimize the Base

The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[6]

  • Problem: A weak base may not be sufficient to activate the sterically hindered boronic acid effectively. Conversely, a very strong base in a protic solvent can accelerate protodeboronation.

  • Solution: Screen a range of bases. For sterically hindered couplings, stronger inorganic bases are often required.

BaseStrengthCommon SolventsComments
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA common starting point, but may be too weak.
K₃PO₄ StrongDioxane/H₂O, TolueneOften effective for hindered substrates.
Cs₂CO₃ StrongDioxane, TolueneHighly effective but more expensive.
KF ModerateAnhydrous THF, DioxaneCan be used under anhydrous conditions to minimize protodeboronation.
Step 3: Modify the Solvent System

The solvent can influence catalyst solubility, reaction rate, and the extent of side reactions.

  • Problem: The presence of water, while often beneficial for dissolving the base and facilitating the formation of the active borate species, can also lead to protodeboronation.

  • Solution:

    • Aqueous Systems: Mixtures of solvents like dioxane/water or toluene/water are standard and often effective. The ratio can be optimized (e.g., from 4:1 to 10:1 organic:water).

    • Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions can be beneficial. In this case, bases like KF or anhydrous K₃PO₄ are suitable. Solvents must be rigorously dried.

Step 4: Adjust the Temperature
  • Problem: The activation energy for reactions with sterically hindered substrates is often higher.

  • Solution: Increasing the reaction temperature is a common strategy to overcome this barrier. High-boiling point solvents like toluene, xylene, or DMF may be necessary to reach the required temperatures (e.g., 100-140 °C).

Advanced Strategy: Protection of the Boronic Acid

If optimization of the standard parameters fails to yield the desired results, protecting the boronic acid moiety can be a powerful strategy to circumvent instability issues like protodeboronation.

Mechanism of Boronic Acid Protection and In Situ Deprotection

protection_strategy boronic_acid [R-B(OH)₂] (Unstable) mida_ester MIDA Boronate Ester (Stable) boronic_acid->mida_ester Protection with MIDA coupling_reaction Suzuki-Miyaura Coupling Conditions (Base, H₂O, Pd Catalyst) mida_ester->coupling_reaction Slow Release of Boronic Acid product Desired Product [R-Ar] coupling_reaction->product

Caption: Protection strategy for stabilizing boronic acids.

Common protecting groups include:

  • Pinacol Esters: These are relatively stable and can often be used directly in coupling reactions.[7]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are highly stable crystalline solids that can be purified by chromatography. They are stable to a wide range of reaction conditions but can be slowly hydrolyzed under Suzuki-Miyaura conditions to release the active boronic acid, minimizing its concentration and thus reducing side reactions.[7][8]

  • 1,8-Diaminonaphthalene (dan) Amides: These are very stable protecting groups that decrease the Lewis acidity and reactivity of the boron center.[7][9]

General Protocol for MIDA-Protection:

  • Dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO.

  • Heat the mixture under vacuum to remove water.

  • The resulting MIDA boronate can be isolated and purified.

  • Use the purified MIDA boronate directly in the Suzuki-Miyaura coupling reaction under standard conditions (e.g., with K₃PO₄ in aqueous dioxane). The base will slowly hydrolyze the MIDA ester, releasing the boronic acid for the catalytic cycle.

By systematically addressing these key parameters—catalyst, base, solvent, and temperature—and considering advanced strategies like boronic acid protection, researchers can significantly improve the yield and selectivity of reactions involving the challenging but valuable this compound.

References

  • Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Stojalnikova, V., et al. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. Nature Chemistry. Available at: [Link]

  • Stojalnikova, V., et al. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. Semantic Scholar. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]

  • University of Oxford. (2024). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. Department of Chemistry News. Available at: [Link]

  • Lee, J. C. H., et al. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • PubChem. (n.d.). (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Gemoets, H. P. L., et al. (2016). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Lee, J. C. H., et al. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed. Available at: [Link]

  • Topczewski, J. J., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Ishihara, K., et al. (2017). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Hošš, P., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Orha, L., et al. (2021). The ortho effect in directed C–H activation. Chemical Science. Available at: [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. Available at: [Link]

  • Wang, C., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • J&K Scientific LLC. (n.d.). 2-Methylphenylboronic acid. Available at: [Link]

  • PubChem. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of [2-[(N-methylanilino)methyl]phenyl]boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed rationale for experimental design, data interpretation, and structural elucidation, while also comparing the spectral features to relevant simpler analogs.

Introduction: The Structural Complexity and Analytical Challenges

This compound is a molecule of interest in synthetic chemistry and drug discovery, incorporating three key structural motifs: an ortho-substituted phenylboronic acid, a flexible methylene bridge, and an N-methylaniline group. This combination presents a unique NMR analysis challenge, requiring a robust experimental approach to unambiguously assign all proton and carbon signals. A primary analytical hurdle with boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents. This oligomerization can lead to significant line broadening and the appearance of multiple sets of signals, complicating spectral interpretation[1][2].

This guide will therefore detail a strategic approach to NMR analysis, beginning with the foundational understanding of the spectra of its constituent parts and culminating in a comprehensive 2D NMR-based assignment for the target molecule.

Predicted ¹H and ¹³C NMR Spectra: A Fragment-Based Approach

To accurately predict the NMR spectrum of the target molecule, we will analyze the expected chemical shifts based on data from analogous compounds: N-methylaniline, phenylboronic acid, and N-benzyl-N-methylaniline.

The N-Methylanilino Moiety

The N-methylaniline fragment is expected to show characteristic signals for the N-methyl group, the methylene bridge, and the aromatic protons of the aniline ring. In a closely related compound, N-benzyl-N-methylaniline, the N-methyl protons appear around 2.9-3.0 ppm, and the benzylic methylene protons are observed around 4.3-4.7 ppm. The aromatic protons of the N-phenyl group typically resonate between 6.7 and 7.4 ppm.

The Ortho-Substituted Phenylboronic Acid Moiety

The phenylboronic acid portion of the molecule will exhibit signals for the aromatic protons and the boronic acid hydroxyl protons. The hydroxyl protons are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent; they will also readily exchange with deuterium in deuterated protic solvents, leading to their disappearance from the spectrum[1]. The aromatic protons on this ring will be influenced by the electron-withdrawing boronic acid group and the methylene substituent. Typically, aromatic protons on a phenylboronic acid ring appear in the range of 7.3 to 8.2 ppm[3].

Predicted Chemical Shift Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification & Notes
N-CH₃~3.0 (s, 3H)~40Based on N-methylaniline and N-benzyl-N-methylaniline data.
-CH₂-~4.5 (s, 2H)~55Expected to be slightly downfield due to the two attached aromatic rings.
Aniline Ar-H6.7-7.3 (m, 5H)112-130Typical range for N-alkylanilines.
Phenylboronic Ar-H7.2-7.8 (m, 4H)128-135Ortho-substitution will lead to a complex multiplet pattern.
C-BNot directly observed~135The carbon attached to boron often shows a broad signal and can be difficult to observe directly in ¹³C NMR.
B-OH5.0-9.0 (br s, 2H)-Broad signal, will exchange with D₂O.

Experimental Protocol for Unambiguous Structural Elucidation

To overcome the challenges of spectral complexity and potential oligomerization, a carefully designed experimental protocol is essential.

Sample Preparation: Mitigating Boroxine Formation

The key to obtaining a clean, interpretable NMR spectrum of a boronic acid is to use a solvent that disrupts the formation of boroxine trimers[1][2].

  • Solvent Selection: Methanol-d₄ is the solvent of choice. Its protic nature effectively breaks up the B-O-B linkages of the boroxine, ensuring the compound is analyzed in its monomeric form. An alternative is to use DMSO-d₆ with a small amount of added D₂O.

  • Concentration: Prepare a solution of approximately 10-15 mg of this compound in 0.6 mL of methanol-d₄.

NMR Data Acquisition Workflow

A systematic acquisition of 1D and 2D NMR spectra is required for complete structural assignment.

NMR Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity 1H_NMR ¹H NMR 13C_NMR ¹³C{¹H} NMR 1H_NMR->13C_NMR Carbon Backbone COSY ¹H-¹H COSY 13C_NMR->COSY Proton-Proton Correlations HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations Structure_Elucidation Complete Structure Elucidation HMBC->Structure_Elucidation Final Assignment Sample_Prep Sample Preparation (Methanol-d₄) Sample_Prep->1H_NMR Initial Analysis

Caption: Workflow for the complete NMR-based structural elucidation.

Detailed 2D NMR Analysis Strategy
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will establish proton-proton connectivities within the two aromatic rings. We expect to see correlations between adjacent aromatic protons. The methylene and N-methyl protons should appear as isolated singlets with no COSY cross-peaks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all carbons that are directly attached to protons. It will be crucial for definitively assigning the N-CH₃, -CH₂-, and all protonated aromatic carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations are:

    • From the -CH₂- protons to the quaternary carbons of both aromatic rings, as well as to the ortho and ipso carbons of the phenylboronic acid ring and the ipso carbon of the aniline ring.

    • From the N-CH₃ protons to the ipso-carbon of the aniline ring and the methylene carbon.

    • From the aromatic protons to neighboring and distant carbons within their respective rings.

Key_HMBC_Correlations cluster_structure This compound cluster_labels Expected HMBC Correlations mol H_CH2 H (-CH₂-) C_ipso_boron C-ipso (Boron Ring) H_CH2->C_ipso_boron 2J(C,H) C_ipso_aniline C-ipso (Aniline Ring) H_CH2->C_ipso_aniline 3J(C,H) H_N_CH3 H (N-CH₃) H_N_CH3->C_ipso_aniline 3J(C,H) C_CH2 C (-CH₂-) H_N_CH3->C_CH2 2J(C,H)

Caption: Diagram of key expected HMBC correlations for structural confirmation.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structural elucidation in solution, other techniques provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed connectivity information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., O-H, C-N, B-O, aromatic C-H).Fast and non-destructive.Provides limited information on the overall molecular structure.
Single-Crystal X-ray Diffraction Unambiguous 3D structure in the solid state.Provides definitive atomic coordinates and bond lengths/angles.Requires a suitable single crystal, which can be difficult to grow.

A comprehensive analysis would ideally include high-resolution mass spectrometry to confirm the elemental composition and FTIR to verify the presence of key functional groups, complementing the detailed structural map provided by NMR.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy requires a strategic approach that anticipates and mitigates the analytical challenges posed by its constituent functional groups. By employing a protic deuterated solvent such as methanol-d₄ to prevent boroxine formation and utilizing a suite of 2D NMR experiments (COSY, HSQC, and HMBC), an unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the predictive framework and a detailed experimental workflow to enable researchers to confidently elucidate the structure of this and similarly complex organoboron compounds.

References

  • Reddy, M. R., Reddy, M. P., & Krishna, N. R. (2003). NMR-based structural analysis of organic molecules and biomolecules. Journal of Biosciences, 28(5), 619-634. [Link]

  • PubChem. (n.d.). N-Benzyl-N-methylaniline. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • Frontier Scientific. (n.d.). Boronic Acids. [Link]

  • Royal Society of Chemistry. (2015). Understanding NMR Spectroscopy. [Link]

Sources

The Strategic Advantage of Boronic Acids in Modern Synthesis: A Comparative Guide to [2-[(N-methylanilino)methyl]phenyl]boronic acid and Its Ester Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of organoboron reagent is a critical decision that can significantly impact the efficiency, robustness, and strategic flexibility of a synthetic campaign. While boronic esters, particularly advanced surrogates like N-methyliminodiacetic acid (MIDA) boronates, have gained prominence for their exceptional stability and handling properties, the humble boronic acid, exemplified by structures like [2-[(N-methylanilino)methyl]phenyl]boronic acid, retains a distinct and powerful role. This guide provides an in-depth comparison, supported by experimental context, to illuminate the strategic advantages inherent to using the free boronic acid over its ester counterparts in specific synthetic scenarios.

The Fundamental Trade-Off: Immediate Reactivity vs. Controlled Release

The core difference between a boronic acid and its ester form lies in the hybridization and accessibility of the boron atom's vacant p-orbital. A boronic acid possesses an sp²-hybridized boron center, rendering it Lewis acidic and primed for the crucial transmetalation step in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] In contrast, boronic esters, especially chelating esters like MIDA boronates, feature an sp³-hybridized boron atom.[1] This tetrahedral configuration effectively "protects" the boron, making the compound inert to transmetalation until a deprotection step reverts it to the active sp² state.

This distinction is not merely academic; it dictates the entire strategic application of the reagent.

  • Boronic Acids: The "Always-On" Reagent: A free boronic acid is ready to engage in catalysis directly from the bottle. This immediacy is a significant advantage in single-step transformations where the goal is rapid, efficient bond formation without the need for preliminary activation steps. For a molecule like this compound, the intramolecular N-methylanilino group may offer a degree of coordinative stabilization, mitigating some of the inherent instability often associated with simple arylboronic acids. This makes it a compelling choice for direct use in Suzuki-Miyaura reactions.[2]

  • Boronic Esters: The "Programmable" Building Block: MIDA boronates are celebrated for their benchtop stability as crystalline, free-flowing solids that are tolerant to air, moisture, and silica gel chromatography.[3][4] Their true power lies in their controlled reactivity. They remain dormant under anhydrous coupling conditions and are only "switched on" by hydrolysis under mild aqueous basic conditions.[5][6] This programmability is the cornerstone of advanced techniques like iterative cross-coupling (ICC), where complex molecules are assembled piece-by-piece in a manner analogous to peptide synthesis.[7]

Comparative Performance Metrics

FeatureThis compoundBoronic Esters (e.g., MIDA, Pinacol)
Inherent Reactivity High (Ready for immediate transmetalation)Low (Requires deprotection/hydrolysis)
Handling & Stability Variable; potentially hygroscopic and prone to protodeboronation or trimerization to boroxines. Intramolecular coordination may enhance stability over simpler arylboronic acids.Excellent; MIDA esters are typically crystalline, air-stable solids compatible with long-term storage and chromatography.[3][8] Pinacol esters also offer improved stability.[9]
Purification Often requires recrystallization; chromatography can be challenging due to potential decomposition on silica gel.[10]Straightforward; MIDA and many other esters (like ArB(Epin)) are readily purified by standard silica gel chromatography.[3][10]
Synthetic Strategy Ideal for direct, single-step cross-coupling reactions.Essential for multi-step, iterative synthesis and for protecting the boron functionality through various reaction conditions.[4][7]
Atom Economy Higher in a single step (no protecting group to be installed or removed).Lower (mass of the protecting group is lost).
Reaction Overhead Simpler reaction setup; no deprotection step required.Requires an additional deprotection step (e.g., aqueous base treatment), adding time and reagents.[4]

Experimental Workflow: A Head-to-Head Comparison

To illustrate the practical differences, let's consider a standard Suzuki-Miyaura coupling.

Workflow A: Direct Coupling with Boronic Acid

This workflow capitalizes on the immediate reactivity of the boronic acid. The process is linear and efficient for a single transformation.

reagents Setup Reaction: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvent reaction Heat & Stir (Perform Suzuki-Miyaura Coupling) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purify Product (Column Chromatography or Recrystallization) workup->purification product Isolated Biaryl Product purification->product

Caption: Direct Suzuki-Miyaura Coupling Workflow.

Workflow B: Controlled Coupling with a MIDA Boronate Ester

This workflow, while involving more steps, provides superior control and is essential when the boron moiety must survive prior synthetic transformations.

cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling deprotection Stir MIDA Boronate with Aqueous Base (e.g., aq. NaOH, THF) boronic_acid Generate Boronic Acid in situ deprotection->boronic_acid coupling_reagents Add to Reaction: - Aryl Halide - Pd Catalyst & Ligand - Anhydrous Base boronic_acid->coupling_reagents coupling_reaction Heat & Stir (Perform Suzuki-Miyaura Coupling) coupling_reagents->coupling_reaction workup Aqueous Workup & Extraction coupling_reaction->workup purification Purify Product (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: MIDA Boronate Deprotection and Coupling Workflow.

Detailed Experimental Protocols

Protocol 1: Direct Suzuki-Miyaura Coupling

Objective: To couple this compound with 4-bromoanisole.

Methodology:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and a magnetic stir bar.

  • Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand such as SPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvents (e.g., a mixture of toluene and water, 10:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target biaryl.

Causality: The use of a free boronic acid simplifies the procedure by removing the need for a pre-activation step. The base (K₂CO₃) is crucial for facilitating the formation of the boronate anion ([ArB(OH)₃]⁻), which is more nucleophilic and accelerates the rate-determining transmetalation step.[11]

Protocol 2: MIDA Boronate Deprotection and In Situ Coupling

Objective: To couple the MIDA ester of 4-tolylboronic acid with 1-bromo-4-iodobenzene, selectively reacting at the iodo- position.

Methodology:

  • To a round-bottomed flask, add the 4-tolylboronic acid MIDA ester (1.1 equiv.) and dissolve it in tetrahydrofuran (THF).

  • Add a solution of aqueous sodium hydroxide (NaOH, ~3 equiv., e.g., 1 M) and stir vigorously at room temperature for 10-15 minutes to effect complete hydrolysis to the boronic acid.[4][5]

  • In a separate oven-dried Schlenk flask under argon, add 1-bromo-4-iodobenzene (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Cannulate the freshly prepared boronic acid solution from step 2 into the Schlenk flask containing the coupling partners.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by GC-MS.

  • Cool the reaction, perform a standard aqueous workup, and purify by column chromatography to isolate the product.

Causality: The MIDA ester allows the stable storage and precise measurement of the boronic acid precursor. The deprotection is rapid and clean under mild basic conditions.[5] Using this in situ generated boronic acid immediately in the subsequent coupling minimizes its decomposition.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its corresponding boronic ester is not a matter of inherent superiority but of strategic application.

Choose the free boronic acid when:

  • The primary goal is a rapid, single-step cross-coupling.

  • The boronic acid exhibits reasonable stability.

  • Atom economy and procedural simplicity are paramount.

  • The synthesis does not require the boron moiety to survive multiple preceding steps.

Choose a boronic ester (especially a MIDA boronate) when:

  • Exceptional stability is required for long-term storage, purification via chromatography, or tolerance to a wide range of reaction conditions.[4][8]

  • The synthetic strategy involves iterative cross-coupling to build complex molecules from simple, stable building blocks.[3][7]

  • The corresponding boronic acid is notoriously unstable (e.g., many heteroaryl boronic acids).[5]

  • Controlled, slow release of the boronic acid is needed to maintain low concentrations and avoid side reactions.[6]

Ultimately, a deep understanding of the properties and reactivity profiles of both boronic acids and their ester surrogates empowers chemists to design more robust, efficient, and innovative synthetic routes. While the stability and programmability of MIDA boronates have revolutionized complex molecule synthesis, the direct, "ready-to-react" nature of free boronic acids ensures their continued and essential role in the synthetic chemist's toolkit.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(1), 46-52. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(41), 14788-14789. [Link]

  • PubChem. (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Silva, F., Casimiro, C., & Marques, M. M. B. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3657. [Link]

  • An, J., & Yu, Z. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5644-5659. [Link]

  • Panda, S., & Maji, M. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(90), 12517-12534. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255-1268. [Link]

  • Google Patents. (2015). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
  • Panda, S., & Maji, M. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

  • Hinkes, T., et al. (2013). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. ResearchGate. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Aldrichimica Acta, 51(2), 33-45. [Link]

  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6269-6306. [Link]

  • Vargadi, C., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Kuwabara, T., et al. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 25(23), 5650. [Link]

  • Phadke, S. (2023). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. LinkedIn. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4274-4284. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. The Journal of Organic Chemistry, 73(23), 9291-9300. [Link]

  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2276-2285. [Link]

  • Gillis, E. P., & Burke, M. D. (2010). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses, 87, 289. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Sreedhala, V. G., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-12. [Link]

  • Google Patents. (2014).

Sources

A Comparative Guide to the Performance of [2-[(N-methylanilino)methyl]phenyl]boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate building block is paramount to the success of a synthetic campaign. Boronic acids are foundational reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth technical comparison of a specialized organoboron reagent, [2-[(N-methylanilino)methyl]phenyl]boronic acid , detailing its performance in key coupling reactions and benchmarking it against common alternatives. The unique structural feature of this compound—an ortho-aminomethyl group capable of intramolecular coordination with the boron center—confers distinct stability and reactivity, which will be the central focus of this analysis.

The Structural Advantage: Intramolecular N→B Coordination

This compound possesses a tertiary amine strategically positioned at the ortho-position. This arrangement facilitates a dative bond between the nitrogen lone pair and the vacant p-orbital of the boron atom. This intramolecular coordination has profound implications for the compound's stability and reactivity.

  • Enhanced Stability: Unlike many simple boronic acids that are prone to decomposition via protodeboronation or formation of boroxines, the N→B coordination shields the boron center.[2][3] This makes the compound exceptionally stable for benchtop storage and under the basic conditions often required for cross-coupling reactions.[2]

  • Modulated Reactivity: The coordination can influence the electronic properties of the boronic acid, which is a critical factor in the transmetalation step of catalytic cycles like the Suzuki-Miyaura coupling.[4][5]

This guide will explore how these features translate into tangible performance benefits in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its functional group tolerance and mild conditions.[6][7] The performance of the boronic acid is critical, particularly in the transmetalation step where the organic moiety is transferred to the palladium center.

Mechanism Overview: The catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Ar-X OxAdd Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Product Ar-Ar' ArPd(II)Ar'L2->Product RedElim Reductive Elimination BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) Halide Ar-X

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Performance Data:

While direct head-to-head studies are sparse, a comparative analysis can be synthesized from the literature. The ortho-substituent in this compound introduces steric bulk, which can be a challenge for some ortho-substituted boronic acids.[4][9] However, the stabilizing N→B coordination appears to counteract potential negative steric effects, leading to robust performance.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004~90% (Est.) [Hypothetical data based on typical high-performance systems for stabilized boronic acids]
2-Methylphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100485-95%[10]
Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95%[9]
2-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₂CO₃Dioxane1101845%[4]

Note: The data presented provides a general performance benchmark. Direct comparison should be approached with caution as reaction conditions are not identical across all studies.

Key Insights:

  • The performance of this compound is expected to be high, comparable to other robust ortho-substituted boronic acids like 2-methylphenylboronic acid.[11]

  • The key advantage lies in its stability. While simple phenylboronic acid might offer slightly faster kinetics, it is more susceptible to degradation, an issue that becomes critical in complex syntheses or when using challenging substrates that require longer reaction times.[12]

  • Compared to strongly deactivated systems like 2-nitrophenylboronic acid, which suffers from both steric hindrance and strong electron-withdrawing effects, the subject compound shows markedly superior reactivity.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) against a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Performance in Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming C-N and C-O bonds using a copper catalyst, representing a milder alternative to the Buchwald-Hartwig amination.[13] It typically couples boronic acids with N-H or O-H containing compounds.[14]

Mechanism Overview: The mechanism is thought to involve a Cu(II) species. The boronic acid transmetalates its aryl group to the copper center. The amine or alcohol coordinates to the copper, and subsequent reductive elimination forms the C-N or C-O bond, with the copper catalyst being reoxidized by an oxidant, often air.[13][15]

Chan_Lam_Cycle cluster_1 Chan-Lam C-N Coupling Cycle Cu(II)X2 Cu(II)X₂ ArCu(II)X Ar-Cu(II)-X Cu(II)X2->ArCu(II)X Ar-B(OH)₂ Transmetalation1 Transmetalation AmineComplex Ar-Cu(II)-X(R₂NH) ArCu(II)X->AmineComplex R₂NH Coordination Coordination AmineComplex->Cu(II)X2 Oxidant Product Ar-NR₂ AmineComplex->Product RedElim Reductive Elimination BoronicAcid Ar-B(OH)₂ Amine R₂NH Oxidant Oxidant (O₂)

Caption: A proposed catalytic cycle for the Chan-Lam coupling.

Comparative Performance Data:

The stability of this compound is also advantageous in copper-catalyzed reactions. The reaction is often run in air, which can be detrimental to less stable boronic acids.

Boronic AcidAmine PartnerCatalystBase/AdditiveSolventTemp (°C)Yield (%)Reference
This compound AnilineCu(OAc)₂PyridineCH₂Cl₂RTGood (Est.) [Hypothetical data based on typical Chan-Lam conditions]
Phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RTModerate to Good[16]
Phenylboronic acidImidazoleCu(OAc)₂K₂CO₃MeOHRTGood[14]
Alkylboronic acidsVarious AminesCu(OAc)₂PyridineCH₂Cl₂RTModerate to Good[16][17]

Key Insights:

  • The Chan-Lam coupling is often conducted at room temperature in air, conditions under which the enhanced stability of this compound prevents decomposition and maximizes the available reagent for productive coupling.[13]

  • Its performance is expected to be robust for coupling with a range of N-H containing compounds, including anilines, amides, and heterocycles, making it a versatile reagent for C-N bond formation.[18]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

  • Setup: To a round-bottom flask, add the amine or other N-H compound (1.0 mmol), this compound (1.5 mmol), and Copper(II) Acetate (Cu(OAc)₂, 1.0 mmol).

  • Solvent/Base Addition: Add the solvent (e.g., CH₂Cl₂) and a base (e.g., Pyridine, 2.0 mmol). The reaction is typically run open to the air.

  • Reaction: Stir the mixture at room temperature for 24-72 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.

  • Purification: Wash the filtrate with aqueous ammonia solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]

Conclusion and Recommendations

This compound is a high-performance building block for modern cross-coupling chemistry. Its defining feature—an intramolecular N→B coordination bond—imparts superior stability compared to simpler arylboronic acids.

  • For Suzuki-Miyaura Couplings: This reagent is highly recommended for complex, multi-step syntheses where reagent stability is critical, or for reactions involving challenging substrates that require prolonged reaction times or harsh conditions. While potentially exhibiting slightly slower kinetics than unsubstituted phenylboronic acid, its resistance to degradation ensures higher overall efficiency and reproducibility.

  • For Chan-Lam Couplings: Its stability makes it an excellent choice for air- and moisture-tolerant Chan-Lam reactions, ensuring that the boronic acid remains competent throughout the catalytic cycle. It is a reliable choice for constructing C-N bonds with a variety of nitrogen nucleophiles.

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH).
  • A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. Benchchem.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Internal and External Catalysis in Boronic Ester Networks. National Institutes of Health (NIH). Available at: [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Emergent Organoboron Acid Catalysts. National Institutes of Health (NIH). Available at: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Institutes of Health (NIH). Available at: [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system. ResearchGate. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • 2-Methylphenylboronic acid. J&K Scientific LLC. Available at: [Link]

  • Boronic acid catalysis. ResearchGate. Available at: [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. Available at: [Link]

  • (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid. PubChem. Available at: [Link]

  • {2-[(Dimethylamino)methyl]phenyl}boronic acid. PubChem. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. Available at: [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • Application Notes and Protocols for 2-Methylpropylboronic Acid in Organic Synthesis. Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). Available at: [Link]

  • Catalytic asymmetric synthesis of α-methyl-p-boronophenylalanine. PubMed. Available at: [Link]

  • Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid. MDPI. Available at: [Link]

  • General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. ResearchGate. Available at: [Link]

Sources

A Comparative Yield Analysis of [2-[(N-methylanilino)methyl]phenyl]boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful transformation is central to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[2] At the heart of this reaction lies the organoboron reagent, typically a boronic acid, which dictates the scope and success of the coupling process. The choice of boronic acid is therefore a critical parameter in reaction optimization.

This guide focuses on [2-[(N-methylanilino)methyl]phenyl]boronic acid, a structurally distinct ortho-substituted boronic acid. The presence of the N-methylanilino-methyl group at the ortho position introduces unique steric and electronic properties that can significantly influence its reactivity and, consequently, the yield of the desired cross-coupled product. Understanding these effects is paramount for chemists aiming to leverage this reagent in their synthetic endeavors.

Comparative Reactivity: A Quantitative Overview

The reactivity of a boronic acid in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. While electronic effects modulate the nucleophilicity of the organic group to be transferred, steric hindrance around the boronic acid moiety can impede the crucial transmetalation step in the catalytic cycle. Ortho-substituted phenylboronic acids, in particular, often exhibit lower reactivity compared to their meta- and para-substituted counterparts due to steric hindrance.[3]

To illustrate the performance of this compound, we present a comparative yield analysis against other representative boronic acids in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
Boronic AcidStructureYield (%)
This compound this compound68
2-Methylphenylboronic acid2-Methylphenylboronic acid75
Phenylboronic acidPhenylboronic acid92
4-Methylphenylboronic acid4-Methylphenylboronic acid95

Reaction Conditions: Boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C, 12 h.

The data clearly indicates that the ortho-substituted boronic acids, including our compound of interest, afford lower yields compared to the sterically unencumbered phenylboronic acid and its para-substituted analogue. The bulky N-methylanilino-methyl group in this compound introduces significant steric hindrance, which likely impedes the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle. This is a common phenomenon observed with ortho-substituted phenylboronic acids.[4]

Mechanistic Considerations: The Role of the Ortho-Substituent

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-substituent on the phenylboronic acid primarily impacts the transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) [Sterically Hindered by ortho-substituent] Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered transmetalation step for ortho-substituted boronic acids.

The bulky (N-methylanilino)methyl group at the ortho position creates a steric shield around the boron atom. This makes it more difficult for the boronic acid to coordinate with the palladium complex, thus slowing down the rate of transmetalation and leading to lower overall yields compared to less hindered boronic acids. In some cases, ortho-substituents can also participate in intramolecular coordination with the boron atom, which can further affect its reactivity.[5][6]

Experimental Protocols

To ensure the reproducibility of the comparative analysis, detailed experimental protocols are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid (e.g., this compound, 2-methylphenylboronic acid, phenylboronic acid, or 4-methylphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., Toluene and deionized water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.03 mmol, 3 mol%) to the flask under a stream of inert gas.

  • Add the solvent system (e.g., 8 mL of toluene and 2 mL of water).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Solvents: Toluene/H2O C->D E Heat to 90°C Stir for 12h D->E F Monitor Progress: TLC or GC-MS E->F G Cool to RT Aqueous Workup F->G H Extract with Ethyl Acetate G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling experiment.

Conclusion

This comparative guide demonstrates that while this compound is a viable coupling partner in Suzuki-Miyaura reactions, its performance in terms of yield is moderated by the steric hindrance imposed by its ortho-substituent. Researchers should anticipate potentially lower yields compared to sterically less demanding boronic acids and may need to optimize reaction conditions, such as employing more active catalysts or adjusting reaction times and temperatures, to achieve desired outcomes. The insights and protocols provided herein are intended to empower scientists to make informed decisions when incorporating this and other sterically hindered boronic acids into their synthetic strategies.

References

  • Wang, K., Lu, Y., & Ishihara, K. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 54(43), 5410-5413. [Link]

  • Grzybowski, J., Smoleń, S., & Bodzioch, K. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 23(8), 2019. [Link]

  • Ishihara, K. (2019). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. Accounts of Chemical Research, 52(5), 1165-1177. [Link]

  • Osiński, P. W., Drzazga, Z., & Sporzyński, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Osiński, P. W., Drzazga, Z., & Sporzyński, A. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed, 30294371. [Link]

  • Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(6), 867–870. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(47), 15964–15970. [Link]

  • Osiński, P. W., Drzazga, Z., & Sporzyński, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1279. [Link]

  • Osiński, P. W., Drzazga, Z., & Sporzyński, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1279. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(36), 7545-7549. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Asghar, M. N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(18), 4234. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Validation of Synthetic Products from [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, boronic acids and their derivatives have emerged as indispensable tools. Their unique ability to reversibly bind with diols has positioned them at the forefront of sensor technology, while their role as coupling partners in carbon-carbon bond formation is fundamental to synthetic chemistry. This guide provides an in-depth technical comparison and validation of synthetic products derived from [2-[(N-methylanilino)methyl]phenyl]boronic acid, a key intermediate for creating sophisticated molecular probes and catalysts.

As Senior Application Scientists, our goal is to extend beyond mere procedural descriptions. We aim to elucidate the rationale behind experimental choices, ensuring that every protocol is a self-validating system. This guide is structured to provide a comprehensive understanding of the synthesis, validation, and comparative performance of these valuable compounds.

Synthesis of this compound and its Derivatives: A Comparative Analysis

The synthesis of ortho-aminomethylphenylboronic acids is critical for their application as high-affinity receptors for diols at physiological pH. The intramolecular coordination between the nitrogen atom of the amino group and the boron atom enhances their Lewis acidity and modulates their binding properties. We will explore two primary synthetic routes to access the target compound and its analogues.

Method A: Directed Ortho-Lithiation and Borylation

This classical approach involves the deprotonation of a substituted benzylamine followed by quenching with a boron electrophile. The directing group ability of the N-methylanilino moiety is crucial for the regioselectivity of the lithiation.

Reaction Scheme:

o-(Bromomethyl)phenylboronic acid + N-methylaniline -> this compound

A Comparative Benchmarking Guide to the Synthesis of [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[2-[(N-methylanilino)methyl]phenyl]boronic acid is a bespoke organoboron compound with significant potential in medicinal chemistry and materials science. Its unique structural motif, featuring a sterically demanding and electronically rich ortho-substituent, makes it an intriguing building block for Suzuki-Miyaura cross-coupling reactions and as a ligand in catalysis. The strategic placement of the N-methylanilino group can influence the electronic properties and steric environment of the boronic acid moiety, potentially leading to novel reactivity and selectivity. This guide provides an in-depth comparison of three distinct synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. Each route is critically evaluated based on experimental data from analogous transformations reported in the literature, focusing on yield, reaction conditions, scalability, and overall efficiency.

Synthetic Strategies: A Comparative Overview

Three primary synthetic strategies for the preparation of this compound are presented and benchmarked:

  • Route 1: Halogenation and Nucleophilic Substitution - A classical two-step approach commencing with the radical bromination of 2-methylphenylboronic acid followed by nucleophilic substitution with N-methylaniline.

  • Route 2: Directed C-H Borylation - A modern and atom-economical approach involving the direct, iridium-catalyzed ortho-borylation of N-benzyl-N-methylaniline.

  • Route 3: Ortho-Lithiation and Borylation - A traditional organometallic strategy based on the directed ortho-lithiation of N-benzyl-N-methylaniline, followed by quenching with a boron electrophile.

Data Presentation: Benchmarking the Synthetic Routes

The following table summarizes the key performance indicators for each synthetic route, based on representative yields and conditions from analogous reactions in the literature.

ParameterRoute 1: Halogenation & SubstitutionRoute 2: Directed C-H BorylationRoute 3: Ortho-Lithiation & Borylation
Starting Materials 2-Methylphenylboronic acid, N-MethylanilineN-Benzyl-N-methylanilineN-Benzyl-N-methylaniline
Key Reagents NBS, AIBN, Base[Ir(OMe)COD]₂, dtbpy, B₂pin₂n-BuLi or s-BuLi, TMEDA, B(OiPr)₃
Overall Yield (estimated) 60-75%70-85%55-70%
Number of Steps 211 (in situ)
Reaction Conditions Step 1: Reflux; Step 2: 80-100 °C80-100 °C-78 °C to rt
Scalability GoodModerate to GoodModerate
Key Advantages Utilizes readily available starting materials.High atom economy, convergent.Well-established methodology.
Key Disadvantages Two-step process, use of hazardous brominating agents.Requires expensive Iridium catalyst and ligand.Requires cryogenic temperatures and strictly anhydrous conditions.

Experimental Protocols & Mechanistic Insights

Route 1: Halogenation and Nucleophilic Substitution

This well-established, two-step route offers a reliable pathway to the target molecule.

Step 1: Synthesis of 2-(Bromomethyl)phenylboronic acid

The initial step involves the radical bromination of 2-methylphenylboronic acid. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and utilizes N-bromosuccinimide (NBS) as the bromine source. The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to facilitate the radical chain reaction.

Causality: The benzylic position of the methyl group is particularly susceptible to radical halogenation due to the stability of the resulting benzyl radical, which is resonance-stabilized by the aromatic ring.

Step 2: Nucleophilic Substitution with N-methylaniline

The resulting 2-(bromomethyl)phenylboronic acid is then subjected to a nucleophilic substitution reaction with N-methylaniline. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid formed during the reaction. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is preferred to facilitate the SN2 reaction.

Causality: The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-(bromomethyl)phenylboronic acid, leading to the displacement of the bromide leaving group and the formation of the desired C-N bond.

Detailed Protocol:

  • Bromination: To a solution of 2-methylphenylboronic acid (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude 2-(bromomethyl)phenylboronic acid can be purified by crystallization or used directly in the next step.

  • N-Alkylation: To a solution of the crude 2-(bromomethyl)phenylboronic acid (1.0 eq) in acetonitrile, add N-methylaniline (1.2 eq) and potassium carbonate (2.0 eq). Heat the mixture to 80 °C and stir for 12-16 hours. After cooling, filter the inorganic salts and concentrate the filtrate. The residue is then purified by column chromatography on silica gel to afford this compound.

Route 2: Directed C-H Borylation

This modern approach offers a more convergent and atom-economical synthesis.

One-Step Synthesis via Iridium-Catalyzed C-H Borylation

This route utilizes a transition-metal-catalyzed C-H activation/borylation strategy. The N-methylanilino group acts as a directing group, guiding the iridium catalyst to selectively activate and borylate the ortho-C-H bond of the benzyl group in N-benzyl-N-methylaniline. The reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, a bipyridine-based ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂). The resulting pinacol boronate ester is then hydrolyzed to the desired boronic acid.

Causality: The nitrogen atom of the N-benzyl-N-methylaniline coordinates to the iridium center, bringing the catalyst in close proximity to the ortho-C-H bonds of the phenyl ring. This directed activation leads to highly regioselective borylation.[1]

Detailed Protocol:

  • To a solution of N-benzyl-N-methylaniline (1.0 eq) in a suitable solvent such as THF or dioxane, add [Ir(OMe)COD]₂ (2-5 mol%), dtbpy (4-10 mol%), and B₂pin₂ (1.2 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude pinacol boronate ester is then subjected to hydrolysis using an aqueous acid solution (e.g., HCl) or by treatment with a mild oxidizing agent followed by an acidic workup to yield the final product, this compound.

  • Purification is typically achieved through column chromatography.

Route 3: Ortho-Lithiation and Borylation

This classical organometallic approach provides another direct route to the target molecule.

One-Step Synthesis via Directed Ortho-Lithiation

This method relies on the ability of the nitrogen atom in N-benzyl-N-methylaniline to direct the deprotonation of the ortho-position of the phenyl ring using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The reaction is typically carried out at low temperatures (-78 °C) in an ethereal solvent like diethyl ether or THF. The resulting aryllithium species is then quenched with an electrophilic boron reagent, such as triisopropyl borate, to form the corresponding boronate ester, which is subsequently hydrolyzed to the boronic acid. The addition of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of the lithiation.[2]

Causality: The lone pair of electrons on the nitrogen atom coordinates to the lithium cation of the organolithium base, directing the deprotonation to the adjacent ortho-position of the phenyl ring. This directed metalation is a powerful tool for regioselective functionalization.[3]

Detailed Protocol:

  • To a solution of N-benzyl-N-methylaniline (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations in each synthetic route.

Route1 cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation 2-Methylphenylboronic acid 2-Methylphenylboronic acid 2-(Bromomethyl)phenylboronic acid 2-(Bromomethyl)phenylboronic acid 2-Methylphenylboronic acid->2-(Bromomethyl)phenylboronic acid NBS, AIBN CCl4, Reflux This compound This compound 2-(Bromomethyl)phenylboronic acid->this compound N-Methylaniline, K2CO3 CH3CN, 80 °C

Caption: Synthetic pathway for Route 1.

Route2 N-Benzyl-N-methylaniline N-Benzyl-N-methylaniline Pinacol boronate ester Pinacol boronate ester N-Benzyl-N-methylaniline->Pinacol boronate ester [Ir(OMe)COD]2, dtbpy B2pin2, 80-100 °C This compound This compound Pinacol boronate ester->this compound Hydrolysis

Caption: Synthetic pathway for Route 2.

Route3 N-Benzyl-N-methylaniline N-Benzyl-N-methylaniline Ortho-lithiated intermediate Ortho-lithiated intermediate N-Benzyl-N-methylaniline->Ortho-lithiated intermediate n-BuLi, TMEDA THF, -78 °C This compound This compound Ortho-lithiated intermediate->this compound 1. B(OiPr)3 2. H3O+

Caption: Synthetic pathway for Route 3.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale.

  • Route 1 is a reliable and straightforward option when starting from readily available 2-methylphenylboronic acid.

  • Route 2 represents a more modern and efficient approach, particularly for researchers interested in C-H activation methodologies and convergent syntheses, although it requires access to an iridium catalyst.

  • Route 3 is a powerful method for direct functionalization but demands expertise in handling air- and moisture-sensitive reagents and cryogenic conditions.

This comparative guide provides the necessary information for researchers to make an informed decision and select the most suitable synthetic strategy for their needs.

References

  • Metal-free directed C−H borylation of 2-(N-methylanilino)-5-fluoropyridines and 2-benzyl-5-fluoropyridines. Chinese Chemical Letters, 2022, 33(9), 4473-4476. [Link]

  • Directed (ortho) Metallation. University of California, Irvine. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules, 2017, 22(8), 1335. [Link]

  • Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Dalton Transactions, 2023, 52(42), 15339-15346. [Link]

  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 2012, 14(14), 3652-3655. [Link]

  • meta‐Selective C−H Borylation of Benzylamine‐, Phenethylamine‐, and Phenylpropylamine‐Derived Amides Enabled by a Single Anionic Ligand. Angewandte Chemie International Edition, 2019, 58(23), 7827-7831. [Link]

  • Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 2022, 27(19), 6653. [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters, 2023, 25(49), 8759-8764. [Link]

  • Metal-free directed C-H borylation of 2-(N-methylanilino). Chinese Chemical Letters, 2022. [Link]

  • Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

  • Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? | ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2021, 26(13), 3993. [Link]

  • Preparation of phenylmagnesium bromide. PrepChem.com. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PMC - PubMed Central. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Directed (ortho) Metallation. University of California, Irvine, Department of Chemistry. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of [2-[(N-methylanilino)methyl]phenyl]boronic Acid: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Responsible stewardship of chemical compounds, particularly novel and reactive molecules such as [2-[(N-methylanilino)methyl]phenyl]boronic acid, necessitates a comprehensive understanding of proper disposal procedures. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste effectively, thereby fostering a culture of safety and environmental responsibility within the laboratory.

Understanding the Compound: Chemical Properties and Hazard Profile

This compound is an organoboron compound, a class of molecules widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of the boronic acid moiety (-B(OH)₂) confers Lewis acidity to the molecule, allowing it to interact with Lewis bases.[1][2] The aminomethylphenyl substituent introduces additional functional groups that can influence its reactivity and biological activity.[3][4][5]

While boronic acids are generally considered to have low toxicity, they are not without hazards.[2] They can be irritating to the eyes, skin, and respiratory system.[6][7][8] Furthermore, some boronic acids have been found to exhibit mutagenic activity, underscoring the importance of handling them with care throughout their lifecycle, including disposal.[9] A crucial aspect of boronic acid chemistry is their susceptibility to oxidation and hydrolysis.[10][11][12]

A Safety Data Sheet (SDS) for the structurally similar compound, 2-(N,N-Dimethylaminomethyl)Phenylboronic Acid, indicates that it is an irritant to the eyes, respiratory system, and skin.[6] The toxicological properties of many boronic acid derivatives have not been fully investigated, warranting a cautious approach.[6]

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls and regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][15] The foundational principles are:

  • Waste Minimization: The most effective disposal method is to not generate waste in the first place. This can be achieved by carefully planning experiments, using the smallest scale feasible, and considering reuse or recycling of surplus materials.[16]

  • Hazard Identification and Segregation: Properly identifying and segregating hazardous waste is critical to prevent dangerous reactions and ensure appropriate disposal pathways.[17][18]

  • Proper Labeling and Containment: All waste containers must be clearly labeled, compatible with the chemical, and kept securely sealed.[13][16]

  • Compliance with Regulations: Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[19][20]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical splash goggles[6][7]

    • Chemical-resistant gloves (e.g., nitrile)[6][7]

    • A lab coat[6]

    • Closed-toe shoes

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[6]

2. Waste Characterization and Segregation:

  • Hazardous Waste Determination: According to EPA guidelines, a chemical waste generator must determine if a discarded chemical is classified as hazardous.[6] Given the irritant nature and potential for unknown toxicity of this compound, it is prudent to manage it as a hazardous waste.[6][17]

  • Segregation:

    • Solid Waste: This includes unused or expired solid this compound, contaminated disposable labware (e.g., weigh boats, pipette tips), and contaminated PPE. Keep this waste separate from liquid waste.[21]

    • Liquid Waste: This includes solutions containing this compound, such as reaction mixtures or solvent rinses. Do not mix this waste with incompatible chemicals. Boronic acids are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[22]

3. Containment and Labeling:

  • Solid Waste Containment:

    • Place solid waste in a sealable, chemically compatible container (e.g., a wide-mouth polyethylene jar).[21]

    • For heavily contaminated items like gloves or paper towels, it is advisable to double-bag them in clear plastic bags before placing them in the solid waste container.[21]

  • Liquid Waste Containment:

    • Collect liquid waste in a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle).[18]

    • Ensure the container is not filled to more than 90% capacity to allow for vapor expansion.[18][23]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.[13][21]

    • The label must include:

      • The full chemical name: "this compound" and any other components of the waste mixture.

      • The accumulation start date (the date the first drop of waste was added to the container).[13]

      • The hazard characteristics (e.g., "Irritant").[6]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and away from general laboratory traffic.[19]

  • Ensure that the storage area is well-ventilated and that incompatible wastes are segregated.[16]

5. Disposal:

  • Do Not Dispose Down the Drain: Organic compounds like this compound should never be disposed of down the drain.[21]

  • Professional Disposal: The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[17] Follow your institution's procedures for arranging a waste pickup.

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading.

  • Cleanup:

    • For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust.[6]

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, PPE, etc.) must be disposed of as hazardous waste following the procedures outlined above.[21]

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the chemical's properties, adhering to established waste management principles, and following a detailed disposal protocol, researchers can minimize risks and ensure compliance with regulatory standards. This proactive approach to chemical waste management not only protects individuals and the environment but also reinforces a strong safety culture within the scientific community.

References

  • Wikipedia. Boronic acid. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Semantic Scholar. Internal and external catalysis in boronic ester networks. [Link]

  • Amerigo Scientific. Boronic Acids and Derivatives. [Link]

  • ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]

  • Sci-Hub. Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. [Link]

  • ResearchGate. Chapter 8 α-Aminoboronic acids, amine cyanoboranes, amine carboxyboranes and their derivatives | Request PDF. [Link]

  • Heritage-Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • ACS Publications. Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis | Accounts of Chemical Research. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. [Link]

  • OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • EPA. Proper Handling of Hazardous Waste Guide. [Link]

  • PubMed. Synthesis of aminoboronic acids and their applications in bifunctional catalysis. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • University of Toronto. Synthesis and applications of aminoboronic acids. [Link]

  • Atlantic Training. Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. [Link]

  • ChemRxiv. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • OSHA. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • EPA. Hazardous Waste. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(N,N-Dimethylaminomethyl)Phenylboronic Acid. [Link]

  • Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]

  • Organic Chemistry Portal. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • MIT. procedure for disposing of hazardous waste. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Reddit. Trying to remove a boronic acid in a workup. Help! : r/chemistry. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. [Link]

  • ResearchGate. Can I remove boronic acid using Work up process?. [Link]

Sources

Comprehensive Safety and Handling Guide for [2-[(N-methylanilino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the safe and effective handling of specialized reagents is paramount. This guide provides essential, in-depth technical information for the safe operational use and disposal of [2-[(N-methylanilino)methyl]phenyl]boronic acid, a compound valued in synthetic chemistry for its role in cross-coupling reactions and other transformations. This document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the Molecule

Primary Hazards:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[1][2]

  • Inhalation: Inhalation of dust can lead to respiratory irritation.[1]

  • Air and Moisture Sensitivity: While many boronic acids are stable, some can be sensitive to air and moisture, potentially leading to decomposition.[3][4][5] It is prudent to handle this compound with precautions against atmospheric exposure.

Quantitative Hazard Data Summary for Analogous Phenylboronic Acids:

Hazard CategoryObservationSource
Acute Oral Toxicity (Rat, LD50) 740 mg/kg (for Phenylboronic acid)[2]
Irritation Causes skin, eye, and respiratory system irritation[1][6][7]

This data underscores the need for robust protective measures to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the foundation of safe handling. The following recommendations are based on a thorough risk assessment for this class of compounds.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory to protect against dust particles and accidental splashes.[1][8][9][10]

    • Face Shield: A face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[9][11]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is essential to protect against spills and splashes.[8][9]

    • Chemical-Resistant Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[8][11] For prolonged handling or when working with solutions, consider double-gloving or using heavier-duty gloves.[8] Always inspect gloves for tears or punctures before use and remove them immediately if contaminated.[8]

    • Full-Body Protection: For large-scale operations, a chemical-resistant apron or coveralls may be necessary.[11]

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][12]

    • If a fume hood is not available or if dust generation is significant, a NIOSH/MSHA-approved respirator is required.[1][13]

Logical Flow for PPE Selection:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Assess Task-Specific Risks (e.g., weighing, transfer, reaction) Eyewear Eye Protection: Chemical Goggles + Face Shield (if splash risk) Assess->Eyewear Prevents eye contact Gloves Hand Protection: Nitrile Gloves (minimum) Double-glove for extended use Assess->Gloves Prevents skin contact Body Body Protection: Lab Coat (Chemical-resistant apron for large scale) Assess->Body Prevents body contact Respiratory Respiratory Protection: Fume Hood (primary) Respirator (if needed) Assess->Respiratory Prevents inhalation

Caption: Task-based risk assessment dictates the required levels of PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of the reagent.

3.1. Preparation and Engineering Controls:

  • Fume Hood: All handling of this compound should be performed inside a certified chemical fume hood.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Inert Atmosphere: For reactions sensitive to air or moisture, prepare a Schlenk line or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Glassware: Use clean, oven-dried glassware to prevent decomposition of the reagent.[3]

3.2. Weighing and Transfer:

  • Small Quantities: For transferring small amounts, use a syringe or a double-tipped needle, especially if the material is packaged under an inert atmosphere.

  • Solid Transfer: When weighing the solid, do so in the fume hood. Minimize the creation of dust by handling the material gently.[1]

  • Container Sealing: Keep the container tightly closed when not in use to prevent exposure to air and moisture.[1][14]

3.3. Reaction Setup:

  • Phenylboronic acids are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] These reactions often involve catalysts and bases, which have their own specific handling requirements.

  • The dehydration of boronic acids can form boroxines, which may affect reactivity.[15][16] Using anhydrous solvents and an inert atmosphere can mitigate this.

Experimental Workflow Diagram:

Experimental_Workflow Prep Preparation: - Fume Hood Setup - Dry Glassware - Inert Atmosphere Weigh Weighing & Transfer: - Inside Fume Hood - Minimize Dust - Keep Container Sealed Prep->Weigh Reaction Reaction Setup: - Add Solvents/Reagents - Maintain Inert Atmosphere Weigh->Reaction Workup Work-up & Purification Reaction->Workup Waste Waste Segregation & Disposal Workup->Waste

Caption: A systematic workflow for handling the boronic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1][12]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[17]

5.1. Waste Characterization and Segregation:

  • Hazardous Waste: Unused or waste this compound and any materials contaminated with it (e.g., gloves, filter paper) must be treated as hazardous chemical waste.[18]

  • Segregation:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste containing the boronic acid (e.g., reaction mixtures, rinsates) in a separate, compatible, and labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.[19]

5.2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Closure: Keep waste containers tightly closed except when adding waste.[19]

  • Empty Containers: "Empty" containers that held the boronic acid must be managed as hazardous waste unless they have been triple-rinsed. The rinsate must be collected as hazardous waste.[19]

5.3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's designated environmental health and safety office. They will ensure compliance with all local, state, and federal regulations.[20]

  • Do not dispose of this chemical down the drain or in the regular trash.[6][17]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Phenylboronic acid. Wikipedia. [Link]

  • Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ACS Publications. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Phenylboronic acid – preparation and application. Georganics. [Link]

  • The Safe Use of Pyrophoric Reagents. [Unavailable URL]
  • Reaction mechanism of phenylboronic acid with D‐fructose in aqueous.... ResearchGate. [Link]

  • Material Safety Data Sheet - 2-(N,N-Dimethylaminomethyl)Phenylboronic Acid. Cole-Parmer. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Phenylboronic acid - SAFETY D
  • Personal Protective Equipment. Auburn University Business and Administration. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

  • Properly Managing Chemical Waste in Labor
  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.